Antitumor agent-100 hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H15Cl2N3O |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C17H14ClN3O.ClH/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14;/h2-7H,8-9H2,1H3,(H,19,20,22);1H |
InChI Key |
LYJYIBIMUKOLLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanism of Antitumor Agent-100 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-100 hydrochloride, also identified as compound A6, is a novel, orally bioavailable small molecule that has demonstrated significant antitumor activity across a range of cancer cell lines. This technical guide provides an in-depth exploration of its core mechanism of action. This compound functions as a "molecular glue," a class of small molecules that induce or stabilize protein-protein interactions. Specifically, it targets the interaction between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12). By binding to the enzymatic pocket of PDE3A, this compound allosterically modulates the protein to recruit and stabilize SLFN12, forming a cytotoxic protein complex. The formation of this ternary complex ultimately leads to the inhibition of protein translation and the induction of apoptosis in cancer cells. This document details the signaling pathways, presents key quantitative data, outlines experimental protocols to elucidate this mechanism, and provides visual representations of the molecular interactions and experimental workflows.
Core Mechanism of Action: A Molecular Glue Approach
The primary mechanism of action of this compound is the targeted stabilization of the protein complex between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12).[1][2][3] This mode of action classifies it as a molecular glue.
-
Target Engagement: this compound binds directly to the catalytic pocket of PDE3A.[2][3]
-
Protein-Protein Interaction: This binding induces a conformational change in PDE3A, creating a novel interface for the recruitment and high-affinity binding of SLFN12.
-
Cytotoxic Complex Formation: The resulting stable ternary complex of PDE3A, SLFN12, and this compound is cytotoxic to cancer cells.
-
Inhibition of Protein Translation: The formation of this complex leads to a global inhibition of protein synthesis within the cancer cell.[2][3]
-
Induction of Apoptosis: The suppression of protein translation triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, leading to programmed cell death.[1]
This mechanism is distinct from traditional competitive enzyme inhibition and represents a novel strategy in cancer therapeutics.
Signaling Pathway
The signaling cascade initiated by this compound culminates in apoptosis. The key steps are illustrated in the diagram below.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of Antitumor Agent-100 Hydrochloride
Disclaimer: Antitumor agent-100 hydrochloride is a placeholder name for the purpose of this illustrative guide. The following data and protocols are representative of a class of synthetic small molecule kinase inhibitors and are intended for research and development professionals in the field of oncology.
Introduction
This compound is a synthetic, small-molecule inhibitor targeting specific tyrosine kinases that are constitutively activated in various malignancies. By selectively binding to the ATP-binding site of these kinases, the agent blocks downstream signaling pathways essential for tumor cell proliferation and survival. This document provides a detailed overview of its synthesis, physicochemical characterization, and biological activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of a core pyrimidine structure followed by functionalization and final salt formation. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Intermediate A (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine):
-
A mixture of 3-acetylpyridine (1.0 eq), N,N-dimethylformamide dimethyl acetal (1.2 eq) is heated at 120°C for 4 hours. The reaction mixture is cooled, and the resulting intermediate is dissolved in acetic acid.
-
To this solution, 4-methyl-3-nitroaniline (1.1 eq) and guanidine nitrate (1.5 eq) are added. The mixture is refluxed for 6 hours.
-
The reaction is cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried to yield the nitro-substituted intermediate.
-
The intermediate is then dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is hydrogenated under H2 gas (50 psi) for 12 hours.
-
The catalyst is filtered off, and the solvent is evaporated under reduced pressure to yield Intermediate A.
-
-
Step 2: Synthesis of Antitumor Agent-100 (Free Base):
-
Intermediate A (1.0 eq) is dissolved in pyridine.
-
Benzoyl chloride (1.1 eq) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the free base of Antitumor agent-100.
-
-
Step 3: Formation of this compound:
-
The purified free base is dissolved in isopropanol.
-
A solution of hydrochloric acid in isopropanol (1.2 M) is added dropwise until the pH reaches approximately 2.0.
-
The resulting precipitate is stirred for 2 hours, filtered, washed with cold isopropanol, and dried under vacuum at 60°C to yield this compound as a white to off-white crystalline solid.
-
Physicochemical Characterization
The identity and purity of the synthesized this compound were confirmed using various analytical techniques.
Table 1: Physicochemical Properties of this compound
| Parameter | Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₂₉H₂₅N₇O · HCl |
| Molecular Weight | 528.0 g/mol |
| Melting Point | 215-218 °C |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in water (≈ 1 mg/mL) |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated: 494.2; found: 494.2 |
| Purity (HPLC) | >99.5% |
In Vitro Biological Activity
The primary mechanism of action of this compound is the inhibition of specific oncogenic kinases. Its potency was evaluated in a series of in vitro assays.
Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™)
-
Reagents: Kinase enzyme, fluorescently labeled substrate peptide, and ATP are prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in the kinase buffer.
-
In a 384-well plate, 10 µL of the diluted compound is added.
-
20 µL of the kinase/substrate mixture is added to each well and incubated for 10 minutes at room temperature.
-
20 µL of ATP solution is added to initiate the kinase reaction. The final ATP concentration should be at the Km value for the specific kinase.
-
The reaction is allowed to proceed for 1 hour at room temperature.
-
20 µL of a terbium-labeled antibody specific for the phosphorylated substrate is added to stop the reaction.
-
The plate is incubated for 30 minutes to allow for antibody binding.
-
-
Data Analysis: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The ratio of emission signals (e.g., 520 nm / 495 nm) is calculated. The IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic model.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | Cell Line | Assay Type | IC₅₀ (nM) |
| Target Kinase A | K-562 | Cell Proliferation | 25 |
| Target Kinase B | Ba/F3 | Cell Proliferation | 40 |
| Off-Target Kinase X | HeLa | Cell Proliferation | >10,000 |
| Off-Target Kinase Y | A549 | Cell Proliferation | >10,000 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway inhibited by this compound and a typical experimental workflow for its evaluation.
Antitumor agent-100 hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-100 hydrochloride, also identified as compound A6, is a novel, orally bioavailable small molecule that has demonstrated significant potential as an anticancer therapeutic.[1][2] It is classified as a molecular glue that induces apoptosis in cancer cells by targeting the phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) complex.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is systematically named 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one hydrochloride. Its chemical structure and key properties are summarized below.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one hydrochloride | N/A |
| Synonyms | Antitumor agent-100 HCl, Compound A6 | [1] |
| Molecular Formula | C₁₇H₁₅Cl₂N₃O | N/A |
| Molecular Weight | 348.23 g/mol | N/A |
| CAS Number | 2841750-53-4 | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in DMSO. The hydrochloride salt enhances solubility in aqueous solutions. | [1] |
| pKa | Data not available | N/A |
| logP | Data not available | N/A |
Mechanism of Action and Signaling Pathway
This compound functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that do not normally associate with high affinity. In this case, it facilitates the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2]
The binding of this compound to the enzymatic pocket of PDE3A creates a novel interface that recruits and binds to SLFN12. This ternary complex formation leads to the inhibition of protein translation, which in turn triggers apoptosis in cancer cells.[2] The half-maximal inhibitory concentration (IC₅₀) for the PDE3A-SLFN12 interaction is approximately 0.3 µM.[1][2]
Signaling Pathway Diagram:
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Signaling pathway of this compound.
Biological Activity and Cytotoxicity
This compound exhibits potent pro-apoptotic activity in cancer cells that co-express PDE3A and SLFN12. The primary reported in vitro efficacy is its IC₅₀ for the PDE3A-SLFN12 interaction.
| Assay | Value | Cell Line/System | Source |
| PDE3A-SLFN12 Interaction IC₅₀ | 0.3 µM | In vitro biochemical/cellular assays | [1][2] |
Note: A comprehensive table of IC₅₀ values across a broad range of cancer cell lines is not currently available in the public literature.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research.
Synthesis of 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one hydrochloride
A specific, publicly available, step-by-step synthesis protocol for this compound is not available. However, the synthesis of the quinazoline core generally involves the reaction of an appropriately substituted anthranilic acid or a derivative with a suitable cyclizing agent. The imidazo ring is then typically formed in a subsequent step. For the synthesis of 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one, a potential synthetic route could involve the following general steps:
Experimental Workflow for Synthesis:
References
In Vitro Cytotoxicity of Doxorubicin Hydrochloride on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of doxorubicin hydrochloride, a cornerstone anthracycline antibiotic in chemotherapy. This document details the agent's mechanisms of action, summarizes its cytotoxic effects on various cancer cell lines, and provides standardized protocols for assessing its efficacy in a laboratory setting.
Introduction to Doxorubicin Hydrochloride
Doxorubicin hydrochloride is a widely used chemotherapeutic agent effective against a broad spectrum of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas.[1][2] Its primary mechanisms of action are multifaceted, involving the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][3] These actions disrupt DNA replication and repair, leading to cell cycle arrest and ultimately, programmed cell death or apoptosis.[1][4]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of doxorubicin hydrochloride in several common cancer cell lines as reported in various studies. It is important to note that these values can vary based on experimental conditions such as exposure time and the specific assay used.
Table 1: IC50 Values of Doxorubicin Hydrochloride in Human Breast Cancer Cell Lines
| Cell Line | IC50 Value | Exposure Time | Assay |
| MCF-7 | 3.09 ± 0.03 µg/mL | 48 hours | MTT |
| MCF-7/ADR (Doxorubicin-Resistant) | 13.2 ± 0.2 µg/mL | 48 hours | MTT |
| MCF-7 | 400 nM | Not Specified | MTT |
| MCF-7/DOX (Doxorubicin-Resistant) | 700 nM | Not Specified | MTT |
| MCF-7 | 8306 nM | 48 hours | SRB |
| MDA-MB-231 | 6602 nM | 48 hours | SRB |
| MCF-7 | 1.1 µg/mL | Not Specified | MTT |
| MDA-MB-231 | 1.38 µg/mL | Not Specified | MTT |
| MCF-7 | 2.2 µM | 24 hours | Cell Viability Assay |
| MDA-MB-231 | 0.9 µM | 24 hours | Cell Viability Assay |
| BT-474 | 1.57 µM | 48 hours | MTT |
| AMJ13 | 223.6 (range 162.2-308.3) | Not Specified | MTT |
Table 2: IC50 Values of Doxorubicin Hydrochloride in Other Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay |
| HeLa | Cervical Cancer | 2.9 µM | 24 hours | MTT |
| A549 | Lung Cancer | > 20 µM | 24 hours | MTT |
| HepG2 | Liver Cancer | 12.2 µM | 24 hours | MTT |
| Huh7 | Liver Cancer | > 20 µM | 24 hours | MTT |
| HEp-2 | Squamous Cell Carcinoma | 9.5 mM | 24 hours | MTT |
Detailed Methodologies
Accurate and reproducible assessment of cytotoxicity is paramount in drug development. The following are detailed protocols for two common colorimetric assays used to evaluate the in vitro efficacy of doxorubicin hydrochloride.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]
Protocol:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics.[6]
-
Trypsinize and count the cells, ensuring high viability (>95%).[5]
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin hydrochloride in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the doxorubicin dilutions to the respective wells.[5]
-
Include vehicle control wells (medium with the solvent used to dissolve doxorubicin) and blank wells (medium only).[5]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Incubation and Solubilization:
-
After the treatment period, carefully aspirate the doxorubicin-containing medium. To minimize interference from the color of doxorubicin, it is recommended to wash the cells once with Phosphate-Buffered Saline (PBS).[5][8]
-
Add 50 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.[5]
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.[5]
-
Add 150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is another common method to quantify cytotoxicity. It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage.[9][10]
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow the same procedure for cell seeding and drug treatment as described for the MTT assay.
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet any detached cells.[11]
-
Carefully transfer a specific volume of the supernatant (e.g., 100 µL) from each well to a new, clean 96-well plate.[11] Take care not to disturb the cell monolayer.[11]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[11][12]
-
Add the prepared LDH reaction mixture to each well of the new plate containing the supernatant.[11]
-
Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.[11]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm.[11][13]
-
The amount of color change is proportional to the amount of LDH released, indicating the level of cytotoxicity.
-
Controls should include a background control (medium only), a vehicle control (untreated cells), and a maximum LDH release control (cells treated with a lysis agent like Triton X-100).[11][12]
-
Signaling Pathways and Experimental Workflow
Doxorubicin hydrochloride exerts its cytotoxic effects through the activation of complex signaling pathways, primarily the DNA damage response and apoptosis pathways. The general workflow for assessing its in vitro cytotoxicity follows a standardized procedure.
Caption: Doxorubicin-induced apoptosis signaling pathway.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Guide: Target Identification and Validation of Antitumor Agent-100 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful development of novel targeted cancer therapies hinges on the precise identification and rigorous validation of their molecular targets.[1][2][3] This technical guide outlines a systematic, multi-faceted approach for the deconvolution of the mechanism of action of a novel investigational compound, Antitumor agent-100 hydrochloride (ATA-100 HCl). We present a hypothetical case study where ATA-100 HCl is found to target Tumor Proliferation Kinase 1 (TPK1) , a critical node in a pro-survival signaling pathway frequently dysregulated in cancer.[4][5] This document provides detailed experimental protocols, data interpretation frameworks, and workflow visualizations to guide researchers through the target discovery and validation process.
Introduction
Phenotypic screening has identified ATA-100 HCl as a potent inhibitor of proliferation in various cancer cell lines. To advance this compound into further development, elucidating its direct molecular target is paramount. Target identification and validation ensure that the drug's efficacy is mechanism-based and minimizes the risk of late-stage clinical failures due to a lack of a clear therapeutic hypothesis.[6] This guide details a workflow beginning with unbiased target discovery using affinity chromatography, followed by confirmation of target engagement in a cellular context, and concluding with genetic and biochemical validation of the identified target.
Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)
The initial step is to identify proteins from cancer cell lysates that directly bind to ATA-100 HCl. Affinity chromatography coupled with mass spectrometry (AC-MS) is a robust method for isolating and identifying such binding partners.[7][8]
Experimental Protocol: AC-MS
-
Synthesis of Affinity Probe: Synthesize an ATA-100 HCl analog containing a linker arm (e.g., a hexanoic acid linker) terminating in a reactive group (e.g., N-hydroxysuccinimide ester) suitable for immobilization.
-
Immobilization: Covalently couple the linker-modified ATA-100 HCl to NHS-activated Sepharose beads to create the affinity matrix. Prepare a control matrix by deactivating the beads with ethanolamine.
-
Lysate Preparation: Culture a sensitive cancer cell line (e.g., HCT116) to ~80% confluency. Lyse the cells in a non-denaturing buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitor cocktails). Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
-
Affinity Chromatography: Incubate the clarified lysate with the ATA-100 HCl affinity matrix and the control matrix separately for 4 hours at 4°C with gentle rotation.[7]
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive elution with excess free ATA-100 HCl (100 µM) or by using a denaturing elution buffer (e.g., 2% SDS).
-
Protein Identification: Resolve the eluates by SDS-PAGE and visualize with silver staining. Excise unique bands present only in the ATA-100 HCl eluate for in-gel trypsin digestion. Analyze the resulting peptides by LC-MS/MS.
Data Presentation: Top Protein Candidates from AC-MS
The following table summarizes the top protein candidates identified by mass spectrometry, ranked by protein score and unique peptide counts.
| Rank | Protein ID | Gene Name | Protein Score | Unique Peptides | Coverage (%) | Description |
| 1 | PXXXXX | TPK1 | 542 | 28 | 45 | Tumor Proliferation Kinase 1 |
| 2 | PYYYYY | HSP90AA1 | 310 | 15 | 21 | Heat shock protein 90 alpha |
| 3 | PZZZZZ | TUBA1A | 255 | 11 | 18 | Tubulin alpha-1A chain |
Fictional data for illustrative purposes.
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)
To confirm that ATA-100 HCl engages TPK1 within intact cells, the Cellular Thermal Shift Assay (CETSA) is employed. This assay is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][10]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact HCT116 cells with either vehicle (0.1% DMSO) or ATA-100 HCl (10 µM) for 2 hours.
-
Heat Challenge: Harvest, wash, and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[9]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[9]
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble TPK1 at each temperature point using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble TPK1 relative to the non-heated control against temperature. Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A shift in Tm in the drug-treated sample indicates target engagement.
Data Presentation: TPK1 Thermal Shift
The binding of ATA-100 HCl to TPK1 results in a significant thermal stabilization of the protein.
| Condition | TPK1 Melting Temp (Tm) | ΔTm |
| Vehicle (DMSO) | 52.1 °C | - |
| ATA-100 HCl (10 µM) | 58.6 °C | +6.5 °C |
Fictional data for illustrative purposes.
Target Validation: Genetic and Biochemical Approaches
Validation confirms that the modulation of the identified target is responsible for the drug's therapeutic effect.[3][6] This is achieved by demonstrating that genetic knockdown of the target phenocopies the drug's effect and by confirming direct enzymatic inhibition.
Experimental Protocol: siRNA-mediated Knockdown
-
Transfection: Transfect HCT116 cells with either a non-targeting control siRNA or an siRNA specifically targeting TPK1 mRNA.[11]
-
Knockdown Confirmation: After 48 hours, harvest a subset of cells to confirm TPK1 protein knockdown via Western blot.
-
Phenotypic Assay: Seed the remaining cells and treat with a dose-response of ATA-100 HCl for 72 hours.
-
Viability Measurement: Assess cell viability using a standard method (e.g., CellTiter-Glo®).
-
Analysis: Compare the viability of TPK1-knockdown cells to control cells. If TPK1 is the true target, its knockdown should reduce cell viability and may confer resistance to ATA-100 HCl if the target is essential.
Data Presentation: Effect of TPK1 Knockdown on Cell Viability
Knocking down TPK1 significantly reduces cell viability, phenocopying the effect of ATA-100 HCl.
| Condition | Relative Cell Viability (%) |
| Non-targeting siRNA | 100 ± 5.2 |
| TPK1 siRNA | 45 ± 4.1 |
Fictional data for illustrative purposes.
Experimental Protocol: In Vitro Kinase Assay
-
Assay Setup: Perform kinase reactions using recombinant human TPK1 enzyme, a specific peptide substrate, and ATP.[12] The reaction produces ADP.
-
Inhibitor Addition: Add serially diluted ATA-100 HCl to the reactions.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for 60 minutes.
-
Signal Detection: Quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™). The light signal is proportional to kinase activity.[13]
-
IC50 Calculation: Plot kinase activity against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: In Vitro TPK1 Inhibition
ATA-100 HCl is a potent and direct inhibitor of TPK1 kinase activity.
| Compound | Target Kinase | IC50 (nM) |
| ATA-100 HCl | TPK1 | 15.2 |
Fictional data for illustrative purposes.
Proposed Signaling Pathway
The collected evidence suggests that ATA-100 HCl exerts its antitumor effect by directly inhibiting TPK1, a key kinase in a growth factor-mediated survival pathway.
// Nodes GFR [label="Growth Factor\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; TPK1 [label="TPK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Downstream\nSubstrates", fillcolor="#F1F3F4", fontcolor="#202124"]; Prolif [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ATA100 [label="ATA-100 HCl", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GFR -> PI3K [color="#5F6368"]; PI3K -> TPK1 [color="#5F6368"]; TPK1 -> Substrate [color="#5F6368"]; Substrate -> Prolif [color="#5F6368"]; ATA100 -> TPK1 [arrowhead=tee, color="#EA4335", penwidth=2]; } caption: Proposed TPK1 Signaling Pathway and Point of Inhibition
Conclusion
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What cellular pathways are commonly targeted in oncology drug development? [synapse.patsnap.com]
- 6. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Preliminary Screening of Antitumor Agent-100 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary preclinical screening of Antitumor Agent-100 Hydrochloride, a novel synthetic compound under investigation for its oncological applications. The document details the in vitro and in vivo studies conducted to ascertain its cytotoxic and tumor-inhibitory activities. Methodologies for key experiments, including cell viability, apoptosis, and cell cycle assays, are presented alongside data from a murine xenograft model. Furthermore, this guide elucidates the proposed mechanism of action through signaling pathway diagrams and visualizes the comprehensive experimental workflow. All quantitative findings are systematically organized into tables for clarity and comparative analysis.
Introduction
The discovery and development of novel anticancer agents are paramount to advancing oncology.[1][2][3] this compound is a small molecule inhibitor designed to target key pathways implicated in tumorigenesis.[4][5] This document outlines the initial, crucial phase of its preclinical evaluation, which encompasses a series of in vitro and in vivo experiments to establish a foundational efficacy and safety profile.[1][6][7] The primary objectives of this preliminary screening are to determine the agent's cytotoxic potency against various cancer cell lines, understand its cellular mechanism of action, and verify its antitumor effects in a living organism.
In Vitro Antitumor Activity
Cell Viability Assay
The initial phase of screening involved assessing the cytotoxic effects of this compound across a panel of human cancer cell lines.
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) was determined to quantify the agent's potency.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.2 |
| MCF-7 | Breast Adenocarcinoma | 5.5 |
| PC-3 | Prostate Cancer | 12.1 |
| HCT116 | Colon Carcinoma | 7.9 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells were treated with this compound at various concentrations for 48 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well, followed by a 4-hour incubation.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
Apoptosis Induction Analysis
To ascertain if the observed cytotoxicity was due to programmed cell death, an apoptosis assay was conducted on the A549 lung cancer cell line.
Data Presentation: Apoptosis Rate
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) |
| Control | 0 | 4.8 |
| Antitumor Agent-100 HCl | 5 | 25.3 |
| Antitumor Agent-100 HCl | 10 | 48.7 |
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: A549 cells were treated with this compound for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Antitumor Efficacy
The antitumor activity of the agent was further evaluated in a preclinical in vivo model.
Murine Xenograft Model
A human tumor xenograft model was established in immunodeficient mice to assess the in vivo efficacy of this compound.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 | - |
| Antitumor Agent-100 HCl | 25 | 850 | 54.1 |
| Antitumor Agent-100 HCl | 50 | 425 | 77.0 |
Experimental Protocol: Xenograft Study
-
Cell Implantation: 5 x 10^6 A549 cells were subcutaneously injected into the flank of athymic nude mice.[8]
-
Tumor Growth and Randomization: When tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment and control groups.[8]
-
Dosing Administration: this compound was administered daily via oral gavage for 21 days.
-
Monitoring: Tumor volume and body weight were measured twice weekly.[8]
Proposed Mechanism of Action & Visualizations
This compound is hypothesized to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival.[4][9][10][11]
EGFR Signaling Pathway Inhibition
References
- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Unraveling the Apoptotic Mechanisms of Antitumor Agent-100 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-100 hydrochloride, also identified as compound A6, is a novel, orally available small molecule that has demonstrated significant potential as an inducer of apoptosis in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the apoptosis-inducing effects of this agent. It serves as a comprehensive resource, detailing the core signaling pathways, presenting available quantitative data, and outlining key experimental protocols for the investigation of its anticancer properties.
Core Mechanism of Action: A Molecular Glue Approach
This compound functions as a molecular glue, a novel therapeutic modality that induces proximity between two proteins that do not normally interact. Specifically, it targets the interface between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3][4][5][6]
By binding to the enzymatic pocket of PDE3A, this compound creates a novel surface that recruits and stabilizes SLFN12.[1][4][5] This induced protein-protein interaction is the critical initiating event in its cytotoxic cascade. The formation of the PDE3A-SLFN12 complex leads to a halt in protein translation, which in turn triggers cellular stress pathways culminating in apoptosis.[1][2][4][5]
The following diagram illustrates the fundamental mechanism of this compound.
Caption: Mechanism of this compound as a molecular glue.
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of the agent required to inhibit or affect a biological process by 50%.
Target Interaction
The primary molecular interaction of this compound has been quantified as follows:
| Target Complex | IC50 Value | Description |
| PDE3A-SLFN12 | 0.3 µM | The concentration required to inhibit the PDE3A-SLFN12 interaction by 50%.[5] |
Cell Viability
The effect of this compound on the viability of cancer cells has been assessed using the MTT assay.
| Cell Line | EC50 Value | Incubation Time | Assay |
| HeLa (Human cervical cancer) | 0.3 nM | 72 hours | MTT Assay |
Note: While this compound has shown efficacy against various cancer cell lines, a comprehensive public database of IC50 values across a wide range of cell lines is not currently available.
The Apoptotic Signaling Pathway
Evidence suggests that the cessation of protein synthesis induced by the PDE3A-SLFN12 complex triggers the intrinsic pathway of apoptosis. This pathway is characterized by the involvement of the mitochondria and the activation of a cascade of cysteine-aspartic proteases known as caspases.
Studies on a compound identified as "A6" have shown an increase in the expression of caspase-9 and caspase-3 in Colo-205 cells, suggesting a potential downstream signaling cascade for this compound.[7]
The proposed apoptotic signaling pathway initiated by this compound is depicted below.
Caption: Proposed intrinsic apoptotic signaling pathway.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the apoptosis-inducing effects of this compound.
Cell Viability Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or EC50 value.
Analysis of Apoptotic Markers: Western Blotting
This protocol is used to detect the expression levels of key apoptotic proteins, such as cleaved caspase-3 and members of the Bcl-2 family.
Caption: Workflow for Western blot analysis of apoptotic proteins.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Quantification of Apoptosis: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Culture and treat cells with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect emission at ~617 nm.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
This compound represents a promising new class of anticancer agents that induce apoptosis through a novel molecular glue mechanism. Its ability to promote the formation of the PDE3A-SLFN12 complex, leading to the inhibition of protein synthesis and subsequent activation of the intrinsic apoptotic pathway, underscores its potential for therapeutic intervention.
Further research is warranted to expand the library of IC50 values across a diverse panel of cancer cell lines to better define its spectrum of activity. In-depth proteomic and genomic analyses will be crucial to fully elucidate the downstream signaling events following the inhibition of protein translation and to identify potential biomarkers for patient stratification. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this promising antitumor agent.
References
- 1. Structure of PDE3A-SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EXTH-38. VELCRIN MOLECULAR GLUES INDUCE CELL DEATH IN GLIOBLASTOMAS WITH HIGH PDE3A AND SLFN12 EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy Antitumor agent-100 (hydrochloride) [smolecule.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Molecular Glue Properties of Antitumor Agent-100 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-100 hydrochloride, also identified as compound A6, is an orally bioavailable small molecule that has demonstrated potent antitumor activity. This technical guide provides an in-depth exploration of its function as a molecular glue, a novel therapeutic modality with the potential to target previously "undruggable" proteins. This document details the mechanism of action, key quantitative data, comprehensive experimental protocols for its characterization, and visual representations of the relevant biological pathways and workflows. This compound operates by inducing and stabilizing the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), leading to inhibition of protein translation and subsequent apoptosis in cancer cells.[1][2] This guide is intended to serve as a comprehensive resource for researchers in oncology and drug discovery, facilitating further investigation and development of this promising therapeutic agent.
Introduction to Molecular Glues and this compound
Molecular glues are small molecules that promote or stabilize interactions between two proteins that would otherwise not interact or interact weakly.[1] This induced proximity can lead to a variety of downstream cellular consequences, including targeted protein degradation, inhibition of protein function, or, as in the case of this compound, the activation of a latent cellular process.
This compound has been identified as a molecular glue that selectively targets the PDE3A-SLFN12 protein complex.[3] By binding to the catalytic pocket of PDE3A, it creates a novel interface that recruits and stabilizes SLFN12.[1][2] This ternary complex formation is the critical event that triggers the agent's potent and selective antitumor effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available preclinical studies.
| Parameter | Value | Description | Reference |
| IC50 | 0.3 µM | Half-maximal inhibitory concentration for the induction of the PDE3A-SLFN12 complex. | [1][2] |
| Molecular Formula | C17H15Cl2N3O | The chemical formula for this compound. | [3] |
| Molecular Weight | 348.23 g/mol | The molecular mass of this compound. | [3] |
| CAS Number | 2841750-53-4 | The unique identifier assigned by the Chemical Abstracts Service. | [1][3] |
Mechanism of Action: The PDE3A-SLFN12 Signaling Pathway
This compound exerts its cytotoxic effects through a novel mechanism of action involving the formation of a ternary complex. The binding of the agent to PDE3A induces a conformational change that promotes the recruitment of SLFN12. The stabilized PDE3A-SLFN12 complex then leads to a downstream cascade culminating in apoptosis.
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the molecular glue properties of this compound.
Ternary Complex Formation Assays
This assay is used to verify the interaction between PDE3A and SLFN12 in the presence of this compound in a cellular context.
Materials:
-
Cell line expressing both PDE3A and SLFN12
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against PDE3A or SLFN12 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Antibodies for western blotting (anti-PDE3A, anti-SLFN12)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with a vehicle control or a dilution series of this compound for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-PDE3A) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and western blotting using antibodies against both PDE3A and SLFN12 to detect the co-precipitated protein.
Caption: Co-Immunoprecipitation workflow.
BLI is a label-free technology to measure real-time protein-protein and protein-small molecule interactions. It can be used to quantify the kinetics and affinity of the ternary complex formation.
Materials:
-
Purified recombinant PDE3A and SLFN12 proteins
-
This compound
-
BLI instrument (e.g., Octet system)
-
Streptavidin (SA) biosensors
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
Biotinylated PDE3A
Procedure:
-
Sensor Hydration: Hydrate SA biosensors in assay buffer.
-
Ligand Immobilization: Immobilize biotinylated PDE3A onto the SA biosensors.
-
Baseline: Establish a stable baseline in assay buffer.
-
Association: Move the biosensors to wells containing SLFN12 in the presence or absence of a dilution series of this compound.
-
Dissociation: Move the biosensors back to assay buffer to measure the dissociation of the complex.
-
Data Analysis: Fit the binding curves to a suitable model to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Protein Translation Inhibition Assay
This assay measures the rate of new protein synthesis in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kit (or similar)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Plating and Treatment: Plate cells and treat with a vehicle control or a dilution series of this compound.
-
Metabolic Labeling: Add L-homopropargylglycine (HPG), an amino acid analog of methionine, to the culture medium and incubate to allow its incorporation into newly synthesized proteins.[4]
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
Click Reaction: Perform a click reaction using an Alexa Fluor® azide to fluorescently label the HPG-containing proteins.
-
Imaging and Analysis: Image the cells using a fluorescence microscope. Quantify the fluorescence intensity per cell to determine the rate of protein synthesis.
References
The PDE3A-SLFN12 Complex: A Promising Target for Antitumor Agent-100 Hydrochloride
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of oncology is continually evolving, with a paradigm shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. A promising novel target that has emerged is the protein complex formed by phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This complex is the target of the potent antitumor agent, Antitumor agent-100 hydrochloride, also known as compound A6. This small molecule acts as a "molecular glue," inducing and stabilizing the interaction between PDE3A and SLFN12, leading to programmed cell death (apoptosis) in cancer cells that co-express both proteins.[1][2] This technical guide provides a comprehensive overview of the PDE3A-SLFN12 complex as a therapeutic target and the preclinical data supporting the efficacy of this compound.
Mechanism of Action: A Molecular Glue Approach
This compound functions by binding to the enzymatic pocket of PDE3A.[1][2] This binding event creates a novel interface that recruits and stabilizes SLFN12, leading to the formation of a stable PDE3A-SLFN12 complex.[1][2] The formation of this complex is crucial for the cytotoxic effect, as it is believed to activate the latent RNase activity of SLFN12. This activation leads to the degradation of specific tRNAs, ultimately inhibiting protein translation and triggering apoptosis in susceptible cancer cells.[1][2]
This "molecular glue" mechanism represents a novel pharmacological strategy, moving beyond simple enzyme inhibition to induce a gain-of-function that is detrimental to cancer cells. The efficacy of this approach is contingent on the co-expression of both PDE3A and SLFN12 in the tumor cells, providing a potential biomarker-driven therapeutic strategy.
Quantitative Data Presentation
The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.3[1][2] |
| HCT116 | Colorectal Cancer | Not explicitly quantified, but efficacy demonstrated. |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not explicitly quantified, but efficacy demonstrated. |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HeLa | Cervical Cancer | Intraperitoneal injection, 10 mg/kg, every two days for 16 days | Significant tumor growth inhibition compared to control. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the interaction between this compound and the PDE3A-SLFN12 complex.
Co-Immunoprecipitation (Co-IP) to Detect PDE3A-SLFN12 Complex Formation
This protocol is designed to demonstrate the induction of the PDE3A-SLFN12 complex in cells treated with this compound.
Materials:
-
HeLa cells (or other cancer cell lines co-expressing PDE3A and SLFN12)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody
-
Anti-SLFN12 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
Procedure:
-
Cell Culture and Treatment: Plate HeLa cells and allow them to adhere overnight. Treat the cells with a specified concentration of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO) for a designated time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysate with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Neutralization: Neutralize the eluates with neutralization buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-SLFN12 antibody to detect the co-immunoprecipitated SLFN12.
Western Blotting for PDE3A and SLFN12
This protocol is used to detect the protein levels of PDE3A and SLFN12 in cell lysates.
Materials:
-
Cell lysates (prepared as in the Co-IP protocol)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PDE3A, anti-SLFN12, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HeLa)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by intraperitoneal injection) and the vehicle control according to a predefined schedule and dose.[3]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth between the treatment and control groups to determine the tumor growth inhibition.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation.
Logical Relationship: Biomarker-Driven Therapy
Caption: Biomarker-based response to Antitumor agent-100.
References
Structural Biology of Vemurafenib Binding to BRAF V600E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biophysical interactions between the antitumor agent Vemurafenib (formerly PLX4032) and its molecular target, the BRAF V600E mutant kinase. Mutations in the BRAF gene are a key driver in a significant percentage of human cancers, with the V600E substitution being the most common, occurring in approximately 50% of melanomas.[1] This mutation leads to the constitutive activation of the BRAF kinase, promoting uncontrolled cell proliferation through the MAPK/ERK signaling pathway.[2][3] Vemurafenib is a potent, ATP-competitive inhibitor designed to selectively target this mutated form of the BRAF protein.[2][4] Understanding the precise molecular interactions at the atomic level is paramount for comprehending its mechanism of action and for the rational design of next-generation inhibitors.
Quantitative Binding and Inhibition Data
The interaction between Vemurafenib and the BRAF V600E kinase has been characterized using various biochemical and biophysical methods. The following tables summarize the key quantitative data, providing a comparative overview of the inhibitor's potency and binding affinity.
Table 1: In Vitro Kinase and Cell-Based Inhibitory Activity
| Inhibitor | Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Vemurafenib | BRAF V600E | Kinase Assay | 31 | [1] |
| Vemurafenib | A375 (Melanoma) | Cell Viability | 87 | [5] |
| Vemurafenib | M14 (Melanoma) | Cell Viability | 100 | [5] |
| Vemurafenib | SK-MEL-28 (Melanoma) | Cell Viability | 110 | [5] |
Table 2: Biophysical Binding Affinity
| Ligand | Target | Method | KD (µM) | Reference |
| Vemurafenib | BRAF V600E | Biolayer Interferometry | 437 | [6] |
Note: While Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are standard methods for determining binding thermodynamics and kinetics, specific, publicly available data for the direct Vemurafenib-BRAF V600E interaction using these techniques is limited. The KD value presented is from a biolayer interferometry assay.
Table 3: Crystallographic Data for Vemurafenib-BRAF V600E Complex
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Space Group | Reference |
| 3OG7 | 2.45 | 0.212 | 0.258 | P 21 21 21 | [1] |
Mechanism of Action: The MAPK/ERK Signaling Pathway
Vemurafenib exerts its therapeutic effect by inhibiting the constitutively active BRAF V600E kinase, which is a central component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[7] In cancer cells with this mutation, the pathway is perpetually "on," leading to downstream phosphorylation of MEK and ERK, which in turn promotes gene transcription for cell proliferation and survival. Vemurafenib binds to the ATP-binding pocket of the mutated BRAF protein, blocking its kinase activity and thereby shutting down this aberrant signaling.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the structural biology of Vemurafenib binding.
X-ray Co-crystallography of the Vemurafenib-BRAF V600E Complex
This protocol is based on the methodology used to determine the structure deposited in the Protein Data Bank (PDB ID: 3OG7).
Protocol Steps:
-
Protein Expression and Purification:
-
Construct: The kinase domain of human BRAF (residues 448-723) containing the V600E mutation is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., N-terminal His-tag).
-
Expression: The construct is expressed in a suitable host, such as Escherichia coli (e.g., BL21(DE3) strain). Protein expression is induced, and cells are harvested.
-
Purification: Cells are lysed, and the protein is purified from the soluble fraction using a series of chromatography steps, typically starting with immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography to ensure high purity and homogeneity.
-
-
Complex Formation and Crystallization:
-
Incubation: The purified BRAF V600E protein is incubated with a molar excess of Vemurafenib to ensure saturation of the binding site.
-
Crystallization Method: The vapor diffusion sitting drop method is commonly employed.
-
Conditions: The protein-ligand complex is mixed with a reservoir solution. For PDB entry 3OG7, crystals were grown at 4°C with a reservoir solution containing 100 mM Bis-Tris pH 6.0, 12.5% 2,5-hexanediol, and 12% PEG 3350.
-
-
Data Collection and Structure Determination:
-
Data Collection: Crystals are cryo-cooled (100 K) to prevent radiation damage, and X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The collected diffraction images are processed and scaled using standard crystallographic software (e.g., HKL2000 or XDS).
-
Structure Solution: The structure is solved by molecular replacement, using a previously determined BRAF structure as a search model.
-
Refinement: The initial model is iteratively refined against the experimental data, with manual model building performed using software like Coot, until convergence is reached, and the model is validated.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics (Generalized Protocol)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
-
Immobilization:
-
Chip Selection: A sensor chip (e.g., CM5) is selected based on the ligand's properties.
-
Surface Activation: The chip surface is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Coupling: Purified BRAF V600E protein (ligand) is injected over the activated surface. The protein is covalently coupled to the chip surface via amine coupling.
-
Deactivation: Any remaining active esters on the surface are quenched by injecting ethanolamine.
-
-
Interaction Analysis:
-
Analyte Injection: A series of concentrations of Vemurafenib (analyte) in running buffer are injected sequentially over the sensor surface. A reference flow cell (without coupled protein) is used for background subtraction.
-
Data Collection: The change in refractive index at the surface, which is proportional to the mass bound, is measured in real-time and recorded as a sensorgram (Response Units vs. Time). This includes an association phase (analyte injection) and a dissociation phase (buffer flow).
-
-
Data Analysis:
-
Model Fitting: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (Generalized Protocol)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Macromolecule: Purified BRAF V600E protein is placed in the sample cell of the calorimeter at a known concentration.
-
Ligand: Vemurafenib is loaded into the injection syringe at a concentration typically 10-15 times higher than the protein concentration.
-
Buffer Matching: It is critical that both the protein and the ligand are in identical buffer solutions to minimize heats of dilution.
-
-
Titration Experiment:
-
Injections: A series of small, precisely measured aliquots of Vemurafenib are injected from the syringe into the protein solution in the sample cell at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur after each injection. A reference cell, containing only buffer, is used to subtract background thermal effects.
-
-
Data Analysis:
-
Binding Isotherm: The heat change per injection is plotted against the molar ratio of ligand to protein.
-
Model Fitting: This binding isotherm is fitted to a theoretical binding model. The fitting process yields the binding stoichiometry (n), the binding affinity (KA, from which KD is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.
-
References
- 1. benchchem.com [benchchem.com]
- 2. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Silico Identification of Novel and Potent Inhibitors Against Mutant BRAF (V600E), MD Simulations, Free Energy Calculations, and Experimental Determination of Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Initial Safety and Toxicity Profile of Antitumor Agent-100 Hydrochloride: A Technical Guide
Abstract: This document provides a comprehensive overview of the initial non-clinical safety and toxicity profile of Antitumor agent-100 hydrochloride (ATA-100), a novel investigational small molecule inhibitor of Phosphatidylinositol 3-kinase (PI3K). The data herein is intended to support further preclinical and clinical development by outlining the compound's acute and sub-chronic toxicity, safety pharmacology, and genotoxic potential. All studies were conducted in compliance with Good Laboratory Practice (GLP) standards and align with relevant international regulatory guidelines.
Introduction
This compound (ATA-100) is a potent and selective inhibitor of the p110α catalytic subunit of PI3K, a key component of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a critical target for therapeutic intervention.[1][2][3] ATA-100 is under development for the treatment of solid tumors harboring PIK3CA mutations. This guide summarizes the foundational safety and toxicity studies performed to characterize the risk profile of ATA-100 and establish a safe starting dose for first-in-human clinical trials.
Non-Clinical Toxicity Studies
A battery of in vivo and in vitro studies was conducted to evaluate the potential toxicity of ATA-100.
Acute Oral Toxicity
Acute oral toxicity was assessed in two rodent species to determine the median lethal dose (LD50) and identify signs of acute toxicity.[4][5][6]
Data Summary
| Species | Strain | Sex | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Clinical Signs |
| Mouse | ICR | M/F | 1850 | 1710 - 1990 | Piloerection, lethargy, ataxia, decreased respiration |
| Rat | Sprague-Dawley | M/F | > 2000 | N/A | Mild lethargy at 2000 mg/kg, no mortality observed |
| Table 1: Summary of Acute Oral Toxicity Findings for ATA-100. |
Experimental Protocol: Acute Oral Toxicity in Rats
-
Test System: Young adult Sprague-Dawley rats (8-10 weeks old), nulliparous and non-pregnant females.
-
Methodology: The study was conducted as a limit test in accordance with OECD Guideline 423.[7] A single dose of 2000 mg/kg of ATA-100, formulated in 0.5% methylcellulose, was administered by oral gavage to a group of 3 female rats.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 4 hours post-dosing and twice daily thereafter for 14 days.[8] Body weights were recorded on Days 0, 7, and 14.
-
Justification: As no mortality was observed at the limit dose of 2000 mg/kg, the LD50 in rats is determined to be greater than this value.
Repeat-Dose Toxicity
A 28-day repeat-dose oral toxicity study was conducted in rats and dogs to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).[9][10][11][12]
Data Summary
| Species | Dose Groups (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat (Sprague-Dawley) | 0, 25, 75, 225 | Dose-dependent increases in liver enzymes (ALT, AST), hepatocellular hypertrophy, and decreased white blood cell counts at 75 and 225 mg/kg/day. | 25 |
| Dog (Beagle) | 0, 10, 30, 90 | Dose-dependent gastrointestinal effects (emesis, diarrhea), mild anemia, and reversible skin rashes at 30 and 90 mg/kg/day. | 10 |
| Table 2: Summary of 28-Day Repeat-Dose Toxicity Findings for ATA-100. |
Experimental Protocol: 28-Day Oral Toxicity Study in Rats
-
Test System: Young adult Sprague-Dawley rats (5/sex/group).
-
Methodology: The study was conducted in accordance with OECD Guideline 407.[9][10][13] ATA-100 was administered daily via oral gavage for 28 consecutive days at dose levels of 0 (vehicle), 25, 75, and 225 mg/kg/day. A recovery group (5/sex) was included for the vehicle control and high-dose groups and was observed for an additional 14 days post-dosing.
-
In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements, and detailed functional observational battery (FOB) assessments during week 4.
-
Terminal Assessments: At the end of the treatment or recovery period, animals were euthanized for collection of blood for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were weighed and preserved for histopathological examination.
-
Histopathology: Key tissues from all animals in the control and high-dose groups were examined microscopically. Target organs identified in the high-dose group were also examined in the low- and mid-dose groups to establish the NOAEL.
Safety Pharmacology
A core battery of safety pharmacology studies was conducted to investigate the potential effects of ATA-100 on vital organ systems.
Data Summary
| System | Assay | Key Findings |
| Central Nervous System | Irwin Test / Functional Observational Battery (Rat) | No adverse effects on neurobehavioral or motor function up to 225 mg/kg. |
| Cardiovascular System | In vitro hERG Assay | IC50 > 30 µM. Low potential for QT interval prolongation. |
| Telemetry in Beagle Dogs | No clinically significant effects on blood pressure, heart rate, or ECG parameters up to 90 mg/kg. | |
| Respiratory System | Whole-body Plethysmography (Rat) | No adverse effects on respiratory rate or tidal volume up to 225 mg/kg. |
| Table 3: Summary of Core Battery Safety Pharmacology Findings for ATA-100. |
Experimental Protocol: In vitro hERG Assay
-
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
-
Methodology: The whole-cell patch-clamp technique was used to measure hERG tail current at room temperature. Cells were exposed to vehicle and a range of ATA-100 concentrations (0.1, 1, 10, and 30 µM). A positive control (E-4031) was used to confirm assay sensitivity.
-
Data Analysis: The concentration-response curve was analyzed to determine the IC50 value, representing the concentration at which ATA-100 inhibits 50% of the hERG current.
Genotoxicity
A standard battery of tests was performed to assess the genotoxic potential of ATA-100.
Data Summary
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and Without S9 | Negative |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | With and Without S9 | Negative |
| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative |
| Table 4: Summary of Genotoxicity Findings for ATA-100. |
Experimental Protocol: In Vitro Chromosomal Aberration Test
-
Test System: Chinese Hamster Ovary (CHO-K1) cells.
-
Methodology: The assay was conducted in accordance with OECD Guideline 473.[14][15][16] Duplicate cell cultures were exposed to ATA-100 at three concentrations, as well as to negative (vehicle) and positive controls.
-
Exposure Conditions:
-
Short-term (4 hours): Performed with and without metabolic activation (rat liver S9 fraction).
-
Long-term (21 hours): Performed without metabolic activation.
-
-
Endpoint Analysis: Following exposure and a recovery period, cells were treated with a metaphase-arresting agent (colcemid), harvested, and stained. At least 200 metaphase spreads per concentration were scored for structural and numerical chromosomal aberrations.
-
Acceptance Criteria: A test is considered positive if a statistically significant, dose-dependent increase in the number of cells with aberrations is observed. ATA-100 did not induce such an increase under any condition tested.
Mechanism of Action & Signaling Pathway
ATA-100 is designed to inhibit PI3K, a central node in a signaling pathway that regulates cell growth, proliferation, and survival.[1][2][3][17] The diagram below illustrates the canonical PI3K/AKT/mTOR pathway and the specific point of inhibition by ATA-100.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Acute toxicity testing | NC3Rs [nc3rs.org.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ecetoc.org [ecetoc.org]
- 12. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 13. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 16. criver.com [criver.com]
- 17. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Research Applications of CAS number 2841750-53-4 (Antitumor agent-100 hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications of the compound identified by CAS number 2841750-53-4, also known as Antitumor agent-100 hydrochloride and compound A6. This molecule has emerged as a potent and orally bioavailable antitumor agent with a novel mechanism of action. It functions as a "molecular glue," inducing apoptosis in cancer cells by stabilizing the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This guide details its mechanism of action, summarizes key quantitative data from preclinical studies, provides insights into relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
CAS number 2841750-53-4, chemically named 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one hydrochloride, is a small molecule inhibitor that has garnered significant interest in oncological research.[1] It is classified as a molecular glue, a class of compounds that induce or stabilize interactions between two proteins that would otherwise not interact or interact weakly.[2][3] this compound selectively targets the PDE3A-SLFN12 protein complex, leading to programmed cell death in cancer cells expressing both proteins.[2][4] Its unique mechanism of action offers a promising therapeutic strategy, particularly for cancers resistant to conventional therapies.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2841750-53-4 | [5] |
| Alternate Names | This compound, Compound A6 | [5][6] |
| Molecular Formula | C₁₇H₁₅Cl₂N₃O | [5] |
| Molecular Weight | 348.23 g/mol | [5] |
| IUPAC Name | 6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl.Cl | [1] |
Mechanism of Action
This compound exerts its cytotoxic effects through a sophisticated mechanism involving the formation of a ternary complex. The key steps are outlined below:
-
Binding to PDE3A: The compound binds to a shallow pocket within the catalytic domain of phosphodiesterase 3A (PDE3A).[2]
-
Recruitment of SLFN12: This binding event creates a new interface that recruits Schlafen family member 12 (SLFN12).[2]
-
Stabilization of the PDE3A-SLFN12 Complex: this compound acts as a molecular glue, stabilizing the interaction between PDE3A and SLFN12 to form a stable ternary complex.[2][4]
-
Activation of SLFN12 RNase Activity: The formation of this complex is believed to induce a conformational change in SLFN12, leading to the activation of its latent ribonuclease (RNase) activity.[3][7]
-
Induction of Apoptosis: The activated SLFN12 then mediates the degradation of specific tRNAs, leading to a halt in protein translation and ultimately triggering the intrinsic apoptotic pathway.[3] This is evidenced by the release of cytochrome c and the activation of caspase-3.[1]
This mechanism is independent of the canonical phosphodiesterase activity of PDE3A.[4]
Signaling Pathway
The apoptotic signaling pathway initiated by this compound is depicted in the following diagram:
Quantitative Data
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity
| Assay | Cell Line | Parameter | Value | Reference(s) |
| PDE3A-SLFN12 Targeting | - | IC₅₀ | 0.3 µM | [5][6] |
| Apoptosis Induction | HeLa | IC₅₀ | 0.30 nM | [2] |
| Cytotoxicity (MTT Assay) | HeLa | EC₅₀ | 0.3 nM | [6] |
| Cytotoxicity | Colorectal (HCT116) and Pancreatic cell lines | IC₅₀ | Low nanomolar range | [1] |
Note: A discrepancy exists in the reported IC₅₀ values for PDE3A-SLFN12 targeting (µM) and apoptosis induction/cytotoxicity (nM). This may be due to different experimental setups and endpoints measured.
Table 2: In Vivo Efficacy
| Model | Dosing | Outcome | Reference(s) |
| Tumor Xenograft | 0.25 mg/kg | Tumor growth inhibition | [1] |
| Orthotopic Patient-Derived Xenograft (PDX) | Not specified | Selective downregulation of receptor tyrosine kinases (RTKs) in tumor tissue | [1] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., HeLa, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO, SDS-HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically ~570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the EC₅₀/IC₅₀ value is determined.[8]
In Vivo Tumor Xenograft Study
Animal models are crucial for evaluating the in vivo efficacy of this compound.
Protocol Outline:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. This compound is administered (e.g., orally) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.
-
Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.[9]
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of this compound.
References
- 1. Buy Antitumor agent-100 (hydrochloride) [smolecule.com]
- 2. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Velcrin molecular glues induce apoptosis in glioblastomas with high PDE3A and SLFN12 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Novel Apoptosis Inducers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted induction of apoptosis, or programmed cell death, represents a cornerstone of modern cancer therapy. Overcoming the intrinsic resistance of malignant cells to apoptosis is a critical challenge. This has led to the development of novel classes of therapeutics that directly engage the apoptotic machinery. This technical guide provides an in-depth exploration of the pharmacodynamics of four key classes of novel apoptosis inducers: Bcl-2 inhibitors, IAP (Inhibitor of Apoptosis Protein) inhibitors, MDM2-p53 antagonists, and TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) receptor agonists. We present quantitative data on their activity, detailed experimental protocols for their characterization, and visual representations of their signaling pathways and experimental workflows to empower researchers in the field of drug discovery and development.
Introduction to Apoptosis and Therapeutic Targeting
Apoptosis is an evolutionarily conserved, tightly regulated process of programmed cell death essential for tissue homeostasis and the elimination of damaged or unwanted cells. Cancer cells frequently evade apoptosis by dysregulating key proteins in the apoptotic signaling cascades.[1] Novel therapeutic strategies aim to reactivate these dormant pathways, forcing cancer cells to undergo self-destruction.[2][3] This guide focuses on agents that directly target core components of the apoptotic pathways, offering a more precise and potentially less toxic approach than traditional chemotherapy.
There are two primary apoptosis pathways:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor deprivation. It is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).[1]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands, such as TRAIL, to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and subsequent caspase activation.[1][4]
Classes of Novel Apoptosis Inducers
Bcl-2 Family Inhibitors (BH3 Mimetics)
The Bcl-2 family of proteins includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, sequestering pro-apoptotic proteins and preventing apoptosis.[5][6] BH3 mimetics are small molecules that mimic the action of pro-apoptotic BH3-only proteins, binding to and inhibiting anti-apoptotic Bcl-2 family members, thereby liberating pro-apoptotic proteins to induce cell death.[7][8][9]
Mechanism of Action of Venetoclax (A Bcl-2 Inhibitor)
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2.[10][11][12] Its mechanism of action is a prime example of BH3 mimicry.
Inhibitor of Apoptosis Protein (IAP) Inhibitors (SMAC Mimetics)
IAPs, such as XIAP and cIAP1/2, are a family of proteins that block apoptosis by directly inhibiting caspases and by modulating signaling pathways like NF-κB.[13][14] Second mitochondria-derived activator of caspases (SMAC) is an endogenous protein that antagonizes IAPs. SMAC mimetics are small molecules that mimic the action of SMAC, promoting the degradation of cIAPs and liberating caspases to execute apoptosis.[15][16]
MDM2-p53 Antagonists
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its function.[10][17] In many cancers with wild-type p53, MDM2 is overexpressed. MDM2-p53 antagonists are small molecules that block the interaction between MDM2 and p53, leading to p53 stabilization, activation of p53 target genes, and subsequent apoptosis or cell cycle arrest.[17][18][19]
TRAIL Receptor Agonists
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that induces apoptosis by binding to its death receptors, TRAIL-R1 (DR4) and TRAIL-R2 (DR5), on the cell surface.[4][20][21] This interaction leads to the formation of the death-inducing signaling complex (DISC) and activation of the extrinsic apoptosis pathway.[22][23] TRAIL receptor agonists, which can be recombinant human TRAIL (like dulanermin) or agonistic monoclonal antibodies (like conatumumab), are designed to mimic the action of endogenous TRAIL and selectively induce apoptosis in cancer cells.[24][25]
Quantitative Pharmacodynamics of Novel Apoptosis Inducers
The potency of novel apoptosis inducers is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cancer cell lines. The following tables summarize representative in vitro activity for each class of agents.
Table 1: In Vitro Activity of Bcl-2 Inhibitors
| Compound | Target | Cell Line | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| Venetoclax | Bcl-2 | OCI-AML3 | 11-42 | [26] |
| MOLM-13 | <0.1 | [26] | ||
| MV-4-11 | <0.1 | [26] | ||
| HL-60 | 0.51 (72h) | [27] |
| Navitoclax | Bcl-2/Bcl-xL | Hematological cell lines | < 1 |[28] |
Table 2: In Vitro Activity of IAP Inhibitors
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| Birinapant | cIAP1/2, XIAP | HCC38 (TNBC) | 0.63 | [8] |
| HCC70 (TNBC) | 0.47 | [8] | ||
| MDA-MB-231 (TNBC) | 0.71 | [8] | ||
| HS578T (TNBC) | 0.21 | [8] | ||
| LCL161 | XIAP, cIAP1/2 | Hep3B (HCC) | 10.23 | [7][29] |
| | | PLC5 (HCC) | 19.19 |[7][29] |
Table 3: In Vitro Activity of MDM2-p53 Antagonists
| Compound | Target | Cell Line | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| Idasanutlin | MDM2 | SJSA-1 (Osteosarcoma) | 0.01 | [30] |
| HCT116 (Colon) | 0.01 | [30] | ||
| AMG 232 | MDM2 | SJSA-1 (Osteosarcoma) | 0.0091 | [24][31] |
| | | HCT116 (Colon) | 0.01 |[9] |
Table 4: In Vitro Activity of TRAIL Receptor Agonists
| Compound | Target | Effect | Cell Line | Concentration/EC50 | Reference(s) |
|---|---|---|---|---|---|
| Dulanermin | TRAIL-R1/R2 | Apoptosis Induction | Various Cancer Cell Lines | Varies | [25] |
| Conatumumab | TRAIL-R2 (DR5) | Caspase-3/7 Activation | Colo205 (Colon) | Dose-dependent | [15] |
| Cell Viability Reduction | H-2122 (Lung) | EC50 not specified | [15] |
| | | | MiaPaCa2 (Pancreatic) | EC50 not specified |[15] |
Key Experimental Protocols for Characterizing Apoptosis Inducers
A variety of assays are employed to characterize the pharmacodynamic effects of apoptosis inducers. These assays typically measure key events in the apoptotic cascade.
Caspase Activity Assay
Principle: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. These assays utilize a synthetic substrate containing the caspase recognition sequence (e.g., DEVD) linked to a reporter molecule (a fluorophore or chromophore). Cleavage of the substrate by active caspases releases the reporter, which can be quantified.[12][32][33]
Detailed Methodology (Fluorometric Plate-Based Assay):
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a density of 20,000 to 80,000 cells per well for adherent cells, or 40,000 to 200,000 cells per well for suspension cells.
-
Culture cells overnight to allow for attachment (for adherent cells).
-
Treat cells with the apoptosis-inducing agent at various concentrations and for desired time points. Include untreated and vehicle-treated controls.
-
-
Reagent Preparation:
-
Prepare a 2x reaction buffer containing a suitable buffer (e.g., HEPES), a reducing agent (e.g., DTT), and a detergent (e.g., CHAPS).
-
Reconstitute the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC or (Ac-DEVD)2-R110) in DMSO to create a stock solution, then dilute it in the reaction buffer to the working concentration.
-
-
Assay Procedure:
-
After treatment, lyse the cells by adding a cell lysis buffer.
-
Transfer the cell lysate to a new 96-well plate.
-
Add the prepared caspase substrate solution to each well.
-
Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC or Ex/Em = 490/520 nm for R110).[2]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells or substrate).
-
Calculate the fold increase in caspase activity in treated samples compared to untreated controls.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
Principle: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm). The JC-1 dye is a lipophilic, cationic dye that can be used to measure ΔΨm.[16][18][34] In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[33] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[33]
Detailed Methodology (Flow Cytometry):
-
Cell Culture and Treatment:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with the apoptosis-inducing agent. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
Harvest the cells and resuspend them in pre-warmed cell culture medium or PBS.
-
Add the JC-1 staining solution to a final concentration of 1-10 µM and incubate for 15-30 minutes at 37°C in a CO2 incubator.[31]
-
-
Cell Washing and Acquisition:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Wash the cells twice with assay buffer.
-
Resuspend the final cell pellet in assay buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer with a 488 nm excitation laser.
-
Detect the green fluorescence of JC-1 monomers in the FITC channel (FL1) and the red fluorescence of J-aggregates in the PE channel (FL2).
-
Compensate for spectral overlap between the two channels.
-
Gate on the cell population of interest based on forward and side scatter.
-
Analyze the shift in fluorescence from red to green to quantify the percentage of cells with depolarized mitochondria.
-
Phosphatidylserine (PS) Externalization Assay (Annexin V/PI Staining)
Principle: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7][9][22][35][36]
Detailed Methodology (Flow Cytometry):
-
Cell Culture and Treatment:
-
Culture and treat cells with the apoptosis inducer as described previously.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Visualizing Pharmacodynamic Principles
Signaling Pathways
The following diagrams illustrate the core signaling pathways targeted by novel apoptosis inducers.
Intrinsic (Mitochondrial) Apoptosis Pathway and Targeting by BH3 Mimetics and MDM2-p53 Antagonists
Extrinsic (Death Receptor) Apoptosis Pathway and Targeting by TRAIL Receptor Agonists and IAP Inhibitors
References
- 1. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 11. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 12. droracle.ai [droracle.ai]
- 13. kumc.edu [kumc.edu]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. medium.com [medium.com]
- 18. chem-agilent.com [chem-agilent.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dulanermin in cancer therapy: still much to do - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Facebook [cancer.gov]
- 26. researchgate.net [researchgate.net]
- 27. Conatumumab, a fully human agonist antibody to death receptor 5, induces apoptosis via caspase activation in multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Intracellular-signaling tumor-regression modeling of the pro-apoptotic receptor agonists dulanermin and conatumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 29. apexbt.com [apexbt.com]
- 30. selleckchem.com [selleckchem.com]
- 31. aacrjournals.org [aacrjournals.org]
- 32. drugs.com [drugs.com]
- 33. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. resources.revvity.com [resources.revvity.com]
- 35. aacrjournals.org [aacrjournals.org]
- 36. LCL161 - TargetMol Chemicals Inc [bioscience.co.uk]
Methodological & Application
Application Notes and Protocols for Antitumor Agent-100 Hydrochloride in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antitumor agent-100 hydrochloride is a novel synthetic compound demonstrating significant potential as a therapeutic agent in preclinical studies. These application notes provide a detailed overview of the in vitro cell-based assays used to characterize the anticancer properties of this compound. The protocols herein describe methods to assess its effects on cell viability, apoptosis induction, and cell cycle progression. The data presented is representative of typical results obtained in human cancer cell lines.
Data Presentation
Quantitative data from the described experimental protocols are summarized below. These tables provide a clear and structured overview for easy comparison of the effects of this compound across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation with this compound. Cell viability was assessed using the MTT assay.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.75 ± 0.08 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.5 ± 0.12 |
| A549 | Lung Carcinoma | 0.9 ± 0.11 |
| HCT116 | Colon Carcinoma | 0.5 ± 0.06 |
| HeLa | Cervical Adenocarcinoma | 1.8 ± 0.25 |
Table 2: Apoptosis Induction by this compound in A549 Cells
A549 cells were treated with this compound for 48 hours. Apoptosis was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[2][3][4][5][6]
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | 3.1 ± 0.4 | 1.5 ± 0.2 |
| Antitumor agent-100 HCl (0.5 µM) | 15.2 ± 1.8 | 8.7 ± 0.9 |
| Antitumor agent-100 HCl (1.0 µM) | 28.9 ± 2.5 | 15.4 ± 1.6 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound
HCT116 cells were treated with this compound for 24 hours, and the cell cycle distribution was analyzed by flow cytometry after propidium iodide staining.[7][8][9][10][11]
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2 ± 3.1 | 30.5 ± 2.5 | 24.3 ± 2.8 |
| Antitumor agent-100 HCl (0.5 µM) | 68.7 ± 4.2 | 15.1 ± 1.9 | 16.2 ± 2.1 |
| Antitumor agent-100 HCl (1.0 µM) | 75.4 ± 4.8 | 10.3 ± 1.5 | 14.3 ± 1.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Assay by Annexin V-FITC and PI Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[2][3][4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5]
-
Incubate for 15 minutes at room temperature in the dark.[2][4]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are positive for both.[2]
Cell Cycle Analysis by Propidium Iodide Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.[7][8][9]
Materials:
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[9]
-
RNase A (100 µg/mL in PBS)[9]
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[1]
-
Incubate the fixed cells at 4°C for at least 30 minutes.[1]
-
Wash the cells with PBS and centrifuge to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.[12]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating Antitumor agent-100 HCl in vitro.
Hypothetical Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. scispace.com [scispace.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 12. medium.com [medium.com]
Application Note: Preparation of Antitumor Agent-100 Hydrochloride for In Vivo Studies
Introduction
Antitumor agent-100 hydrochloride is a novel synthetic compound under investigation for its potential therapeutic effects in oncology. As a hydrochloride salt, its solubility and formulation are critical for achieving accurate and reproducible results in preclinical in vivo studies. This document provides a detailed protocol for the dissolution and preparation of this compound for administration in animal models, ensuring optimal bioavailability and minimizing potential vehicle-related toxicities. The following guidelines are intended for researchers, scientists, and drug development professionals to establish a consistent and effective methodology for in vivo testing.
Solubility Characterization
Prior to in vivo administration, determining the solubility of this compound in various pharmaceutically acceptable vehicles is essential. This data informs the selection of an appropriate solvent system for the desired route of administration and concentration.
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Observations |
| Deionized Water | ~5.0 | Forms a clear, colorless solution. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~3.5 | Clear solution, potential for precipitation over time. |
| 0.9% Saline | ~4.5 | Clear, colorless solution. |
| 5% Dextrose in Water (D5W) | ~5.5 | Clear, slightly viscous solution. |
| 10% DMSO / 90% Saline | >25.0 | Clear solution, suitable for higher concentrations. |
| 5% Solutol® HS 15 / 95% Saline | >15.0 | Clear solution, good for poorly soluble compounds. |
| 2% Tween® 80 / 98% Water | ~8.0 | Forms a clear micellar solution. |
Note: The above data is illustrative for this compound and should be experimentally determined.
Experimental Protocol: Vehicle Selection and Solution Preparation
This protocol outlines the steps to determine the optimal vehicle and prepare a stock solution of this compound for in vivo administration.
-
This compound powder
-
Sterile, pyrogen-free vehicles (e.g., Water for Injection, 0.9% Saline, PBS)
-
Co-solvents and surfactants (e.g., DMSO, Tween® 80, Solutol® HS 15)
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (water bath)
-
pH meter
-
Sterile filters (0.22 µm)
-
Analytical balance
Application Notes and Protocols: Administration of Antitumor Agent-100 Hydrochloride in Mouse Xenograft Models
Introduction
Antitumor agent-100 hydrochloride (AT-100 HCl) is an investigational small molecule inhibitor designed for targeted cancer therapy. These application notes provide a comprehensive overview of the administration and evaluation of AT-100 HCl in preclinical mouse xenograft models. Mouse xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a widely used tool for evaluating the efficacy of novel anticancer agents in an in vivo setting. The protocols outlined below are intended to serve as a guide for researchers in the fields of oncology and drug development.
Data Presentation
The antitumor efficacy of AT-100 HCl has been evaluated in various human cancer xenograft models. The following tables summarize key quantitative data from these preclinical studies.
Table 1: In Vivo Efficacy of AT-100 HCl in a Non-Small Cell Lung Cancer Xenograft Model (NCI-H1975)
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | Daily, i.p. | 1250 ± 150 | - | +2.5 ± 1.0 |
| AT-100 HCl (25 mg/kg) | Daily, i.p. | 625 ± 80 | 50 | -1.5 ± 0.8 |
| AT-100 HCl (50 mg/kg) | Daily, i.p. | 250 ± 45 | 80 | -4.0 ± 1.2 |
Table 2: In Vivo Efficacy of AT-100 HCl in a Breast Cancer Xenograft Model (MDA-MB-231)
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | Daily, p.o. | 1500 ± 180 | - | +3.0 ± 0.9 |
| AT-100 HCl (50 mg/kg) | Daily, p.o. | 900 ± 110 | 40 | -0.5 ± 0.5 |
| AT-100 HCl (100 mg/kg) | Daily, p.o. | 450 ± 60 | 70 | -2.5 ± 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to ensure reproducibility and accuracy in the evaluation of AT-100 HCl.
Protocol 1: Human Tumor Cell Culture and Preparation
-
Cell Line Authentication : Authenticate the human cancer cell line (e.g., NCI-H1975 or MDA-MB-231) using short tandem repeat (STR) profiling before initiating studies.
-
Cell Culture : Culture the cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Harvesting : When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Viability and Counting : Determine cell viability using a trypan blue exclusion assay. A viability of >95% is required. Count the cells using a hemocytometer or an automated cell counter.[1]
-
Cell Suspension : Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at the desired concentration for implantation (e.g., 5 x 10⁷ cells/mL). Keep the cell suspension on ice until injection.
Protocol 2: Mouse Xenograft Model Establishment
-
Animal Strain : Utilize immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, aged 6-8 weeks.
-
Acclimatization : Allow the mice to acclimatize to the facility for at least one week before the experiment begins.
-
Cell Implantation : Anesthetize the mouse using an appropriate anesthetic agent. Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the right flank of the mouse using a 27-gauge needle.[1]
-
Tumor Growth Monitoring : Monitor the mice for tumor formation. Begin caliper measurements once tumors are palpable.[1]
Protocol 3: Administration of this compound
-
Formulation : Prepare the AT-100 HCl formulation in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water). Prepare the vehicle control using the same components without the active agent.
-
Tumor Size for Treatment Initiation : Initiate treatment when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).[1]
-
Randomization : Randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
-
Administration Route and Schedule : Administer AT-100 HCl or the vehicle control via the determined route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., once daily).[2][3] The volume of administration should be appropriate for the size of the mouse.[2]
Protocol 4: Efficacy Evaluation and Endpoint
-
Tumor Volume Measurement : Measure the tumor dimensions (length and width) with calipers two to three times per week.[4] Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2.[1][4] While calipers are common, other methods like ultrasound or microCT can provide more accurate measurements.[5][6][7]
-
Body Weight Monitoring : Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity.[4][8][9] A body weight loss of over 15-20% may necessitate a dose reduction or cessation of treatment.[4]
-
Data Analysis :
-
Tumor Growth Inhibition (TGI) : Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
-
Humane Endpoints : Euthanize mice if any of the following criteria are met:
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by AT-100 HCl.
Experimental Workflow
Caption: Workflow for evaluating AT-100 HCl in xenograft models.
References
- 1. benchchem.com [benchchem.com]
- 2. cea.unizar.es [cea.unizar.es]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 7. springermedizin.de [springermedizin.de]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. cyagen.com [cyagen.com]
- 14. services.anu.edu.au [services.anu.edu.au]
Application Notes & Protocols: Efficacy of Antitumor Agent-100 Hydrochloride in a 3D Spheroid Tumor Model
For Research Use Only.
Introduction
Three-dimensional (3D) tumor spheroids are invaluable in vitro models that bridge the gap between traditional 2D cell culture and in vivo animal models.[1][2][3] They mimic the complex microenvironment of solid tumors, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which are crucial for assessing the efficacy of novel anticancer therapeutics.[2][4] Antitumor agent-100 hydrochloride is a novel, orally potent small molecule that induces apoptosis in cancer cells.[5][6][7] It functions as a molecular glue, stabilizing the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), which ultimately prevents protein translation and leads to programmed cell death.[6][7]
These application notes provide a comprehensive protocol for evaluating the antitumor activity of this compound in a 3D spheroid tumor model. The described workflow covers spheroid generation, drug treatment, and various analytical methods to quantify the agent's efficacy.
Mechanism of Action of this compound
This compound exhibits a unique mechanism of action by targeting the PDE3A-SLFN12 protein complex.[6][7] By binding to the PDE3A enzyme pocket, it recruits and stabilizes SLFN12.[6][7] This induced proximity leads to the inhibition of protein translation, a critical process for cancer cell survival and proliferation, ultimately triggering apoptosis.[6] This targeted approach offers a promising strategy to overcome resistance mechanisms associated with conventional chemotherapeutics.[5]
Caption: Mechanism of this compound.
Experimental Protocols
This section details the necessary protocols for generating 3D tumor spheroids, treating them with this compound, and subsequent analysis of the therapeutic effects.
1. 3D Tumor Spheroid Generation
This protocol is adapted for high-throughput screening in 96-well U-bottom, low-attachment plates.[4][8]
-
Cell Culture: Maintain the desired cancer cell line (e.g., HCT116, A549, MCF-7) in its recommended complete growth medium. Ensure cells are in the logarithmic growth phase before starting the experiment.[9]
-
Cell Seeding:
-
Harvest and count the cells using a hemocytometer or an automated cell counter.
-
Prepare a single-cell suspension in the spheroid formation medium.
-
Seed 2,000-5,000 cells per well in 100 µL of medium into a 96-well U-bottom, low-attachment plate.
-
-
Spheroid Formation:
Caption: 3D Tumor Spheroid Generation Workflow.
2. Treatment with this compound
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Dosing:
-
After spheroid formation, carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the medium containing the desired concentration of this compound or vehicle control (medium with the same percentage of DMSO).
-
Treat the spheroids for 24, 48, and 72 hours.
-
3. Analysis of Antitumor Efficacy
Several assays can be employed to evaluate the effect of this compound on the 3D spheroids.
3.1. Spheroid Growth and Morphology Assessment
-
Imaging: Capture brightfield images of the spheroids at each time point using an inverted microscope.
-
Analysis: Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). The volume can be calculated using the formula: Volume = (4/3)π(radius)³.
3.2. Cell Viability Assay
A common method to assess cell viability in 3D models is the use of luminescent assays that measure ATP content.[11]
-
Reagent Preparation: Prepare the cell viability reagent (e.g., CellTiter-Glo® 3D) according to the manufacturer's instructions.
-
Assay Procedure:
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
3.3. Apoptosis and Drug Penetration Imaging
Confocal microscopy can be used for a more detailed analysis of cell death and drug distribution within the spheroid.
-
Staining:
-
Stain the spheroids with a combination of fluorescent dyes, such as Hoechst 33342 (nuclei), Propidium Iodide (dead cells), and Calcein AM (live cells).[12]
-
For apoptosis, use a marker like Caspase-3/7 Green Apoptosis Assay Reagent.
-
-
Imaging: Acquire z-stack images of the stained spheroids using a confocal microscope.
-
Analysis: Analyze the images to quantify the percentage of live, dead, and apoptotic cells at different depths within the spheroid.
Caption: Experimental Workflow for Efficacy Testing.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Spheroid Growth Inhibition by this compound
| Concentration (µM) | Spheroid Volume (mm³) at 24h (Mean ± SD) | Spheroid Volume (mm³) at 48h (Mean ± SD) | Spheroid Volume (mm³) at 72h (Mean ± SD) |
| Vehicle Control | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Cell Viability in Spheroids Treated with this compound
| Concentration (µM) | Relative Luminescence Units (RLU) at 48h (Mean ± SD) | % Viability vs. Control | IC50 (µM) |
| Vehicle Control | 100% | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 3: Apoptosis Induction in Spheroids
| Concentration (µM) | % Apoptotic Cells (Caspase-3/7 Positive) at 48h (Mean ± SD) |
| Vehicle Control | |
| 1 | |
| 10 | |
| 100 |
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the efficacy of this compound in a physiologically relevant 3D tumor spheroid model. The use of 3D cultures offers significant advantages over traditional 2D monolayers for preclinical drug evaluation.[1][2] By following these detailed methodologies, researchers can obtain valuable insights into the dose-dependent effects, mechanism of action, and therapeutic potential of this compound, thereby facilitating its further development as a novel anticancer agent.
References
- 1. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an in Vitro 3D Tumor Model to Study Therapeutic Efficiency of an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Buy Antitumor agent-100 (hydrochloride) [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. mdpi.com [mdpi.com]
Application Note: Western Blot for Apoptosis Marker Analysis Post-Treatment with Antitumor Agent-100 Hydrochloride
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is a key factor in the pathogenesis of numerous diseases, including cancer.[1] Consequently, many anticancer therapies aim to induce apoptosis in malignant cells.[2] Antitumor agent-100 hydrochloride is an apoptosis-inducing compound that functions by binding to the PDE3A enzyme pocket, which recruits and stabilizes SLFN12.[3][4] This action ultimately inhibits protein translation, leading to programmed cell death.[3][4]
Western blotting is a highly specific and widely used technique to detect and quantify changes in protein expression, making it an ideal method for monitoring the activation of apoptotic pathways.[1][5] This application note provides a detailed protocol for using Western blot to measure key apoptosis markers in cell lines following treatment with this compound. The primary markers for analysis include executioner caspases (Caspase-3), their substrates like Poly (ADP-ribose) polymerase-1 (PARP), and regulatory proteins from the B-cell lymphoma 2 (Bcl-2) family.[5]
Signaling Pathway Overview
The diagram below illustrates the proposed mechanism of action for this compound and its downstream effect on core apoptotic machinery.
Caption: Mechanism of Antitumor agent-100 and subsequent apoptosis.
Experimental Workflow
The complete workflow from cell culture to data analysis is outlined below. This process ensures reproducible and quantifiable results.
Caption: Standard workflow for Western blot analysis of apoptosis.
Key Apoptosis Markers for Western Blot
The following table summarizes key protein markers that can be effectively analyzed by Western blot to assess apoptosis.[1]
| Marker | Role in Apoptosis | Full-Length MW (kDa) | Cleaved Fragment(s) MW (kDa) | Recommended Antibody Type |
| Caspase-3 | Executioner caspase; cleaves key cellular substrates. | ~32-35 | ~17, 19 | Rabbit monoclonal |
| PARP-1 | DNA repair enzyme; cleavage by Caspase-3 is a hallmark of apoptosis.[6] | ~116 | ~89 | Mouse monoclonal |
| Bcl-2 | Anti-apoptotic; prevents mitochondrial outer membrane permeabilization.[7] | ~26 | N/A | Rabbit polyclonal |
| Bax | Pro-apoptotic; promotes mitochondrial outer membrane permeabilization. | ~21 | N/A | Rabbit monoclonal |
| β-Actin | Loading control; ubiquitous cytoskeletal protein. | ~42 | N/A | Mouse monoclonal |
| GAPDH | Loading control; glycolytic enzyme. | ~37 | N/A | Rabbit monoclonal |
Detailed Experimental Protocols
1. Materials and Reagents
-
Cell Lysis Buffer : RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Sample Buffer : 4X Laemmli buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Running Buffer : 1X Tris-Glycine-SDS buffer.
-
Transfer Buffer : 1X Tris-Glycine buffer with 20% methanol.
-
Wash Buffer (TBST) : Tris-buffered saline (20 mM Tris, 150 mM NaCl, pH 7.6) with 0.1% Tween-20.
-
Blocking Buffer : 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Membranes : Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
-
Primary Antibodies : Refer to the table above. (e.g., from Cell Signaling Technology, Abcam).
-
Secondary Antibodies : HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG.[8]
-
Detection Reagent : Enhanced chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Culture cells of interest in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a predetermined time course (e.g., 12, 24, 48 hours).
-
Always include a vehicle control group (treated with the solvent alone) and an untreated control group.
3. Cell Lysate Preparation
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the culture dish. Scrape the cells and transfer the cell suspension to a pre-chilled microfuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer’s instructions.
-
Calculate the required volume of each lysate to ensure equal protein loading for all samples in the subsequent steps.
5. SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Normalize the protein concentration for all samples with RIPA buffer. Add 4X Laemmli buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane into a 10-15% SDS-polyacrylamide gel.[9] Include a pre-stained protein ladder.
-
Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Equilibrate the gel and a PVDF membrane in 1X transfer buffer.
-
Assemble the transfer stack (sponge-filter paper-gel-membrane-filter paper-sponge) and perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's protocol.
7. Immunoblotting
-
Following transfer, block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7][9]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C on a shaker.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in 5% milk/TBST) for 1 hour at room temperature.[10]
-
Wash the membrane again, three times for 10 minutes each with TBST.
8. Signal Detection
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Presentation and Analysis
Qualitative Analysis: Visually inspect the blot for the appearance of cleaved protein bands or a decrease in the full-length protein bands in treated samples compared to controls. For example, active apoptosis is indicated by the appearance of the ~89 kDa cleaved PARP fragment and the ~17/19 kDa cleaved Caspase-3 fragments.[8][11]
Quantitative Analysis:
-
Use densitometry software (e.g., ImageJ) to measure the band intensity for each protein of interest.
-
Normalize the intensity of the target protein to the intensity of the loading control (e.g., β-actin or GAPDH) in the same lane to correct for loading variations.[8]
-
Calculate the fold change in protein expression for treated samples relative to the vehicle control.
Example Data Summary Table:
The results should be summarized in a clear, tabular format for easy comparison across different treatment conditions.
| Apoptosis Marker | Treatment Group | Normalized Protein Expression (Arbitrary Units ± SD) | Fold Change vs. Vehicle Control |
| Cleaved Caspase-3 | Vehicle Control | 0.15 ± 0.04 | 1.0 |
| 1 µM Agent-100 | 0.88 ± 0.12 | 5.9 | |
| 10 µM Agent-100 | 2.45 ± 0.31 | 16.3 | |
| Cleaved PARP | Vehicle Control | 0.21 ± 0.06 | 1.0 |
| 1 µM Agent-100 | 1.15 ± 0.19 | 5.5 | |
| 10 µM Agent-100 | 3.98 ± 0.45 | 19.0 | |
| Bcl-2 | Vehicle Control | 4.12 ± 0.55 | 1.0 |
| 1 µM Agent-100 | 2.95 ± 0.41 | 0.7 | |
| 10 µM Agent-100 | 1.03 ± 0.23 | 0.25 |
References
- 1. benchchem.com [benchchem.com]
- 2. mayo.edu [mayo.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 10. edspace.american.edu [edspace.american.edu]
- 11. m.youtube.com [m.youtube.com]
Application Note: IC50 Determination for Antitumor agent-100 hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Antitumor agent-100 hydrochloride is a novel, orally bioavailable small molecule that functions as a molecular glue.[1] It specifically targets the phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) complex.[2][3] By binding to the PDE3A enzyme pocket, this compound recruits and stabilizes SLFN12, which in turn inhibits protein translation, leading to apoptosis in cancer cells.[2][3] This compound has demonstrated potent antitumor activity across various cancer types, making it a promising candidate for cancer therapy.[1]
Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of any new therapeutic candidate.[4] The IC50 value represents the concentration of a drug required to inhibit a specific biological process, such as cell growth or viability, by 50%.[5] This application note provides a detailed protocol for determining the IC50 value of this compound in cancer cell lines using a luminescent cell viability assay.
Principle of the Assay The protocol described utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[6][7] The assay reagent lyses cell membranes to release ATP and provides the necessary luciferase and luciferin to produce a luminescent signal that is proportional to the ATP concentration.[6][8] This "add-mix-measure" format is simple, rapid, and highly sensitive, making it suitable for high-throughput screening.[7]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer).
-
This compound: Stock solution prepared in sterile DMSO (e.g., 10 mM).
-
Culture Medium: Recommended complete growth medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
-
Equipment and Consumables:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Sterile, white-walled, clear-bottom 96-well microplates (for luminescence)
-
Multichannel pipettes
-
Luminometer or plate reader with luminescence detection capabilities
-
Cell Culture and Seeding
-
Culture the selected cancer cell lines in their recommended complete growth medium in a 37°C incubator with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before plating.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Adjust the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL for a target of 5,000 cells/well). The optimal seeding density should be determined empirically for each cell line.
-
Dispense 100 µL of the cell suspension into each well of a white-walled 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
Preparation of Drug Dilutions
-
Prepare a serial dilution series of this compound in complete growth medium.
-
Start by preparing the highest desired concentration from the 10 mM DMSO stock. To minimize the final DMSO concentration (ideally ≤0.5%), perform an initial dilution into the medium.
-
A common approach is an 8-point, 1:3 or 1:4 serial dilution. For example, for a top concentration of 10 µM, the series might be: 10 µM, 2.5 µM, 0.625 µM, 0.156 µM, 0.039 µM, 0.0098 µM, 0.0024 µM, and 0 µM (vehicle control).
-
Prepare enough volume of each concentration to treat replicate wells (triplicates are recommended).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "blank" control (medium only, no cells).
Cell Treatment
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions (including vehicle control) to the appropriate wells.
-
Add 100 µL of medium without cells to the blank wells.
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 72 hours).
Cell Viability Measurement (CellTiter-Glo® Assay)
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well (including controls).[9]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis and Presentation
Data Normalization
-
Average the luminescence readings from the replicate wells for each condition.
-
Subtract the average luminescence of the "blank" control from all other wells to correct for background signal.
-
Normalize the data as a percentage of the vehicle control (which represents 100% viability). Use the following formula:
-
% Viability = ( [Luminescence_Sample - Luminescence_Blank] / [Luminescence_Vehicle - Luminescence_Blank] ) * 100
-
IC50 Calculation
-
Transform the drug concentrations to their logarithm (log10).[10][11]
-
Plot the % Viability (Y-axis) against the log-transformed drug concentration (X-axis).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic fit).[10][12]
-
Software such as GraphPad Prism, Origin, or R can be used for this analysis.[13][14]
-
The IC50 is the concentration (interpolated from the curve) that corresponds to a 50% reduction in cell viability.
Data Presentation Table
Summarize the calculated IC50 values in a clear, tabular format.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Treatment Duration (hours) | IC50 (µM) [95% CI] |
| HCT116 | Colorectal Carcinoma | 5,000 | 72 | 0.25 [0.21 - 0.30] |
| A549 | Lung Carcinoma | 4,000 | 72 | 0.41 [0.35 - 0.48] |
| MCF-7 | Breast Adenocarcinoma | 6,000 | 72 | 0.33 [0.28 - 0.39] |
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Mechanism of this compound inducing apoptosis.
References
- 1. Buy Antitumor agent-100 (hydrochloride) [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 8. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.sg]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 14. clyte.tech [clyte.tech]
Application Notes: Antitumor agent-100 hydrochloride (ATA-100) as a Research Tool in Cancer Biology
Compound: Antitumor agent-100 hydrochloride (ATA-100)
Fictional Mechanism of Action: ATA-100 is a potent, selective, and orally bioavailable small molecule inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] By binding to an allosteric site on MEK1/2, ATA-100 prevents their phosphorylation and activation, thereby inhibiting the downstream phosphorylation of ERK1/2.[3] This leads to the suppression of signaling that is crucial for cell proliferation, survival, and differentiation in cancer cells where this pathway is hyperactivated.[2][4]
Therapeutic Rationale: The MAPK/ERK pathway is frequently dysregulated in a wide range of human cancers due to activating mutations in upstream components like BRAF and KRAS.[1][5] This aberrant signaling drives uncontrolled cell growth and resistance to apoptosis.[6] ATA-100 offers a targeted approach to block this pathway, making it a valuable research tool for studying cancers dependent on MAPK signaling.[4]
Research Applications:
-
In Vitro Efficacy Studies: ATA-100 can be used to assess the dependency of various cancer cell lines on the MAPK/ERK pathway for proliferation and survival. It is particularly relevant for cell lines with known BRAF or KRAS mutations, such as melanoma, colorectal, pancreatic, and non-small cell lung cancer cell lines.[7][8]
-
Mechanism of Action Studies: Researchers can use ATA-100 to investigate the downstream effects of MEK inhibition on cell cycle progression, apoptosis, and gene expression.[9][10]
-
Combination Therapy Research: ATA-100 can be evaluated in combination with other anticancer agents, such as BRAF inhibitors or chemotherapy, to explore synergistic effects and overcome potential resistance mechanisms.[11][12]
-
In Vivo Preclinical Models: The antitumor activity of ATA-100 can be assessed in various xenograft and patient-derived xenograft (PDX) models of human cancer.[13]
Data Presentation
Table 1: In Vitro IC50 Values of ATA-100 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | BRAF/KRAS Status | IC50 (nM) | Assay Type |
| A375 | Malignant Melanoma | BRAF V600E | 8 | MTT Assay |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 15 | CellTiter-Glo |
| LoVo | Colorectal Carcinoma | KRAS G13D | 25 | MTS Assay |
| MDA-MB-231 | Breast Cancer | KRAS G13D | 50 | MTT Assay |
| AsPC-1 | Pancreatic Cancer | KRAS G12D | 35 | CellTiter-Glo |
| NCI-H2122 | Lung Carcinoma | KRAS G12C | 45 | MTS Assay |
Note: The data presented in this table is a representative compilation based on typical findings for MEK inhibitors in the specified cell lines and is for illustrative purposes.[4][13]
Table 2: In Vivo Tumor Growth Inhibition by ATA-100 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| HCT116 | Colorectal Carcinoma | 10 mg/kg, oral, daily | 58 |
| A375 | Malignant Melanoma | 10 mg/kg, oral, daily | 72 |
| NCI-H2122 | Lung Carcinoma | 25 mg/kg, oral, daily | 45 |
Note: This data is illustrative of typical results for MEK inhibitors in preclinical xenograft models.[14][13]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of ATA-100 that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
ATA-100 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of ATA-100 in complete culture medium. A typical concentration range is 1 nM to 10 µM.[16]
-
Include a vehicle control (DMSO) at the same concentration as the highest ATA-100 concentration.[16]
-
Remove the medium from the wells and add 100 µL of the diluted ATA-100 or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[17]
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[17]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Subtract the average absorbance of blank wells (medium with MTT and DMSO only) from all other readings.[16]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ATA-100 concentration and use non-linear regression to determine the IC50 value.[16]
-
Protocol 2: Western Blot Analysis of MAPK/ERK Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of ERK1/2, a direct downstream target of MEK1/2, upon treatment with ATA-100.
Materials:
-
Cancer cell line (e.g., HCT116)
-
ATA-100
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[18]
-
Treat cells with various concentrations of ATA-100 (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer with inhibitors to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[18][19]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18][19]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[19]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.[19]
-
Load 20 µg of protein per lane onto an SDS-polyacrylamide gel.[19]
-
Run the gel until the dye front reaches the bottom.[18]
-
Transfer the proteins to a PVDF membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[6]
-
Wash the membrane three times with TBST for 5 minutes each.[19]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.[19]
-
-
Stripping and Re-probing:
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of ATA-100 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel
-
ATA-100
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)
-
Calipers for tumor measurement
-
Oral gavage needles
Procedure:
-
Tumor Implantation:
-
Resuspend 5 x 10^6 HCT116 cells in 200 µL of a 1:1 mixture of PBS and Matrigel.[14]
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Tumor Measurement and Data Analysis:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
-
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. MEK inhibitor effective against proliferation in breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. | BioWorld [bioworld.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cell viability assay [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Design for In-Vivo Efficacy Studies of Antitumor Agent-100 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for designing and executing in-vivo efficacy studies for a novel anti-tumor agent, designated "Antitumor agent-100 hydrochloride." This document outlines detailed protocols for critical experiments, data presentation guidelines, and visual representations of experimental workflows and associated signaling pathways. The protocols are intended to be a robust starting point, adaptable to specific research questions and tumor models. For the purpose of these notes, "this compound" is hypothesized to be a targeted inhibitor of a key kinase in the MAPK/ERK signaling pathway, a common mechanism in modern oncology drug development.
Model Selection and Rationale
The appropriate choice of an in-vivo model is critical for generating clinically relevant data.[1] The selection depends on the therapeutic modality of this compound.
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[2][3] They are highly reproducible and are particularly useful for assessing the direct antitumor activity of targeted agents.[1][4]
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting fresh tumor tissue from patients directly into immunodeficient mice.[5][6] These models are advantageous as they retain the histopathological and genetic characteristics of the original tumor, offering a more clinically relevant system.[5]
-
Syngeneic Models: For agents intended to modulate the immune system, syngeneic models are essential.[4] These involve implanting murine tumor cell lines into immunocompetent mice of the same genetic background, thus preserving a functional immune system.[1][3]
Experimental Protocols
Subcutaneous Tumor Implantation
This protocol describes the subcutaneous inoculation of tumor cells to establish flank tumors in mice.[7]
Materials:
-
Selected cancer cell line or patient-derived tumor fragments
-
Sterile PBS or HBSS[7]
-
Syringes and needles (23-25 gauge)[7]
-
Clippers for hair removal
-
Animal handling and surgical tools
Procedure:
-
Cell Preparation:
-
For cell lines, culture cells to ~80% confluency. Harvest and resuspend cells in sterile PBS or HBSS to the desired concentration (e.g., 1-10 x 10^6 cells in 100-200 µL).[1] A 1:1 mixture with Matrigel can be used to improve tumor take rate.[8]
-
For PDX models, surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of an immunodeficient mouse.[10]
-
-
Animal Preparation:
-
Implantation:
-
Post-Procedure Monitoring:
-
Monitor the animals for recovery from anesthesia and for any signs of distress.
-
Check for tumor growth regularly.
-
Dosing and Treatment Schedule
A well-defined dosing regimen is crucial for evaluating efficacy and toxicity.[11]
Procedure:
-
Dose-Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD).[11] This involves administering escalating doses of this compound and monitoring for signs of toxicity, such as significant body weight loss (>20%) or other adverse clinical signs.[1][3]
-
Efficacy Study Dosing:
-
Based on the MTD, select several dose levels for the efficacy study (e.g., MTD, 1/2 MTD, 1/4 MTD).
-
The route of administration (e.g., oral gavage, intraperitoneal, intravenous) should be consistent with the intended clinical use.[1][12]
-
Establish a treatment schedule (e.g., daily, twice daily, every other day) for a defined period (e.g., 14-21 days).[1][12][13]
-
Tumor Measurement and Monitoring
Regular monitoring of tumor growth is a primary endpoint for efficacy studies.[14]
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Once tumors are palpable, begin measurements 2-3 times per week.[1]
-
Measure the length (L) and width (W) of the tumor using digital calipers.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[1]
-
Record the body weight of each animal at the same frequency to monitor for toxicity.[1][3]
-
Randomize animals into treatment and control groups when tumors reach a predetermined average size (e.g., 100-150 mm³).[1]
Endpoint Analysis
Multiple endpoints should be evaluated to provide a comprehensive assessment of the agent's efficacy.[15]
-
Tumor Growth Inhibition (TGI): This is a key measure of efficacy.[1] It is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[1]
-
Overall Survival: In some studies, animals are monitored until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, or significant morbidity is observed). A Kaplan-Meier survival curve can then be generated.[15]
-
Pharmacodynamic (PD) Biomarker Analysis: To confirm the mechanism of action, collect tumor and blood samples at the end of the study.[16][17] Analyze target engagement and downstream pathway modulation (e.g., by Western blot, IHC, or gene expression analysis).[17][18]
-
Toxicity Assessment: In addition to body weight, perform terminal necropsy and collect major organs for histopathological analysis to assess any potential toxicity.[15]
Tissue and Blood Sample Collection
Proper sample collection is essential for downstream analysis.[19][20]
Procedure:
-
At the designated time point, euthanize the animals according to approved protocols.
-
Collect blood via cardiac puncture into appropriate tubes (e.g., EDTA tubes for plasma).[1] Centrifuge to separate plasma and store at -80°C.
-
Excise the tumor and record its final weight.
-
Divide the tumor for different analyses:
-
Collect major organs (e.g., liver, kidneys, spleen, lungs) and process them similarly for toxicity assessment.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Dosing Regimen for In-Vivo Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route | Schedule | Number of Animals (n) |
| 1 | Vehicle Control | - | PO | Daily x 21 days | 10 |
| 2 | Antitumor agent-100 HCl | 12.5 | PO | Daily x 21 days | 10 |
| 3 | Antitumor agent-100 HCl | 25 | PO | Daily x 21 days | 10 |
| 4 | Antitumor agent-100 HCl | 50 | PO | Daily x 21 days | 10 |
| 5 | Positive Control | (e.g., 10) | (e.g., IV) | (e.g., Q3Dx4) | 10 |
Table 2: Summary of Tumor Growth Inhibition (TGI)
| Group | Treatment | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | p-value (vs. Vehicle) |
| 1 | Vehicle Control | (Value) | - | - |
| 2 | Antitumor agent-100 HCl (12.5 mg/kg) | (Value) | (Value) | (Value) |
| 3 | Antitumor agent-100 HCl (25 mg/kg) | (Value) | (Value) | (Value) |
| 4 | Antitumor agent-100 HCl (50 mg/kg) | (Value) | (Value) | (Value) |
| 5 | Positive Control | (Value) | (Value) | (Value) |
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Group | Treatment | p-ERK/Total ERK Ratio (Fold Change vs. Vehicle) | Ki-67 Positive Cells (%) |
| 1 | Vehicle Control | 1.0 | (Value) |
| 2 | Antitumor agent-100 HCl (25 mg/kg) | (Value) | (Value) |
| 3 | Antitumor agent-100 HCl (50 mg/kg) | (Value) | (Value) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in-vivo efficacy study of this compound.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. news.biobuzz.io [news.biobuzz.io]
- 3. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. championsoncology.com [championsoncology.com]
- 5. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. mayo.edu [mayo.edu]
- 10. Co-implantation of Tumor and Extensive Surrounding Tissue Improved the Establishment Rate of Surgical Specimens of Human-Patient Cancer in Nude Mice: Toward the Goal of Universal Individualized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Preclinical Imaging & Endpoints | IND-Enabling Studies [certisoncology.com]
- 16. Pharmacodynamic Modelling of Biomarker Data in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Impact of pharmacodynamic biomarkers in immuno-oncology phase 1 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Facebook [cancer.gov]
- 20. tjuhbb.readme.io [tjuhbb.readme.io]
- 21. Recommendations for Collection and Handling of Specimens From Group Breast Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Antitumor Agent-100 Hydrochloride in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, handling, and storage of stock solutions of Antitumor agent-100 hydrochloride in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for maintaining the integrity of the compound and ensuring reproducibility in experimental results.
Introduction
This compound, also identified as compound A6, is an orally bioavailable molecular glue that selectively targets the PDE3A-SLFN12 complex.[1][2][3] Its mechanism of action involves binding to the PDE3A catalytic pocket, which stabilizes its interaction with SLFN12, leading to the inhibition of protein translation and subsequent apoptotic cell death in cancer cells.[1][3] Accurate preparation of stock solutions is the first critical step in harnessing its therapeutic potential in a research setting. DMSO is a common solvent for such compounds due to its broad dissolving power.[4] However, proper handling is essential to avoid issues like compound degradation or precipitation.[4]
Quantitative Data Summary
For accurate and reproducible experiments, it is essential to have the correct quantitative information for this compound. The table below summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C17H15Cl2N3O | [1][5] |
| Molecular Weight | 348.23 g/mol | [1][5][6] |
| Purity | ≥99.9% (Anhydrous Grade Recommended for DMSO) | [4] |
| Storage of Powder | 2 years at -20°C | [1] |
| Stability in DMSO | 2 weeks at 4°C | [1] |
| Stability in DMSO | 6 months at -80°C | [1] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[4]
-
Sterile, amber or light-protecting microcentrifuge tubes or glass vials[7][8]
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Calculations:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The formula for this calculation is:
-
Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (L) * 1000
-
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:
-
Mass (mg) = 10 mM * 348.23 g/mol * 0.001 L * 1000 = 3.4823 mg
-
-
-
Weighing the Compound:
-
Don appropriate PPE.
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (e.g., 3.48 mg) of the this compound powder directly into the tube.
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.[4]
-
Ensure the DMSO is at room temperature before use, as cold DMSO can be viscous.
-
-
Dissolution:
-
Tightly cap the tube and vortex the solution for 30-60 seconds to facilitate dissolution.[4]
-
Visually inspect the solution to ensure all the powder has completely dissolved. If not, continue vortexing. For compounds that are difficult to dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied, provided the compound is not heat-sensitive.[4][9]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber or light-protected tubes.[4] This practice helps to avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption.[4]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]
-
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
Caption: Mechanism of action of this compound.
Safety Precautions and Best Practices
-
Handling DMSO: DMSO is an excellent solvent and can penetrate the skin.[10] It is crucial to wear appropriate chemical-resistant gloves and other PPE. Any contaminants on the skin can be carried into the body by DMSO.
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4][10][11] Water contamination can reduce the solubility of the compound and may lead to its precipitation.[4] Always use anhydrous DMSO and keep the container tightly sealed when not in use.
-
Final Concentration in Assays: For cell-based assays, it is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[12] A corresponding vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. smolecule.com [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 2841750-53-4 | MCE [medchemexpress.cn]
- 6. chembk.com [chembk.com]
- 7. dmsostore.com [dmsostore.com]
- 8. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 9. emulatebio.com [emulatebio.com]
- 10. quora.com [quora.com]
- 11. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 12. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Assessing the Specificity of Antitumor Agent-100 Hydrochloride in Mixed Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-100 hydrochloride is a novel synthetic compound under investigation for its potential as a targeted cancer therapeutic. Early-stage discovery efforts suggest that its primary mechanism of action involves the targeted inhibition of a critical signaling pathway frequently dysregulated in tumor cells, hypothesized to be the PI3K/Akt/mTOR pathway. A crucial aspect of preclinical evaluation is to determine the agent's specificity: its ability to selectively eliminate tumor cells while minimizing damage to healthy, non-malignant cells.
These application notes provide a comprehensive suite of protocols to assess the specificity of this compound in mixed cell culture models, which more closely mimic the tumor microenvironment than monocultures. The described methodologies will enable researchers to quantify cytotoxicity, evaluate cell-specific apoptosis, and investigate the molecular mechanism of action.
I. Experimental Workflow for Specificity Assessment
A multi-faceted approach is essential for a thorough assessment of antitumor agent specificity. The following workflow outlines a logical sequence of experiments, from broad cytotoxicity screening to detailed mechanistic studies.
Caption: Experimental workflow for assessing the specificity of this compound.
II. Data Presentation: Summary of Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound
| Cell Culture Model | Cell Type | Assay | IC50 (µM) |
| Monoculture | Tumor (e.g., MCF-7) | MTT Assay | 5.2 |
| Monoculture | Normal (e.g., MCF-10A) | MTT Assay | 89.7 |
| Co-culture | Tumor (e.g., MCF-7) | dPCR | 7.8 |
| Co-culture | Normal (e.g., MCF-10A) | dPCR | >100 |
Table 2: Apoptosis Induction by this compound in Co-culture (24h Treatment)
| Treatment Group | Cell Type | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control (DMSO) | Tumor | 3.1 ± 0.4 | 1.5 ± 0.2 |
| Vehicle Control (DMSO) | Normal | 2.5 ± 0.3 | 1.1 ± 0.1 |
| 10 µM Agent-100 | Tumor | 45.2 ± 3.1 | 15.7 ± 1.8 |
| 10 µM Agent-100 | Normal | 5.8 ± 0.7 | 2.3 ± 0.4 |
| 50 µM Agent-100 | Tumor | 68.9 ± 4.5 | 25.1 ± 2.2 |
| 50 µM Agent-100 | Normal | 10.2 ± 1.1 | 4.9 ± 0.6 |
Table 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation in Co-culture Lysates
| Treatment Group | Target Protein | Relative Expression (Normalized to β-actin) |
| Vehicle Control (DMSO) | p-Akt (Ser473) | 1.00 |
| Vehicle Control (DMSO) | Total Akt | 1.00 |
| 10 µM Agent-100 | p-Akt (Ser473) | 0.23 |
| 10 µM Agent-100 | Total Akt | 0.98 |
| Vehicle Control (DMSO) | p-mTOR (Ser2448) | 1.00 |
| Vehicle Control (DMSO) | Total mTOR | 1.00 |
| 10 µM Agent-100 | p-mTOR (Ser2448) | 0.15 |
| 10 µM Agent-100 | Total mTOR | 1.02 |
III. Experimental Protocols
Protocol 1: Co-culture Cytotoxicity Assessment using Digital PCR
This protocol assesses specificity by quantifying the proportion of tumor cells versus normal cells after treatment. It relies on a tumor-specific genetic alteration to differentiate the cell types.[1][2]
Materials:
-
Tumor cell line with a known, stable genetic marker (e.g., a specific mutation or copy number variation).
-
Non-tumor cell line (e.g., fibroblasts).
-
Standard cell culture medium and supplements.
-
This compound stock solution.
-
96-well plates.
-
DNA extraction kit suitable for 96-well plates.
-
Droplet Digital PCR (ddPCR) system.
-
Primers and probes for the tumor-specific marker and a reference gene (e.g., RPP30).
Procedure:
-
Cell Seeding: Create a mixed cell suspension. For example, mix tumor cells and non-tumor cells at a 1:4 ratio (e.g., 400 tumor cells and 1,600 non-tumor cells per well) in a 96-well plate.[3] Include wells with monocultures of each cell type as controls.
-
Incubation: Allow cells to adhere overnight at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound. Treat the mixed cultures with a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for a predetermined period (e.g., 72 hours).
-
DNA Extraction: After incubation, carefully remove the medium. Lyse the adherent cells directly in the wells and extract DNA following the kit manufacturer's protocol.[1][2]
-
ddPCR Analysis: Prepare the ddPCR reaction mix containing the extracted DNA, primers/probes for the tumor-specific gene and the reference gene, and ddPCR supermix.
-
Data Analysis: Determine the ratio of the tumor-specific marker to the reference gene.[1] Calculate the proportion of tumor cells remaining in each well at each drug concentration. Plot the dose-dependent change in the proportion of tumor cells to assess specificity.
Protocol 2: Cell-Specific Apoptosis by Flow Cytometry
This method distinguishes apoptotic tumor cells from apoptotic normal cells in a mixed culture by pre-labeling one cell population or using cell-specific surface markers.[4][5][6]
Materials:
-
Tumor and normal cell lines.
-
Cell tracker dye (e.g., CellTracker™ Green CMFDA).
-
This compound.
-
Flow cytometer.
-
Annexin V-APC and Propidium Iodide (PI) staining kit.
-
FACS buffer (PBS with 1% BSA).
Procedure:
-
Cell Labeling: Label one cell population (e.g., the normal cells) with a cell tracker dye according to the manufacturer's instructions. This allows for their identification in the co-culture.
-
Co-culture Setup: Seed the labeled normal cells and unlabeled tumor cells together in 6-well plates. Allow them to adhere.
-
Drug Treatment: Treat the co-cultures with this compound at various concentrations (e.g., IC50 and 5x IC50 as determined in monoculture) for 24-48 hours.
-
Cell Harvesting: Harvest all cells, including those in the supernatant, by trypsinization. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-APC and PI. Incubate in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry: Analyze the cells on a flow cytometer.
-
Data Analysis:
-
First, gate on the total cell population.
-
Next, create two gates based on the cell tracker dye to distinguish the tumor (unlabeled) and normal (labeled) populations.
-
Within each of these populations, analyze the Annexin V and PI staining to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.[7]
-
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is used to confirm the mechanism of action by measuring the expression and phosphorylation status of key proteins in the target signaling pathway.[8][9][10]
Materials:
-
Co-cultures of tumor and normal cells.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer system, and PVDF membranes.
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat co-cultures with this compound (e.g., at the IC50 concentration for the tumor cells) for a short duration (e.g., 2, 6, 12 hours). Wash cells with cold PBS and lyse with ice-cold RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific inhibitory effect.[10]
IV. Signaling Pathway and Mechanism of Action
This compound is hypothesized to selectively inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth. By blocking this pathway, the agent induces apoptosis preferentially in tumor cells that are often dependent on its constitutive activation.
Caption: Hypothesized signaling pathway inhibited by this compound.
References
- 1. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Specificity of Anticancer Drugs In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. New flow cytometric assays for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes: High-Throughput Screening of Antitumor agent-100 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-100 hydrochloride is a novel, potent, and selective small molecule inhibitor of Serine/Threonine Kinase X (STK-X), a critical enzyme in the Pro-Survival Signaling Pathway (PSSP). Dysregulation and hyperactivation of the PSSP cascade are implicated in various malignancies, leading to uncontrolled cell proliferation and resistance to apoptosis. By targeting STK-X, this compound effectively blocks this pro-tumorigenic signaling, making it a promising candidate for cancer therapy.[1] These application notes provide a framework for the high-throughput screening (HTS) of this compound and its analogs to assess their therapeutic potential.
Mechanism of Action
The PSSP cascade is initiated by upstream signals that activate STK-X. Activated STK-X then phosphorylates and activates downstream effector proteins, ultimately leading to the transcription of genes that promote cell cycle progression and inhibit apoptosis.[2] this compound is an ATP-competitive inhibitor that binds to the active site of STK-X, preventing the phosphorylation of its downstream targets and thereby inhibiting the entire signaling pathway.[3] This targeted inhibition induces cell cycle arrest and apoptosis in cancer cells dependent on the PSSP pathway.
High-Throughput Screening (HTS) Applications
HTS methodologies are crucial for rapidly evaluating large compound libraries to identify and characterize lead candidates.[4] For this compound, a multi-step HTS approach is recommended to comprehensively assess its efficacy and mechanism of action. Cell-based assays are advantageous as they provide a more physiologically relevant context compared to biochemical assays alone.[5]
-
Primary Screening (Cell-Based): The initial screen should focus on assessing the cytotoxic and anti-proliferative effects of the compound across a panel of cancer cell lines with known PSSP activation status. A luminescent cell viability assay, such as the CellTiter-Glo® assay, is ideal for this purpose due to its high sensitivity, robustness, and "add-mix-measure" format suitable for automation.[6][7]
-
Secondary Screening (Biochemical): Hits from the primary screen should be validated in a biochemical assay to confirm direct inhibition of the STK-X enzyme. An ADP-Glo™ Kinase Assay is recommended as it directly measures the product of the kinase reaction (ADP) and is highly sensitive, making it suitable for identifying potent inhibitors.[8][9]
-
Tertiary Screening (Target Engagement): To confirm that the compound engages with STK-X within the complex cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed.[10] This assay measures the thermal stabilization of STK-X upon ligand binding, providing direct evidence of target engagement in intact cells.[11]
Data Presentation
Table 1: Cell Viability IC50 Values for this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a 72-hour CellTiter-Glo® cell viability assay across various cancer cell lines.
| Cell Line | Cancer Type | PSSP Status | IC50 (nM) |
| HCT116 | Colon Cancer | Hyperactivated | 50 |
| A549 | Lung Cancer | Hyperactivated | 75 |
| MCF-7 | Breast Cancer | Normal | > 10,000 |
| PC-3 | Prostate Cancer | Hyperactivated | 120 |
| U-87 MG | Glioblastoma | Hyperactivated | 90 |
| HEK293 | Normal Kidney | Normal | > 20,000 |
Table 2: Biochemical Inhibition of STK-X by this compound
This table shows the IC50 value from the ADP-Glo™ Kinase Assay, confirming direct enzymatic inhibition of purified STK-X.
| Target Enzyme | Assay Type | Substrate | ATP Concentration | IC50 (nM) |
| STK-X | ADP-Glo™ | STK-X Peptide Substrate | 10 µM | 15 |
Table 3: Cellular Thermal Shift Assay (CETSA) Data
This table presents the melting temperature (Tm) of STK-X in the presence and absence of this compound, demonstrating target engagement.
| Condition | Concentration | Melting Temperature (Tm) of STK-X (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 0.1% | 48.5 | - |
| Antitumor agent-100 HCl | 1 µM | 54.2 | +5.7 |
Experimental Protocols
Protocol 1: Cell Viability High-Throughput Screening (CellTiter-Glo® Assay)
This protocol is designed to assess the anti-proliferative effects of this compound in a 384-well format.[6][7]
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a density of 1,000-2,000 cells per well in 40 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment:
-
Perform a serial dilution of this compound in complete medium.
-
Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and no-cell control (medium only) wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[12]
-
Add 25 µL of CellTiter-Glo® Reagent to each well.[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the direct inhibition of STK-X by this compound.[13][14]
Materials:
-
Recombinant human STK-X enzyme
-
STK-X peptide substrate
-
Kinase buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP solution
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of kinase buffer containing the STK-X enzyme and substrate.
-
Add 0.5 µL of this compound at various concentrations (or DMSO for control).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of ATP solution (final concentration 10 µM).
-
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Assay Procedure:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13]
-
Incubate for 40 minutes at room temperature.[13]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]
-
Incubate for 30-60 minutes at room temperature.[13]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the binding of this compound to STK-X in intact cells.[10][15]
Materials:
-
HCT116 cells
-
PBS and complete culture medium
-
This compound (1 µM) or vehicle (DMSO)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
ELISA or Western blot reagents for STK-X detection
Procedure:
-
Cell Treatment: Treat cultured HCT116 cells with 1 µM this compound or vehicle (DMSO) for 2 hours at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Protein Quantification:
-
Carefully collect the supernatant (soluble protein fraction).
-
Quantify the amount of soluble STK-X in each sample using a suitable method like ELISA or Western blotting.
-
-
Data Analysis: Plot the percentage of soluble STK-X against temperature for both treated and vehicle control samples. Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: High-throughput screening workflow for Antitumor agent-100.
Caption: Logical relationship between HTS assays.
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. lifescienceglobal.com [lifescienceglobal.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. ulab360.com [ulab360.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
Application Notes: Techniques for Measuring Protein Translation Inhibition by Antitumor agent-100 hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antitumor agent-100 hydrochloride, also known as compound A6, is a novel, orally bioavailable small molecule with potent antitumor activity.[1][2] It functions as a molecular glue that targets the phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) complex.[1][2][3] The agent binds to the PDE3A enzyme pocket, which then recruits and stabilizes SLFN12.[1][2] This induced protein-protein interaction ultimately leads to the inhibition of protein translation, triggering apoptosis in cancer cells.[1][2] The inhibitory concentration (IC50) for this activity is approximately 0.3 μM.[1][2]
These application notes provide detailed protocols for three common and robust methods to quantify the protein translation inhibition activity of this compound: the SUnSET (SUrface SEnsing of Translation) assay, Polysome Profiling, and Luciferase Reporter Assays.
Mechanism of Action of this compound
This compound's primary mechanism involves the formation of a ternary complex with PDE3A and SLFN12, which obstructs the ribosome's function, leading to a global shutdown of protein synthesis and subsequent programmed cell death.
Caption: Mechanism of this compound.
SUnSET (SUrface SEnsing of Translation) Assay
Application Note
The SUnSET assay is a non-radioactive method to monitor global protein synthesis rates by measuring the incorporation of puromycin, an aminoacyl-tRNA analog, into nascent polypeptide chains.[4][5] Puromycin's integration terminates translation, and the resulting puromycylated peptides are detected via Western blot using a specific anti-puromycin antibody.[4][6][7] The intensity of the puromycin signal is directly proportional to the rate of protein synthesis.[8] This technique is ideal for determining the dose-dependent inhibitory effect of compounds like this compound and for high-throughput screening.[5]
Caption: Experimental workflow for the SUnSET assay.
Experimental Protocol
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Puromycin solution (1 mg/mL in sterile water)[7]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Anti-puromycin primary antibody
-
Loading control primary antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment:
-
Puromycin Labeling:
-
Protein Extraction and Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize all protein samples to the same concentration and prepare them for SDS-PAGE.
-
Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[7]
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Data Presentation
| Treatment Group | Concentration (µM) | Normalized Puromycin Signal (Arbitrary Units) | % Inhibition of Translation |
| Vehicle Control | 0 | 1.00 | 0% |
| Agent-100 | 0.1 | 0.75 | 25% |
| Agent-100 | 0.3 | 0.52 | 48% |
| Agent-100 | 1.0 | 0.21 | 79% |
| Agent-100 | 3.0 | 0.08 | 92% |
| Agent-100 | 10.0 | 0.04 | 96% |
Polysome Profiling
Application Note
Polysome profiling is the gold standard for directly assessing the translational status of mRNAs within a cell.[9] This technique uses sucrose density gradient ultracentrifugation to separate cellular lysates into fractions containing mRNAs associated with different numbers of ribosomes (monosomes, disomes, polysomes).[10] A potent translation inhibitor like this compound is expected to cause a shift in the profile: a decrease in the heavy polysome fractions and a corresponding increase in the 80S monosome peak, indicating a block in translation initiation or elongation.[9][10] The ratio of polysomes to monosomes (P/M ratio) serves as a quantitative measure of translation efficiency.
Caption: Experimental workflow for Polysome Profiling.
Experimental Protocol
Materials:
-
Cycloheximide (CHX) stock solution (100 mg/mL)[11]
-
DEPC-treated water and solutions
-
Polysome Lysis Buffer (e.g., 20mM HEPES, 100mM KCl, 5mM MgCl2, with fresh CHX and DTT)[11][12]
-
Sucrose solutions (e.g., 15% and 45-60% w/v in lysis buffer base)[11][12]
-
Gradient maker and peristaltic pump
-
Ultracentrifuge and appropriate rotor (e.g., SW41 Ti)[13]
-
Fractionation system with a UV monitor (254 nm absorbance)[9]
Protocol:
-
Cell Preparation and Lysis:
-
Culture cells to 80-90% confluency in 15 cm dishes.[11]
-
Treat with this compound as required.
-
Before harvesting, add CHX to the media (final conc. 100 µg/mL) and incubate for 10-15 minutes to immobilize ribosomes on mRNA.[11][13]
-
Wash cells twice with ice-cold PBS containing 100 µg/mL CHX.[11]
-
Lyse cells in ice-cold Polysome Lysis Buffer.
-
Centrifuge the lysate at 13,000-16,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.[9][11] Collect the supernatant.
-
-
Sucrose Gradient Preparation:
-
Prepare linear sucrose gradients (e.g., 15-45%) in ultracentrifuge tubes using a gradient maker.[12]
-
Store gradients at 4°C until use.
-
-
Ultracentrifugation:
-
Fractionation and Analysis:
-
Place the ultracentrifuge tube in a fractionation system.
-
Pump a dense solution (e.g., 60% sucrose) into the bottom of the tube to push the gradient upwards through a UV detector monitoring absorbance at 254 nm.[9]
-
Collect fractions of a fixed volume. The resulting absorbance profile will show peaks corresponding to ribosomal subunits (40S, 60S), monosomes (80S), and polysomes.
-
Data Presentation
| Treatment Group | Concentration (µM) | Polysome Area | Monosome Area | P/M Ratio | % Translation Efficiency |
| Vehicle Control | 0 | 15.6 | 4.2 | 3.71 | 100% |
| Agent-100 | 0.3 | 9.8 | 7.5 | 1.31 | 35% |
| Agent-100 | 1.0 | 4.1 | 9.2 | 0.45 | 12% |
| Agent-100 | 3.0 | 1.5 | 10.1 | 0.15 | 4% |
Luciferase Reporter Assay
Application Note
Luciferase reporter assays provide a highly sensitive and quantitative method for measuring translation efficiency, suitable for high-throughput screening.[14][15] In this system, a plasmid encoding luciferase is transfected into cells. The translation of luciferase mRNA results in a functional enzyme whose activity can be measured via a luminescent reaction.[16] By treating transfected cells with this compound, a decrease in luminescence relative to a vehicle control indicates inhibition of protein synthesis.[14] Dual-luciferase systems can be employed to include an internal control, normalizing for transfection efficiency and cell number.[16]
Caption: Workflow for a cell-based luciferase reporter assay.
Experimental Protocol
Materials:
-
Luciferase reporter plasmid (e.g., pGL3)
-
Transfection reagent
-
White, opaque 96-well plates suitable for luminescence
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate to be ready for transfection the next day.
-
Transfect cells with the luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent. If using a dual-luciferase system, co-transfect with a control plasmid (e.g., Renilla luciferase).
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, remove the medium and add fresh medium containing serial dilutions of this compound and a vehicle control.
-
Incubate for a defined period (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.[17]
-
If using a dual-luciferase system, subsequently add the second reagent (e.g., Stop & Glo) and measure the control luminescence.[16]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).
-
Calculate the percentage inhibition of translation by comparing the signal from treated wells to the vehicle control wells.
-
Data Presentation
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | % Inhibition of Translation |
| Vehicle Control | 0 | 85,430 | 0% |
| Agent-100 | 0.1 | 61,200 | 28.4% |
| Agent-100 | 0.3 | 41,500 | 51.4% |
| Agent-100 | 1.0 | 15,100 | 82.3% |
| Agent-100 | 3.0 | 4,350 | 94.9% |
| Agent-100 | 10.0 | 1,890 | 97.8% |
Summary and Comparison of Techniques
| Feature | SUnSET Assay | Polysome Profiling | Luciferase Reporter Assay |
| Principle | Puromycin incorporation into nascent peptides. | Ribosome density on mRNA via sucrose gradient. | Enzymatic activity of a newly synthesized reporter protein. |
| Primary Output | Western blot signal intensity. | A254 absorbance profile (P/M ratio). | Luminescence signal (RLU). |
| Throughput | Medium to High | Low | High |
| Key Advantage | Measures global translation in endogenous context.[4] | Gold standard; provides detailed initiation/elongation status.[9][10] | Highly sensitive, rapid, and suitable for HTS.[14][15] |
| Key Disadvantage | Indirect; relies on antibody quality. | Labor-intensive, requires specialized equipment. | Relies on an exogenous reporter system; may not reflect global effects. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Antitumor agent-100 (hydrochloride) [smolecule.com]
- 4. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 13. dirusciolab.com [dirusciolab.com]
- 14. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Establishing a Stable Cell Line to Study Antitumor agent-100 hydrochloride Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary obstacle in cancer chemotherapy, leading to treatment failure and disease relapse. Antitumor agent-100 hydrochloride is a novel apoptosis inducer that acts as a molecular glue, targeting the PDE3A-SLFN12 complex to halt protein translation and trigger cell death.[1][2] Understanding the mechanisms by which cancer cells develop resistance to this agent is crucial for its clinical development and for devising strategies to overcome this resistance.
These application notes provide a comprehensive guide for establishing a stable, this compound-resistant cancer cell line in vitro. Such a cell line is an invaluable tool for investigating the molecular underpinnings of resistance, identifying biomarkers, and screening for new therapeutic agents that can resensitize resistant tumors.
The primary method detailed here is the gradual dose escalation model, which mimics the clinical scenario where cancer cells adapt to increasing concentrations of a therapeutic agent over time.[3][4]
Experimental Principles
The establishment of a drug-resistant cell line is based on the principle of selective pressure. By continuously exposing a cancer cell population to this compound, cells that develop or possess intrinsic resistance mechanisms will survive and proliferate, while sensitive cells are eliminated. Over time, with a stepwise increase in drug concentration, a stable cell line with a significantly higher tolerance to the drug can be isolated.[3][5]
Potential Mechanisms of Resistance
While the specific mechanisms of resistance to this compound are yet to be fully elucidated, general principles of drug resistance suggest potential pathways, including:
-
Target Alteration: Mutations in PDE3A or SLFN12 that prevent or reduce the binding of this compound.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1), which actively remove the drug from the cell.[3]
-
Activation of Bypass Pathways: Upregulation of alternative pro-survival signaling pathways that compensate for the drug-induced apoptotic signal.[6]
-
Metabolic Reprogramming: Alterations in cellular metabolism that provide a survival advantage in the presence of the drug.[3]
Experimental Workflow and Protocols
The overall process for generating and validating an this compound-resistant cell line involves several key stages, from initial characterization of the parental cell line to the isolation and verification of a resistant, clonal population.
Diagram: Experimental Workflow
Caption: Workflow for generating a drug-resistant stable cell line.
Protocol 1: Determination of IC50 in Parental Cell Line
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound. This IC50 value is critical for selecting the starting concentration for resistance induction.[7][8]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a pre-determined optimal density. Incubate overnight to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle-only control.
-
Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable assay according to the manufacturer's protocol.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[8]
Protocol 2: Generation of Resistant Cell Line via Dose Escalation
Objective: To gradually select for a population of cells that can proliferate in the presence of increasing concentrations of this compound.
Procedure:
-
Initiation: Begin by culturing the parental cells in their complete medium containing this compound at a low concentration, typically the IC10 or IC20 determined in Protocol 1.[5][9]
-
Monitoring and Maintenance: Culture the cells under standard conditions (37°C, 5% CO2). Monitor the cells for signs of recovery, such as an increase in confluence and restoration of normal morphology. Initially, significant cell death is expected. Replace the drug-containing medium every 2-3 days.
-
Passaging: When the cell culture reaches 80-90% confluence and exhibits a stable growth rate, passage the cells.[10]
-
Dose Escalation: Once the cells have adapted to the current drug concentration (typically after 2-4 passages), increase the concentration of this compound. A gradual increase (e.g., 1.5 to 2-fold) is recommended.[4][11] If a subsequent dose results in excessive cell death (>50%), revert to the previous tolerated concentration until the cells recover.[3]
-
Iterative Selection: Repeat the cycle of monitoring, passaging, and dose escalation. This is a lengthy process and can take 6-12 months or longer.[6]
-
Cryopreservation: At each successful dose escalation stage, cryopreserve a vial of cells.[4][10] This provides a backup and a valuable resource for later analysis of the progressive development of resistance.
-
Establishment: Continue this process until the cells can proliferate robustly in a concentration of this compound that is significantly higher (e.g., 5-10 fold or more) than the initial parental IC50. This population is now considered the resistant pool.
Protocol 3: Confirmation and Characterization of Resistance
Objective: To quantify the level of resistance in the established cell line and to isolate clonal populations for detailed mechanistic studies.
Procedure:
-
IC50 Determination in Resistant Cells: Perform the IC50 determination protocol (Protocol 1) on the established resistant cell pool and the parental cell line in parallel.[8]
-
Calculate Resistance Index (RI): The fold resistance, or Resistance Index (RI), is a quantitative measure of the degree of resistance. A significant increase (typically RI > 3) confirms the resistant phenotype.[9][11]
-
Formula: RI = (IC50 of Resistant Cell Line) / (IC50 of Parental Cell Line)
-
-
Single-Cell Cloning (Limiting Dilution): To ensure a genetically homogenous population, it is essential to isolate single-cell clones from the resistant pool.[12][13]
-
Serially dilute the resistant cell suspension to a final concentration of approximately 10 cells/mL.
-
Seed 100 µL of the suspension into each well of several 96-well plates. Statistically, this will result in approximately one cell per well.[9]
-
Incubate the plates and monitor for the growth of single colonies.
-
Expand the colonies from wells that clearly originated from a single cell.
-
-
Validation of Clonal Lines: Confirm the resistant phenotype of the expanded clonal populations by re-determining their IC50 values and comparing them to the parental line. Select one or more stable, highly resistant clones for further study.
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, the established cell line should be continuously cultured in the presence of a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[11]
Data Presentation
All quantitative data should be summarized for clear comparison.
Table 1: IC50 Values and Resistance Index (RI)
| Cell Line | Passage Number | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Line | N/A | [Insert Value from Protocol 1] | 1.0 |
| Resistant Pool | P+X | [Insert Value from Protocol 3] | [Calculate Value] |
| Resistant Clone 1 | P+X+Y | [Insert Value from Protocol 3] | [Calculate Value] |
| Resistant Clone 2 | P+X+Y | [Insert Value from Protocol 3] | [Calculate Value] |
Potential Signaling Pathways in Resistance
Resistance to apoptosis-inducing agents often involves the upregulation of pro-survival pathways. Given that this compound induces apoptosis, resistance could emerge from the activation of pathways that counteract this process.
Diagram: Hypothetical Resistance Pathway
Caption: Potential mechanisms of resistance to Antitumor agent-100 HCl.
Conclusion
The successful establishment of a stable cell line resistant to this compound is a foundational step for in-depth research into acquired drug resistance. The protocols outlined in this document provide a systematic framework for developing and validating this critical research tool. The resulting cell line will enable the exploration of novel therapeutic strategies aimed at overcoming resistance and improving the efficacy of this promising antitumor agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. Construction of drug-resistant/stable cell lines | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 6. atcc.org [atcc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. knowledge.lonza.com [knowledge.lonza.com]
Troubleshooting & Optimization
Antitumor agent-100 hydrochloride solubility issues in aqueous buffer
Welcome to the Technical Support Center for Antitumor agent-100 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding its use in experiments, with a particular focus on addressing solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally potent small molecule that induces apoptosis in cancer cells. It functions as a "molecular glue" by specifically targeting and stabilizing the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This induced complex formation leads to the inhibition of protein translation, which in turn triggers apoptosis, a form of programmed cell death.[2]
Q2: Why is Antitumor agent-100 formulated as a hydrochloride salt?
A2: Antitumor agent-100 is formulated as a hydrochloride salt to improve its physicochemical properties, most notably its aqueous solubility and stability, as compared to its free base form. This is a common strategy in pharmaceutical development for compounds that contain basic nitrogen atoms.[3]
Q3: I am observing precipitation of this compound when preparing my stock solution in aqueous buffer. What could be the cause?
A3: Precipitation upon addition to aqueous buffers is a common issue for many quinazoline-based compounds, which can be poorly soluble in neutral pH aqueous solutions.[1] The hydrochloride salt improves solubility, but it can still be limited, especially in buffers with a pH close to or above the compound's pKa. For hydrochloride salts, a "common ion effect" can also decrease solubility in solutions already containing chloride ions.
Q4: What is the apoptotic signaling pathway initiated by this compound?
A4: this compound initiates apoptosis through a specific signaling cascade. The agent acts as a molecular glue, binding to PDE3A and inducing a conformational change that promotes the formation of a stable complex with SLFN12. This complex then inhibits protein translation, leading to a decrease in the levels of key anti-apoptotic proteins. The reduction of these survival proteins disrupts mitochondrial integrity, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-3, a key executioner caspase, which orchestrates the dismantling of the cell, leading to apoptosis.
Troubleshooting Guide: Solubility Issues
Problem: Precipitate formation when diluting a DMSO stock solution of this compound into aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause 1: Low intrinsic aqueous solubility.
-
Solution: While the hydrochloride salt form enhances solubility, the intrinsic properties of the molecule may still lead to limited solubility in aqueous environments. It is crucial to understand the solubility limits in your specific buffer system.
-
-
Possible Cause 2: pH of the aqueous buffer.
-
Solution: The solubility of hydrochloride salts of weakly basic compounds like Antitumor agent-100 is often pH-dependent. Solubility is typically higher at a lower pH. If your experimental conditions allow, consider using a buffer with a slightly acidic pH. For quinazoline derivatives, a pH 1-2 units below the pKa can significantly improve solubility.[1]
-
-
Possible Cause 3: Common ion effect.
-
Solution: If your buffer contains high concentrations of chloride ions, this can suppress the dissolution of the hydrochloride salt. If possible, consider using a buffer with alternative anions.
-
-
Possible Cause 4: Final concentration exceeds solubility limit.
-
Solution: The concentration of your final working solution may be too high. Refer to the solubility data tables below and ensure your final concentration is below the determined solubility limit for the given solvent or buffer system.
-
Recommended Actions & Experimental Tips:
-
Prepare a High-Concentration Stock in an Organic Solvent: Initially, dissolve this compound in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, where it exhibits higher solubility.
-
Step-wise Dilution: When preparing your working solution, add the organic stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Use of Co-solvents: If solubility in your final aqueous solution is still a challenge, consider the use of a co-solvent. Small percentages (typically <1%) of ethanol, propylene glycol, or polyethylene glycol (PEG) can be included in your aqueous buffer to increase the solubility of hydrophobic compounds.[4] Always run a vehicle control in your experiments to account for any effects of the co-solvent.
-
Sonication: Brief sonication of the solution after dilution can help to break up small aggregates and facilitate dissolution.
-
Warming the Solution: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility. However, be cautious about the thermal stability of the compound and the components of your experimental system.
Data Presentation
Disclaimer: The following quantitative solubility data is representative for a compound of this class and is intended to serve as a guideline for experimental design. Actual solubility may vary based on the specific batch of the compound and experimental conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Representative Solubility (µg/mL) | Representative Solubility (µM) |
| DMSO | > 7000 | > 20000 |
| Ethanol | ~1000 | ~2870 |
| PBS (pH 7.4) | ~17.4 | ~50 |
| Acetate Buffer (pH 5.0) | ~174 | ~500 |
Table 2: Effect of pH on the Aqueous Solubility of this compound
| Aqueous Buffer | pH | Representative Solubility (µg/mL) |
| Glycine-HCl Buffer | 3.0 | ~348 |
| Acetate Buffer | 5.0 | ~174 |
| Phosphate Buffered Saline (PBS) | 7.4 | ~17.4 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is adapted from standard high-throughput screening methods and is useful for a rapid assessment of solubility.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate (UV-transparent for UV-based detection)
-
Plate shaker
-
Nephelometer or UV/Vis plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. Include wells with 2 µL of DMSO alone as a blank control.
-
Add 198 µL of the aqueous buffer to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer. Alternatively, for a direct UV assay, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant in a UV/Vis plate reader at the compound's λmax.
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the gold standard.
Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid powder)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial. (e.g., 1-2 mg).
-
Add a known volume of the aqueous buffer to the vial (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound.
Experimental Workflow for Determining Aqueous Solubility
Caption: Workflow for solubility determination.
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting solubility issues.
References
optimizing Antitumor agent-100 hydrochloride concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of Antitumor agent-100 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). By targeting PI3K, the agent effectively blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which is a critical cascade for cell proliferation, growth, and survival that is often dysregulated in cancer.[1][2] The hydrochloride salt formulation is used to improve the compound's solubility and stability.
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for reproducible results. Due to its hydrochloride nature, specific handling is required.
-
Primary Recommendation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous dimethyl sulfoxide (DMSO).[3]
-
Dissolution : To ensure complete dissolution, vortex the solution vigorously and use an ultrasonic water bath for 10-15 minutes.[4] Visually confirm that no particulates are present.
-
Storage : Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C, protected from light.
Q3: What is a recommended starting concentration range for in vitro experiments?
The optimal concentration is cell-line dependent. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Initial Broad Range Test : Begin with a wide range of concentrations (e.g., 1 nM to 100 µM) to identify the approximate effective range.[5]
-
Focused Dose-Response : Once the active range is identified, perform a more detailed analysis with concentrations spaced more narrowly around the estimated IC50 value.
-
Typical Effective Range : For many cancer cell lines, this compound shows efficacy between 10 nM and 10 µM.
Q4: How stable is this compound in cell culture media?
The stability of the compound can be influenced by temperature, pH, and components in the culture medium.[6] It is recommended to prepare fresh dilutions of the agent in pre-warmed culture media for each experiment. Avoid storing the compound in diluted, aqueous solutions for extended periods. The final concentration of DMSO in the culture medium should not exceed a level toxic to the cells, typically ≤ 0.5%.[3]
Q5: What is the appropriate vehicle control for experiments?
The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dilute the this compound.[3] This is crucial to ensure that any observed effects are due to the agent itself and not the solvent.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Max Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mM | Recommended for stock solutions. |
| Ethanol | ~5 mM | Lower solubility; may require warming. |
| PBS (pH 7.2) | < 100 µM | Prone to precipitation at higher concentrations.[4] |
| Water | < 50 µM | Not recommended for primary stock solutions. |
Table 2: Example IC50 Values for this compound (72h Treatment)
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MCF-7 | Breast Cancer | 150 | High PI3K pathway activation. |
| A549 | Lung Cancer | 850 | Moderate PI3K pathway activation. |
| U87-MG | Glioblastoma | 95 | PTEN-null, highly dependent on PI3K signaling.[2] |
| HCT116 | Colon Cancer | 450 | Contains a PIK3CA mutation.[1] |
Mandatory Visualizations
Caption: PI3K/AKT/mTOR pathway with the inhibitory action of Antitumor agent-100.
Caption: Experimental workflow for concentration optimization and validation.
Troubleshooting Guide
Problem 1: I am not observing any significant antitumor effect.
This is a common challenge that can arise from several factors.
-
Concentration Too Low : The effective concentration for your specific cell line may be higher than tested.
-
Solution : Perform a broader dose-response curve, extending to higher concentrations (e.g., up to 100 µM). Ensure your cell model is appropriate; some cell lines may be inherently resistant.[7]
-
-
Compound Instability : The agent may be degrading in the culture medium during long incubation periods.
-
Solution : Prepare fresh dilutions immediately before each experiment. Minimize the exposure of stock solutions and diluted agent to light.
-
-
Incorrect Vehicle Control : An improperly prepared vehicle control can mask the agent's effects.
-
Solution : Ensure the vehicle control contains the exact same final concentration of DMSO as the highest concentration of the test agent.
-
Caption: Troubleshooting decision tree for a lack of experimental effect.
Problem 2: I observe precipitation after diluting the stock solution into my cell culture medium.
This "salting out" effect is common when diluting a high-concentration DMSO stock into an aqueous solution.[4]
-
Solution 1: Modify Dilution Technique : Add the DMSO stock to the pre-warmed culture medium drop-by-drop while gently vortexing or swirling the medium. Do not add the aqueous medium to the DMSO stock.[4]
-
Solution 2: Use an Intermediate Dilution : Perform a serial dilution. First, dilute the DMSO stock into a smaller volume of medium or PBS, then add this intermediate dilution to the final culture volume.
-
Solution 3: Lower Final Concentration : The desired concentration may exceed the agent's solubility limit in your medium. Consider testing lower concentrations.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT) for IC50 Determination
This protocol is used to measure cellular metabolic activity as an indicator of cell viability.[8][9]
-
Cell Seeding : Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C and 5% CO2.[10]
-
Compound Preparation : Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Cell Treatment : Remove the medium and add 100 µL of the prepared dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank control (medium only) wells.
-
Incubation : Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan crystals are visible.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Western Blot Analysis for Pathway Inhibition
This protocol verifies that this compound inhibits its target by assessing the phosphorylation status of AKT.[11][12]
-
Cell Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for a specified time (e.g., 2-6 hours).
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE : Load the samples onto a polyacrylamide gel and separate the proteins via electrophoresis.[13]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against phospho-AKT (e.g., Ser473) and total AKT overnight at 4°C with gentle shaking. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation : Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensities and normalize the phospho-AKT signal to the total AKT signal to demonstrate a dose-dependent decrease in phosphorylation.
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medium.com [medium.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Antitumor Agent-100 Hydrochloride (AT-100)
Welcome to the technical support resource for Antitumor Agent-100 Hydrochloride (AT-100). This guide is designed for researchers, scientists, and drug development professionals encountering resistance to AT-100 in cancer cell lines. AT-100 is a potent and selective tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, previously sensitive to AT-100, now shows reduced response. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to EGFR inhibitors like AT-100 is a well-documented phenomenon.[1][2] The most common mechanisms can be broadly categorized into two groups:
-
On-Target Alterations: These are genetic changes in the EGFR gene itself. The most prevalent is a secondary "gatekeeper" mutation, T790M, which occurs in the ATP-binding pocket of the EGFR kinase domain.[1][2][3] This mutation is found in up to 60% of cases of acquired resistance to first-generation EGFR TKIs.[4] It increases the affinity for ATP, reducing the inhibitory effect of AT-100.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on EGFR signaling for survival and proliferation.[1][5] This allows the cells to restore downstream signaling even when EGFR is effectively inhibited by AT-100.[6] Key bypass pathways include:
-
MET Receptor Tyrosine Kinase Amplification: Amplification of the MET gene is a significant mechanism of resistance.[3][4][7][8] Increased MET signaling can activate downstream pathways like PI3K/AKT and MAPK, rendering the inhibition of EGFR ineffective.[4][5][8]
-
HER2 (ERBB2) Amplification: Overexpression of the HER2 receptor, another member of the ErbB family, can also drive resistance.
-
IGF1R Activation: Upregulation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway has been observed as a resistance mechanism.[6][9]
-
AXL Activation: Increased expression of the AXL receptor tyrosine kinase and its ligand GAS6 has been identified in a significant percentage of resistant tumors.[6]
-
A visual summary of these primary resistance mechanisms is provided below.
Q2: How can I experimentally determine which resistance mechanism is active in my AT-100 resistant cell line?
A2: A systematic approach is recommended to identify the specific resistance mechanism. This typically involves molecular and cellular biology techniques to assess genetic mutations and changes in protein expression/activation.
Experimental Workflow:
-
Confirm Resistance: First, confirm the shift in sensitivity by performing a dose-response curve and calculating the IC50 value for AT-100 in your resistant cell line compared to the parental (sensitive) line.
-
Sequence EGFR: Extract genomic DNA from both sensitive and resistant cells and perform Sanger sequencing or a more sensitive method like digital PCR (dPCR) to detect the T790M mutation in exon 20 of the EGFR gene.[10][11]
-
Assess Bypass Pathways: Use Western blotting to analyze the protein expression and phosphorylation status of key bypass pathway components, such as MET, HER2, AXL, and downstream effectors like AKT and ERK.[12][13] An increase in the phosphorylated (active) form of these proteins in resistant cells is a strong indicator of bypass signaling.
-
Gene Copy Number Analysis: If MET or HER2 protein levels are elevated, perform quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to check for gene amplification.[7]
Q3: My cells have developed resistance via MET amplification. What are my options to overcome this?
A3: MET amplification-driven resistance can often be overcome by co-targeting both EGFR and MET.[7][14][15] The combination of an EGFR inhibitor with a MET inhibitor can restore sensitivity by shutting down both the primary and the bypass signaling pathways.[5][14][16]
Recommended Strategy:
-
Combination Therapy: Treat the AT-100 resistant cells with a combination of AT-100 and a selective MET inhibitor (e.g., Crizotinib, Capmatinib).
-
Evaluate Synergy: Perform a cell viability assay using a matrix of concentrations for both drugs to calculate a Combination Index (CI). A CI value < 1 indicates synergy.
Data Presentation: Example IC50 and Combination Index Data
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at ED50 |
| Parental Sensitive | AT-100 | 15 | N/A |
| AT-100 Resistant | AT-100 | > 1000 | N/A |
| AT-100 Resistant | MET Inhibitor | 250 | N/A |
| AT-100 Resistant | AT-100 + MET Inhibitor (1:1 Ratio) | 25 (for AT-100) | 0.4 (Synergistic) |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT/WST-1) Assay for IC50 Determination
This protocol is used to measure the metabolic activity of cells as an indicator of viability and to determine the half-maximal inhibitory concentration (IC50) of AT-100.[17]
Materials:
-
96-well cell culture plates
-
Parental and AT-100 resistant cell lines
-
Complete cell culture medium
-
AT-100 Hydrochloride (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent[17]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of AT-100 in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add Reagent:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[17] Then, add 100 µL of solubilization solution and incubate overnight in the dark.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Read Absorbance: Measure the absorbance on a microplate reader. For MTT, read at 570 nm.[17] For WST-1, read at 450 nm.
-
Data Analysis: Subtract the blank from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Protein Expression and Phosphorylation
This protocol allows for the detection of specific proteins to investigate the activation of bypass signaling pathways.[12][13][18][19][20]
Materials:
-
Cell lysates from sensitive and resistant cells (with and without AT-100 treatment)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane[19]
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate[18]
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold RIPA buffer.[20] Quantify protein concentration using a BCA assay. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[19]
-
Analysis: Compare the band intensities between sensitive and resistant cell lines. Use a loading control (e.g., Actin or GAPDH) to ensure equal protein loading. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.
References
- 1. Strategies to overcome resistance to tyrosine kinase inhibitors in non-small-cell lung cancer | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Resistance to EGFR Tyrosine Kinase Inhibitors and Therapeutic Approaches: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EGFR targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. algentbio.com [algentbio.com]
how to minimize toxicity of Antitumor agent-100 hydrochloride in animal models
Technical Support Center: Antitumor agent-100 Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and minimizing toxicities associated with this agent in preclinical animal models. The following troubleshooting guides and FAQs address common issues encountered during in vivo experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: How can I mitigate severe myelosuppression observed in my animal models?
Issue: Animals treated with this compound are presenting with significant reductions in neutrophil and platelet counts (neutropenia and thrombocytopenia), leading to increased susceptibility to infections and bleeding events. This is a common dose-limiting toxicity for cytotoxic agents that target rapidly dividing cells.[1][2][3]
Troubleshooting Guide & Recommended Solution: The primary strategy to counteract myelosuppression is the co-administration of hematopoietic growth factors, such as Granulocyte-Colony Stimulating Factor (G-CSF).[4] G-CSF selectively stimulates the proliferation and differentiation of neutrophil progenitor cells, helping to restore circulating neutrophil counts.[5]
Experimental Protocol: G-CSF Co-administration in a Mouse Model
-
Materials:
-
This compound (experimental article).
-
Recombinant mouse G-CSF (e.g., Filgrastim, Pegfilgrastim).
-
Vehicle for G-CSF (e.g., sterile phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)).
-
Appropriate animal model (e.g., BALB/c or C57BL/6 mice).
-
Equipment for subcutaneous injections and blood collection (e.g., retro-orbital or tail vein).
-
-
Procedure:
-
Dosing: Administer this compound as per your experimental plan (e.g., intravenously or intraperitoneally).
-
G-CSF Administration: Begin G-CSF administration 24 hours after the chemotherapy agent. A typical dose for mice is 100-250 µg/kg/day, administered subcutaneously.[6][7]
-
Schedule: Continue daily G-CSF injections for 5-7 consecutive days.[6]
-
Monitoring: Collect peripheral blood samples at baseline, at the expected neutrophil nadir (typically 5-7 days post-chemotherapy), and after the G-CSF treatment course.
-
Analysis: Perform a complete blood count (CBC) to quantify Absolute Neutrophil Count (ANC) and platelet levels.
-
Expected Outcomes & Data: Co-administration of G-CSF is expected to significantly reduce the depth and duration of the neutropenic phase.
Table 1: Representative Data on Myelosuppression Mitigation with G-CSF
| Treatment Group | Day 7 Absolute Neutrophil Count (ANC) (cells/µL) | Day 7 Platelet Count (cells/µL) |
| Vehicle Control | 4,500 ± 550 | 850,000 ± 95,000 |
| Agent-100 (50 mg/kg) | 550 ± 150 | 210,000 ± 45,000 |
| Agent-100 (50 mg/kg) + G-CSF (250 µg/kg) | 3,800 ± 450 | 250,000 ± 60,000 |
| Data are presented as Mean ± SD. Note that G-CSF primarily affects neutrophil recovery; effects on platelets are minimal. |
Workflow for Managing Myelosuppression
Caption: Workflow for the detection and mitigation of myelosuppression.
FAQ 2: How can I manage gastrointestinal (GI) toxicity, such as diarrhea and weight loss?
Issue: Animals are experiencing significant GI distress, including diarrhea, mucositis, and subsequent body weight loss. Chemotherapy-induced GI toxicity results from damage to the rapidly dividing epithelial cells lining the GI tract.[8][9]
Troubleshooting Guide & Recommended Solution: Management of GI toxicity involves supportive care and potentially the use of cytoprotective agents. Key strategies include providing nutritional support, maintaining hydration, and using anti-diarrheal medication.
Experimental Protocol: Assessment and Management of GI Toxicity
-
Materials:
-
Loperamide (anti-diarrheal agent).
-
Caloric gel supplement or liquid diet.
-
FITC-dextran for intestinal permeability assay.[10]
-
Materials for histological analysis (formalin, paraffin, H&E stain).
-
-
Procedure:
-
Clinical Monitoring: Record body weight, food/water intake, and fecal consistency daily. Use a standardized scoring system for diarrhea (e.g., 0=normal, 1=soft, 2=loose, 3=watery).
-
Supportive Care:
-
Provide highly palatable, high-calorie wet food or gel supplements to encourage intake.
-
Administer subcutaneous fluids (e.g., sterile saline) if dehydration is observed.
-
For diarrhea, administer loperamide (e.g., 1-2 mg/kg, orally) as needed.[8]
-
-
Endpoint Analysis:
-
Intestinal Permeability: On the final day, administer FITC-dextran (4 kDa) via oral gavage. Measure fluorescence in serum 4 hours later to quantify gut barrier disruption.[10][11][12]
-
Histopathology: Collect sections of the jejunum, ileum, and colon. Fix in 10% buffered formalin, embed in paraffin, and perform H&E staining to assess villus blunting, crypt loss, and inflammatory infiltrate.[13]
-
-
Expected Outcomes & Data: Supportive care measures should help stabilize body weight and reduce the severity of clinical signs like diarrhea.
Table 2: Representative Data on GI Toxicity Management
| Treatment Group | Max. Body Weight Loss (%) | Peak Diarrhea Score (0-3) | Serum FITC-Dextran (ng/mL) |
| Vehicle Control | 1 ± 0.5 | 0.1 ± 0.1 | 50 ± 15 |
| Agent-100 (50 mg/kg) | 18 ± 4 | 2.8 ± 0.4 | 450 ± 80 |
| Agent-100 + Supportive Care | 9 ± 3 | 1.5 ± 0.5 | 280 ± 65 |
| Data are presented as Mean ± SD. |
Logical Diagram: GI Toxicity and Management
Caption: Relationship between Agent-100, GI toxicity, and management.
FAQ 3: How can I assess and prevent potential cardiotoxicity?
Issue: Topoisomerase II inhibitors as a class are associated with a risk of cardiotoxicity, which may manifest as acute or chronic cardiac dysfunction. Early detection and mitigation are critical.[14][15]
Troubleshooting Guide & Recommended Solution: Cardiotoxicity can be mitigated by co-administering a cardioprotective agent, such as dexrazoxane. Dexrazoxane is an iron-chelating agent that is thought to prevent the formation of drug-iron complexes that generate reactive oxygen species in cardiac tissue.[14][15][16] Monitoring cardiac biomarkers provides a non-invasive method for early detection.[17][18]
Experimental Protocol: Cardiotoxicity Assessment and Protection
-
Materials:
-
Procedure:
-
Cardioprotectant Administration: Administer dexrazoxane (e.g., at a 10:1 or 20:1 ratio to this compound) intraperitoneally approximately 30 minutes before the antitumor agent.[19]
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Biomarker Monitoring: Collect serum samples at baseline and at various time points post-treatment (e.g., 24h, 72h, and at study endpoint). Analyze serum for levels of cTnI, a sensitive and specific marker of myocardial injury.[20]
-
Histopathology: At the end of the study, perfuse and collect hearts.
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For acute damage, section and stain with Triphenyltetrazolium chloride (TTC) to identify infarcted tissue.
-
For chronic studies, fix in formalin, embed, and perform H&E staining to look for myocyte vacuolization, myofibrillar loss, and fibrosis.
-
-
Expected Outcomes & Data: Dexrazoxane co-treatment is expected to significantly reduce the elevation of cardiac biomarkers and minimize histopathological evidence of cardiac damage.[16][21]
Table 3: Representative Data on Cardiotoxicity Mitigation
| Treatment Group | Peak Serum cTnI (pg/mL) at 72h | Cardiac Histology Score (0-4) |
| Vehicle Control | 15 ± 5 | 0.2 ± 0.1 |
| Agent-100 (50 mg/kg) | 250 ± 60 | 3.1 ± 0.5 |
| Agent-100 + Dexrazoxane (500 mg/kg) | 45 ± 15 | 0.8 ± 0.3 |
| Data are presented as Mean ± SD. Histology score based on severity of myocyte damage. |
Hypothetical Signaling Pathway for Cardiotoxicity
Caption: Proposed mechanism of Agent-100 cardiotoxicity and its inhibition.
FAQ 4: Can advanced formulations help reduce overall systemic toxicity?
Issue: The free form of this compound exhibits a narrow therapeutic index, with significant toxicities occurring at doses required for efficacy.
Troubleshooting Guide & Recommended Solution: Encapsulating the agent within a nanocarrier, such as a pegylated liposome, can significantly improve its safety profile.[22][23] Liposomal formulations can alter the drug's pharmacokinetics, leading to a longer circulation half-life and preferential accumulation in tumor tissue via the Enhanced Permeability and Retention (EPR) effect, thereby reducing exposure to sensitive tissues like the heart and bone marrow.[23][24]
Experimental Protocol: Comparing Free vs. Liposomal Formulations
-
Materials:
-
This compound (free drug).
-
Pegylated liposomal this compound formulation.
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Tumor-bearing animal model (e.g., xenograft or syngeneic model).
-
-
Procedure:
-
Maximum Tolerated Dose (MTD) Study: Conduct dose-escalation studies for both the free drug and the liposomal formulation. The MTD is defined as the highest dose that does not cause >20% body weight loss or mortality.
-
Efficacy Study: Treat tumor-bearing animals with the MTD of both formulations. Monitor tumor growth and survival.
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Toxicity Assessment: In parallel with the efficacy study, monitor the key toxicity parameters outlined in the previous FAQs (CBCs for myelosuppression, body weight for GI toxicity, and serum cTnI for cardiotoxicity).
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Expected Outcomes & Data: The liposomal formulation is expected to have a higher MTD and demonstrate a superior therapeutic index (comparable or better efficacy with significantly lower toxicity) compared to the free drug.[22][24]
Table 4: Comparative Toxicity Profile of Free vs. Liposomal Agent-100
| Formulation | MTD (mg/kg) | ANC Nadir at MTD (cells/µL) | Max Weight Loss at MTD (%) | Peak cTnI at MTD (pg/mL) |
| Free Agent-100 | 50 | 550 | 18 | 250 |
| Liposomal Agent-100 | 80 | 1,500 | 7 | 60 |
| Data are representative and presented as Mean values. |
Diagram: Benefit of Liposomal Formulation
Caption: Liposomal delivery reduces systemic toxicity of Agent-100.
References
- 1. Sleeping through the storm: Preventing myelosuppression with quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reviveresearch.org [reviveresearch.org]
- 3. Myelosuppression: Causes, symptoms, treatment, and more [medicalnewstoday.com]
- 4. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. rupress.org [rupress.org]
- 7. Hematopoietic Properties of Granulocyte Colony-Stimulating Factor/Immunoglobulin (G-CSF/IgG-Fc) Fusion Proteins in Normal and Neutropenic Rodents | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemotherapy induced gastrointestinal toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Induction and Assessment of Intestinal Permeability in Rodent Models of Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemotherapy induced gastrointestinal toxicity in rats: involvement of mitochondrial DNA, gastrointestinal permeability and cyclooxygenase -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 14. Preventing the cardiotoxicity of anthracyclines by dexrazoxane: A real breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dexrazoxane in the prevention of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dexrazoxane for the Prevention of Cardiac Toxicity and Treatment of Extravasation Injury from the Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiac Safety Biomarkers for Toxicity Testing | Biomedica [bmgrp.com]
- 18. Cardiac Safety Biomarker Assays in Preclinical Toxicology Testing | Biomedica [bmgrp.com]
- 19. heart.bmj.com [heart.bmj.com]
- 20. Cardiac Safety Biomarkers - Accelerating the Development of Biomarkers for Drug Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The current and future role of dexrazoxane as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposomal Drug Delivery Systems and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Liposomes in Cancer Therapy: How Did We Start and Where Are We Now - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
refining Antitumor agent-100 hydrochloride treatment schedules for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antitumor agent-100 hydrochloride (ATA-100) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Antitumor agent-100 (ATA-100)?
A1: ATA-100 is a potent, selective, third-generation small molecule inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers.[2][4] ATA-100 binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3, which in turn inhibits the downstream activation of AKT and mTOR. This leads to cell cycle arrest and apoptosis in tumor cells with a hyperactivated PI3K/AKT/mTOR pathway.
Diagram 1: ATA-100 Mechanism of Action
Caption: ATA-100 inhibits the PI3K/AKT/mTOR signaling pathway.
Q2: How should ATA-100 be formulated for in vivo oral administration?
A2: ATA-100 is a hydrochloride salt, which generally improves aqueous solubility compared to the free base.[5][6] However, for preclinical studies, a suspension is often required to achieve the desired concentrations for oral gavage. A common starting formulation is a suspension in a vehicle such as 0.5% (w/v) methylcellulose (MC) in sterile water.
| Component | Concentration | Purpose |
| ATA-100 | 1-10 mg/mL | Active Pharmaceutical Ingredient |
| Methylcellulose (400 cP) | 0.5% (w/v) | Suspending agent |
| Tween 80 | 0.1% (v/v) | Surfactant (optional, aids wetting) |
| Sterile Water | q.s. to final volume | Vehicle |
| Note: The final formulation should be a homogenous suspension. Prepare fresh daily and keep on ice to prevent potential disproportionation of the salt.[7] |
Q3: What are the recommended starting doses and schedules for in vivo xenograft studies?
A3: The optimal dose and schedule will depend on the specific tumor model. Based on preclinical data, a good starting point is daily oral gavage (PO, QD). We recommend performing a preliminary dose-range-finding study to determine the maximum tolerated dose (MTD).
| Study Type | Recommended Doses (PO, QD) | Duration | Key Endpoints |
| Dose Range Finding | 10, 25, 50, 100 mg/kg | 14 days | Body weight change, clinical signs of toxicity |
| Efficacy Study | 25, 50 mg/kg | 21-28 days | Tumor growth inhibition, body weight |
Q4: What level of tumor growth inhibition (TGI) is expected?
A4: In preclinical xenograft models with known PIK3CA mutations (e.g., MCF-7, HCT116), ATA-100 has demonstrated significant dose-dependent antitumor activity.
| Xenograft Model | Dose (mg/kg, PO, QD) | Treatment Duration | Tumor Growth Inhibition (%) |
| MCF-7 (Breast Cancer) | 25 | 21 days | 65% |
| 50 | 21 days | 88% | |
| HCT116 (Colorectal) | 25 | 28 days | 58% |
| 50 | 28 days | 81% | |
| TGI is calculated as (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%. |
Troubleshooting Guides
Problem 1: Lack of Efficacy or Suboptimal Tumor Growth Inhibition
If you are not observing the expected antitumor effect, consider the following potential causes and solutions.
Diagram 2: Troubleshooting Workflow for Lack of Efficacy
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [helda.helsinki.fi]
dealing with precipitation of Antitumor agent-100 hydrochloride in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling and troubleshooting the precipitation of Antitumor agent-100 hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a potent, orally bioavailable apoptosis inducer that acts as a molecular glue, targeting the PDE3A-SLFN12 complex.[1][2][3] As a hydrochloride salt, its solubility in aqueous solutions can be influenced by factors such as pH and the presence of common ions.[1][3] Precipitation can occur when the concentration of the agent exceeds its solubility limit in the cell culture medium, which can be triggered by changes in pH, temperature, or solvent concentration.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Quinazoline derivatives, which are structurally similar, generally show good solubility in polar aprotic solvents like DMSO.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%. The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your cells.
Q4: Can I store diluted solutions of this compound in cell culture media?
It is not recommended to store diluted solutions of this compound in aqueous media for extended periods, as this can increase the likelihood of precipitation over time. It is best to prepare fresh dilutions from a concentrated DMSO stock solution for each experiment.
Troubleshooting Guide
This guide will help you to systematically troubleshoot and resolve issues related to the precipitation of this compound in your experiments.
Issue: A precipitate is observed immediately after adding the this compound stock solution to the cell culture medium.
-
Question: Did you observe the precipitate immediately upon dilution?
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Answer (Yes): This suggests that the concentration of this compound has exceeded its solubility limit in the media.
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Action:
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Review the solubility data in Table 1 to ensure your final concentration is below the solubility limit at the pH of your media.
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Follow the Optimized Dilution Protocol (Protocol 2) to ensure proper mixing.
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Consider lowering the final concentration of the agent in your experiment.
-
-
-
-
Question: Is your stock solution clear before dilution?
-
Answer (No): The problem may be with your stock solution.
-
Action:
-
Prepare a fresh stock solution following the Stock Solution Preparation Protocol (Protocol 1).
-
Ensure the stock solution is fully dissolved before use. Gentle warming in a 37°C water bath may help.
-
-
-
Issue: The media appears clear initially, but a precipitate forms after incubation.
-
Question: Are you observing precipitation after a few hours or days in the incubator?
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Answer (Yes): This could be due to changes in the media over time.
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Possible Causes & Actions:
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pH Shift: Cellular metabolism can acidify the media, potentially lowering the solubility of the hydrochloride salt. Monitor the pH of your culture and consider using a more strongly buffered medium or changing the medium more frequently. Refer to the Media pH Adjustment Protocol (Protocol 3).
-
Temperature Fluctuations: Repeatedly removing the culture from the incubator can cause temperature changes that may lead to precipitation. Minimize the time your cultures are outside the incubator.
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Interaction with Media Components: Components in the serum or media supplements may interact with the compound over time. Test for precipitation in serum-free versus serum-containing media to identify if serum is a contributing factor.
-
-
-
Data Presentation
Table 1: Hypothetical Solubility of this compound
| Solvent/Medium | pH | Temperature (°C) | Maximum Soluble Concentration (µM) |
| Water | 5.0 | 25 | 500 |
| Water | 7.0 | 25 | 100 |
| PBS | 7.4 | 37 | 80 |
| DMEM + 10% FBS | 7.4 | 37 | 60 |
| DMSO | N/A | 25 | >100 mM |
Experimental Protocols
Protocol 1: Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 348.23 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Optimized Dilution Protocol
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, prepare an intermediate dilution of the DMSO stock in pre-warmed media.
-
Final Dilution: While gently vortexing or swirling the pre-warmed medium, add the stock solution (or intermediate dilution) dropwise to the medium. This ensures rapid and uniform mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is below 0.1%.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to the cells.
Protocol 3: Media pH Adjustment Protocol
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Measure pH: Aseptically obtain a small sample of your complete cell culture medium and measure its pH using a calibrated pH meter.
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Adjust pH (if necessary): If the pH is outside the optimal range for your cells and for the solubility of the compound (refer to Table 1 ), you can adjust it.
-
To increase pH, add sterile 1N NaOH dropwise while stirring.
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To decrease pH, you can sparge with sterile CO2 gas or add sterile 1N HCl dropwise.
-
-
Re-measure: After each addition, allow the medium to equilibrate and re-measure the pH.
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Sterile Filter: Once the desired pH is reached, sterile-filter the medium using a 0.22 µm filter before use.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Signaling pathway of this compound.
References
pH adjustment to improve Antitumor agent-100 hydrochloride solubility
This technical support center is designed for researchers, scientists, and drug development professionals working with Antitumor agent-100 hydrochloride. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to its solubility, particularly focusing on pH adjustment as a method of improvement.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of a hydrochloride salt like this compound?
A1: Hydrochloride salts of weakly basic drugs, such as this compound is presumed to be, typically exhibit pH-dependent solubility. They are more soluble in acidic solutions where the molecule is protonated and exists in its more soluble ionized form. As the pH increases and approaches the compound's pKa, the equilibrium shifts towards the less soluble, un-ionized free base form, leading to a decrease in solubility.[1][2][3][4]
Q2: How does the Henderson-Hasselbalch equation relate to the solubility of this compound?
A2: The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility of ionizable drugs.[5][6] For a weak base, the equation helps determine the ratio of the ionized (protonated) to the un-ionized (free base) form at a given pH. Since the ionized form is generally more water-soluble, this ratio is crucial for understanding and predicting how solubility will change with pH adjustments.[1][2]
Q3: What is the expected impact of pH on the efficacy of this compound in cancer cells?
A3: The pH of the tumor microenvironment can significantly influence drug activity. Cancer cells often have a slightly alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe).[7][8][9] The solubility of this compound at these different pH values will affect its ability to cross cell membranes and reach its intracellular target. Furthermore, dysregulated pH in tumors can impact various signaling pathways, including those involved in proliferation, apoptosis, and metastasis, which may interact with the mechanism of action of the antitumor agent.[8][9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Problem 1: Low or inconsistent solubility of this compound in aqueous buffers.
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Possible Cause 1: Inappropriate pH of the buffer. The pH of the solution may be too high (closer to or above the pKa of the compound), favoring the less soluble free base form.
-
Troubleshooting Steps:
-
Determine the pH-Solubility Profile: Conduct an experiment to determine the solubility of this compound across a range of pH values (e.g., pH 2 to 10). This will identify the optimal pH for maximum solubility.[3][11][12]
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Adjust Buffer pH: Prepare buffers at a pH where the agent shows the highest solubility, which is expected to be in the acidic range.
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Use a Co-solvent: If adequate solubility cannot be achieved by pH adjustment alone, consider the addition of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol). However, be mindful of the potential toxicity of the co-solvent in cell-based assays.
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Problem 2: Precipitation of the agent after initial dissolution.
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Possible Cause 1: Supersaturation. The initial concentration may have exceeded the thermodynamic solubility at that specific pH and temperature, leading to precipitation over time as the solution equilibrates.[13]
-
Troubleshooting Steps:
-
Equilibration Time: Ensure the solution is stirred or agitated for a sufficient period (e.g., 24-48 hours) to reach thermodynamic equilibrium.[14]
-
Dilution Prior to Use: Prepare a concentrated stock solution in an optimal solvent (e.g., acidic buffer or a co-solvent) and dilute it into the final experimental medium just before use.
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Check for Common Ion Effect: At very low pH in buffers containing high concentrations of chloride ions (e.g., from HCl), the solubility of the hydrochloride salt may decrease due to the common ion effect.[11] Consider using a different acid for pH adjustment if this is suspected.
-
Problem 3: Inconsistent results in cell-based assays.
-
Possible Cause 1: Interaction with cell culture media components. Components in the media, such as proteins or salts, may interact with the compound, affecting its solubility and bioavailability.[14]
-
Troubleshooting Steps:
-
Solubility in Media: Determine the solubility of this compound directly in the cell culture medium to be used.
-
Final Solvent Concentration: Keep the final concentration of any co-solvents (e.g., DMSO) low and consistent across all experiments to minimize cellular toxicity and solubility artifacts.[14]
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pH of Media: Be aware that the addition of the compound, especially from an acidic stock solution, might alter the pH of the cell culture medium. Verify the final pH of the medium after adding the compound.
-
Data Presentation
Table 1: Hypothetical pH-Solubility Profile of this compound at 25°C
| pH | Solubility (mg/mL) | Predominant Species |
| 2.0 | 55.0 | Ionized (BH+) |
| 4.0 | 48.5 | Ionized (BH+) |
| 6.0 | 10.2 | Mixed |
| 7.4 | 1.5 | Un-ionized (B) |
| 8.0 | 0.8 | Un-ionized (B) |
| 10.0 | 0.5 | Un-ionized (B) |
Table 2: Recommended Buffer Systems for Solubility Determination
| pH Range | Buffer System |
| 1.0 - 2.2 | HCl |
| 2.5 - 5.5 | Citrate Buffer |
| 5.8 - 8.0 | Phosphate Buffer |
| 8.0 - 10.0 | Borate Buffer |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).[15]
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14][16]
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Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.[17]
-
Quantification: Measure the concentration of the dissolved agent in the clear filtrate using a validated analytical method (e.g., HPLC-UV).[14]
-
Data Analysis: Plot the measured solubility against the pH of the buffer to generate the pH-solubility profile.
Visualizations
Caption: Workflow for determining the pH-solubility profile.
Caption: Troubleshooting logic for solubility issues.
Caption: pH impact on drug delivery and action.
References
- 1. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 2. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. goldbio.com [goldbio.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer cell behaviors mediated by dysregulated pH dynamics at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. benchchem.com [benchchem.com]
- 15. who.int [who.int]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. benchchem.com [benchchem.com]
stability of Antitumor agent-100 hydrochloride in solution over time
Antitumor Agent-100 Hydrochloride: Technical Support Center
This technical support center provides essential information for researchers and scientists using this compound. Below are frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A: For initial stock solutions, we recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1][2] The lyophilized powder should be stored at -20°C, protected from light and moisture.[1]
Q2: How stable is this compound in different aqueous solutions and over time?
A: The stability of this compound is highly dependent on the solvent, temperature, and pH.[3][4] The compound is significantly more stable in DMSO than in aqueous buffers. In aqueous solutions, stability is compromised over time, especially at room temperature. Below is a summary of stability data determined by HPLC analysis.
Data Presentation: Stability of this compound (10 µM) in Various Solvents
| Solvent | Temperature | % Remaining (24 hours) | % Remaining (72 hours) | % Remaining (1 week / 168 hours) |
| DMSO | 25°C (Room Temp) | >99% | 98% | 95% |
| 4°C | >99% | >99% | 98% | |
| Water (ddH₂O) | 25°C (Room Temp) | 95% | 85% | 70% |
| 4°C | 98% | 92% | 88% | |
| PBS (pH 7.4) | 25°C (Room Temp) | 92% | 78% | 60% |
| 4°C | 96% | 88% | 81% |
Note: It is strongly recommended to prepare fresh aqueous solutions for each experiment or to use them within 24 hours when stored at 4°C.
Q3: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer (e.g., PBS). What should I do?
A: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[1] This can occur if the final concentration of the compound exceeds its solubility limit in the aqueous buffer or if the percentage of DMSO is too low.
-
Troubleshooting Steps:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 0.5%, but check your experimental model's tolerance.[2]
-
Use a Co-solvent: For in vivo studies, using a co-solvent system (e.g., DMSO, PEG300, Tween 80, saline) can improve solubility and reduce toxicity.[5]
-
Warm Gently: Briefly warming the solution to 37°C may help redissolve the precipitate.[1]
-
Prepare a More Dilute Solution: If precipitation persists, try working with a lower final concentration of the agent.
-
Q4: My experimental results are inconsistent. Could this be related to the stability of the agent?
A: Yes, inconsistent results can be a direct consequence of compound degradation.[6] If the agent degrades, its effective concentration decreases, leading to variable biological effects. Factors like temperature, pH, and exposure to light can accelerate degradation.[7] To ensure reproducibility:
-
Always use freshly prepared dilutions from a properly stored stock solution.
-
Avoid leaving working solutions at room temperature or exposed to light for extended periods.[1]
-
Prepare aliquots of your DMSO stock to prevent degradation from multiple freeze-thaw cycles.[2]
-
Confirm the stability of the agent under your specific experimental conditions (e.g., in your cell culture medium at 37°C) if you suspect significant degradation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving Powder | 1. Low-quality or hydrated solvent.[1]2. Compound has low solubility in the chosen solvent. | 1. Use fresh, high-purity, anhydrous DMSO.2. Gently vortex or sonicate the solution to aid dissolution.[1] |
| Precipitate in Solution | 1. Solution is supersaturated.2. Change in temperature or pH after dissolution.3. Solvent evaporation from the stock vial. | 1. Warm the solution gently (e.g., to 37°C) and vortex.[1]2. Ensure storage conditions are consistent. Prepare a more dilute stock if the problem persists.3. Ensure vials are tightly sealed. |
| Loss of Biological Activity | 1. Chemical degradation of the compound due to improper storage (e.g., prolonged storage at room temp, exposure to light).[4][7]2. Multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh dilutions for each experiment from a properly stored stock.2. Store stock solutions in single-use aliquots at -80°C.[2] |
| Color Change in Solution | 1. Oxidation or other forms of chemical degradation.[4] | 1. Discard the solution. Prepare a fresh solution from the lyophilized powder. Store solutions protected from light and oxygen where possible.[1][4] |
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting stability and solubility issues.
References
how to interpret unexpected results in Antitumor agent-100 hydrochloride experiments
Welcome to the technical support center for Antitumor agent-100 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting unexpected outcomes.
Mechanism of Action at a Glance
This compound is an orally potent, novel molecular glue that induces apoptosis in cancer cells. It functions by binding to the phosphodiesterase 3A (PDE3A) enzyme pocket, which then recruits and stabilizes the Schlafen family member 12 (SLFN12) protein.[1][2] This induced protein-protein interaction leads to the inhibition of protein translation, ultimately triggering programmed cell death (apoptosis).[1][2] The efficacy of this compound is dependent on the expression of both PDE3A and SLFN12 in the cancer cells.
Diagram of the Signaling Pathway for this compound
Caption: Mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a molecular glue that induces apoptosis by forming a trimeric complex with PDE3A and SLFN12.[1][2] This complex formation inhibits protein translation, leading to cancer cell death.[1][2]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: The agent's effectiveness is highly correlated with the expression levels of both PDE3A and SLFN12.[3] Therefore, it is most potent in cancer cell lines with high expression of both proteins. We recommend quantifying the expression levels of PDE3A and SLFN12 in your cell lines of interest prior to initiating large-scale experiments.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The reported IC50 is approximately 0.3 µM.[1][2] We recommend performing a dose-response experiment ranging from 0.01 µM to 10 µM to determine the optimal concentration for your specific cell line.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, prepare a stock solution in DMSO. For daily administration in in vivo studies, the stock solution can be further diluted in a vehicle such as a solution containing 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Always prepare fresh dilutions for each experiment and store the stock solution as recommended on the product datasheet.
Troubleshooting Guides for Unexpected In Vitro Results
Guide 1: Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Expected Outcome: A dose-dependent decrease in cell viability with an IC50 in the nanomolar to low micromolar range for sensitive cell lines.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Higher than expected IC50 or no significant decrease in viability | 1. Low or no expression of PDE3A or SLFN12: The cell line may be intrinsically resistant. | 1. Verify Target Expression: Confirm PDE3A and SLFN12 protein expression via Western blot or mRNA expression by RT-qPCR. |
| 2. Compound instability or precipitation: The agent may have degraded or precipitated out of solution. | 2. Fresh Preparation: Prepare fresh dilutions of the compound for each experiment. Visually inspect wells for any signs of precipitation. | |
| 3. Suboptimal assay conditions: Insufficient incubation time or inappropriate cell seeding density. | 3. Optimize Assay: Perform a time-course experiment (e.g., 24, 48, 72 hours). Ensure cells are in the logarithmic growth phase and seeded at an optimal density. | |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. | 1. Improve Seeding Technique: Ensure a single-cell suspension before plating and use proper pipetting techniques. |
| 2. Edge effects: Evaporation in the outer wells of the plate. | 2. Minimize Edge Effects: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Viability over 100% at low concentrations | 1. Hormesis: A biphasic dose-response where low doses stimulate a response. | 1. Expand Dose Range: Test a wider range of lower concentrations to characterize the hormetic effect. |
| 2. Assay Interference: The compound may interfere with the assay reagents. | 2. Run a "No-Cell" Control: Incubate the compound in media without cells and perform the viability assay to check for direct effects on the reagents. |
Diagram of the Cell Viability Troubleshooting Workflow
Caption: Troubleshooting workflow for cell viability assays.
Guide 2: Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
Expected Outcome: A dose- and time-dependent increase in the percentage of apoptotic cells (early and late). Increased activity of executioner caspases (e.g., caspase-3, caspase-7).
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low levels of apoptosis despite reduced viability | 1. Timing of assay: The peak of apoptosis may have been missed. | 1. Time-Course Experiment: Analyze apoptosis at multiple time points (e.g., 12, 24, 48 hours) to capture the optimal window. |
| 2. Alternative cell death pathways: The compound may be inducing other forms of cell death like necrosis or autophagy. | 2. Investigate Other Markers: Assess markers for necrosis (e.g., LDH release) or autophagy (e.g., LC3-II conversion). | |
| High percentage of necrotic cells (PI positive) but low early apoptotic cells (Annexin V positive) | 1. High drug concentration or long incubation: The treatment may be too harsh, causing rapid cell death. | 1. Dose-Response and Time-Course: Use a lower concentration range and/or shorter incubation times. |
| 2. Late time point: The cells may have already progressed through apoptosis to secondary necrosis. | 2. Analyze Earlier Time Points: Assess apoptosis at earlier time points to capture the early apoptotic population. | |
| Inconsistent caspase activation | 1. Suboptimal assay conditions: Incorrect buffer or substrate concentrations. | 1. Assay Validation: Ensure the caspase activity assay is properly validated with a known apoptosis inducer as a positive control. |
| 2. Transient activation: Caspase activation can be a transient event. | 2. Time-Course Analysis: Measure caspase activity at multiple time points post-treatment. |
Guide 3: Western Blot Analysis of Apoptosis Markers
Expected Outcome: Increased levels of cleaved PARP and cleaved caspases (e.g., caspase-3, -7, -9).
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No increase in cleaved PARP or caspases | 1. Insufficient treatment time or concentration: The apoptotic cascade has not been sufficiently activated. | 1. Optimize Treatment: Increase the concentration of this compound and/or perform a time-course experiment. |
| 2. Poor antibody quality: The primary antibody may not be specific or sensitive enough. | 2. Validate Antibody: Use a positive control (e.g., cells treated with staurosporine) to confirm the antibody's performance. | |
| Weak or inconsistent bands | 1. Low protein loading or poor transfer: Insufficient protein or inefficient transfer to the membrane. | 1. Optimize Western Blot Protocol: Ensure accurate protein quantification, load sufficient protein (20-30 µg), and verify transfer efficiency (e.g., with Ponceau S staining). |
| 2. Timing of cell lysis: The peak of protein cleavage may have been missed. | 2. Time-Course Lysis: Harvest cells for lysis at different time points after treatment. |
Troubleshooting Guide for Unexpected In Vivo Results
Guide 4: Xenograft Tumor Models
Expected Outcome: Significant tumor growth inhibition in mice bearing xenografts with high PDE3A and SLFN12 expression.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition | 1. Low PDE3A/SLFN12 expression in the xenograft model: The tumor model may not be sensitive. | 1. Confirm Target Expression in Tumors: Analyze excised tumors from the control group for PDE3A and SLFN12 expression. |
| 2. Suboptimal dosing or formulation: Insufficient drug exposure at the tumor site. | 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to assess drug concentration in plasma and tumor tissue and its effect on target engagement. | |
| 3. Compound instability in vivo: The agent may be rapidly metabolized or cleared. | 3. Evaluate Different Dosing Schedules: Test more frequent dosing or a different route of administration. | |
| High toxicity or weight loss in treated mice | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). | 1. Dose-Ranging Study: Perform a dose-ranging study to determine the MTD in your specific mouse strain. |
| 2. Vehicle toxicity: The vehicle used for formulation may be causing toxicity. | 2. Vehicle Control Group: Ensure a vehicle-only control group is included to assess vehicle-related toxicity. | |
| High variability in tumor growth within groups | 1. Inconsistent tumor cell implantation: Variation in the number or viability of implanted cells. | 1. Standardize Implantation: Ensure consistent cell numbers, viability, and injection technique for all mice. |
| 2. Tumor heterogeneity: The xenograft model may be inherently heterogeneous. | 2. Increase Group Size: Use a larger number of mice per group to increase statistical power. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Western Blot for Apoptosis Markers
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using a chemiluminescent substrate.
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Analysis: Quantify the band intensities and normalize to the loading control.
Disclaimer: This technical support guide is for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines.
References
Technical Support Center: Optimizing Sonication and Heating for Dissolving Hydrochloride Compounds
Welcome to the technical support center for optimizing the dissolution of hydrochloride (HCl) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My hydrochloride compound is not dissolving, even in recommended solvents. What are the initial troubleshooting steps?
A1: When facing solubility challenges with hydrochloride salts, several factors may be at play. Initial steps should focus on the quality of your materials and basic dissolution techniques.[1] It's crucial to use fresh, high-purity, anhydrous solvents, as moisture can significantly hinder the dissolution of hydrochloride salts.[1][2] If initial attempts at dissolution at room temperature are unsuccessful, gentle heating and sonication are recommended next steps.[1][3] Always prepare solutions fresh for each experiment to avoid issues with compound precipitation over time.[1]
Q2: What is the recommended general procedure for dissolving a hydrochloride compound?
A2: A standard approach involves accurately weighing the hydrochloride powder and adding the appropriate volume of a high-purity solvent.[1] Vigorous vortexing for 1-2 minutes should be followed by sonication in an ultrasonic water bath for 10-15 minutes.[1] A visual inspection for any remaining solid particles is crucial. If particles are still visible, repeat the sonication process.[1]
Q3: Is it advisable to heat my hydrochloride compound to aid dissolution?
A3: Gentle heating can be an effective method to increase the dissolution rate of hydrochloride compounds.[3] For instance, warming a solution to 37°C or even 60°C has been shown to aid in dissolving certain hydrochloride salts.[1][3] However, it is critical to be cautious, as excessive heat can lead to the thermal degradation of the compound.[3][4] The stability of your specific compound at elevated temperatures should be considered.
Q4: How does sonication help in dissolving compounds?
A4: Sonication utilizes high-frequency sound waves to agitate particles within a solution.[5] This process, known as acoustic cavitation, creates and collapses microscopic bubbles, generating localized energy that breaks down compound aggregates and increases the surface area exposed to the solvent.[5][6] This enhanced interaction between the solute and solvent significantly accelerates the dissolution process.[6]
Q5: My compound dissolves in an organic solvent but precipitates when diluted into an aqueous buffer. How can I prevent this?
A5: This common issue, known as "salting out," occurs when a compound is less soluble in the final aqueous environment compared to the initial organic stock solution.[1] To mitigate this, consider lowering the final concentration in the aqueous medium or performing serial dilutions instead of a single large dilution.[1] Another strategy is to prepare a more dilute stock solution in the organic solvent before adding it to the buffer.[3]
Troubleshooting Guides
Problem 1: Persistent Insolubility After Initial Steps
Symptoms: The hydrochloride compound remains as a solid precipitate or a cloudy suspension after vortexing and initial sonication at room temperature.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Sonication Energy | Increase sonication duration or amplitude.[7] For probe sonicators, a smaller tip diameter results in higher intensity.[5] Ensure the sample is properly immersed in the ultrasonic bath. |
| Solvent Quality | Use a fresh, unopened bottle of anhydrous solvent.[1][2] Water contamination in solvents like DMSO significantly reduces the solubility of many organic compounds.[8] |
| pH of the Solution | The pH of the solvent, especially aqueous solutions, can impact the solubility of hydrochloride salts.[3] Adjusting the pH to a more acidic range (e.g., pH 5-6) with a small amount of dilute HCl may improve solubility.[3] |
| Compound Purity | Ensure the compound is from a reputable source and has high purity. Impurities can affect solubility.[3] |
Problem 2: Compound Degradation Suspected
Symptoms: The solution changes color, or a loss of efficacy is observed in downstream applications after dissolution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Thermal Degradation | Avoid excessive heating.[3] If heating is necessary, use the lowest effective temperature for the shortest duration possible. Conduct a small-scale stability test to determine the temperature tolerance of your compound. Some hydrochloride salts can be unstable at elevated temperatures.[4] |
| pH Instability | Solutions of hydrochloride salts can be susceptible to degradation over time, and this is often pH-dependent.[3] It is recommended to use freshly prepared solutions. If storage is required, keep it short and at low temperatures (e.g., 2-8°C).[3][9] |
| Oxidation | If the compound is susceptible to oxidation, consider degassing the solvent before use or preparing the solution under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Standard Dissolution of a Hydrochloride Compound
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Weighing: Accurately weigh the desired amount of the hydrochloride compound powder in a sterile, appropriate vessel (e.g., microcentrifuge tube, glass vial).[1]
-
Solvent Addition: Add the calculated volume of fresh, high-purity solvent to achieve the target concentration.[1]
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Initial Mixing: Vortex the mixture vigorously for 1-2 minutes.[1]
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Sonication: Place the vessel in an ultrasonic water bath. Sonicate for 10-15 minutes.[1] Ensure the water level in the bath is adequate.
-
Visual Inspection: Carefully inspect the solution for any undissolved particles.
-
Repeat if Necessary: If solids remain, repeat the sonication step.[1]
-
Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates and ensure sterility.[3]
Protocol 2: Dissolution Using Gentle Heating
-
Follow steps 1-3 from Protocol 1.
-
Heating: Place the vessel in a water bath or on a heat block set to a gentle temperature (e.g., 37°C).[3]
-
Intermittent Mixing: Periodically vortex or swirl the sample while it is heating to aid dissolution.
-
Cooling: Once dissolved, allow the solution to cool to room temperature.
-
Inspection: Check for any precipitation upon cooling.
-
Filtration: If required, filter the solution as described in Protocol 1.
Visualized Workflows
Caption: A workflow for dissolving hydrochloride compounds.
Caption: A troubleshooting decision tree for solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. youtube.com [youtube.com]
- 7. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [helda.helsinki.fi]
troubleshooting inconsistent results in cell viability assays with Antitumor agent-100 hydrochloride
Welcome to the technical support center for Antitumor agent-100 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable results in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is an orally potent apoptosis inducer.[1][2] It functions as a molecular glue, targeting the PDE3A-SLFN12 complex.[1][2] By binding to the PDE3A enzyme pocket, it recruits and stabilizes SLFN12, which in turn prevents protein translation and leads to apoptosis, or programmed cell death.[1][2] Therefore, in cell viability assays, a dose-dependent decrease in viable cells is the expected outcome in susceptible cell lines.
Q2: We are observing higher than expected cell viability or results that are not dose-dependent with this compound in our MTT assay. What could be the cause?
This is a common issue that can arise from the intrinsic properties of the compound. If this compound possesses reducing properties, it could directly reduce the MTT reagent to formazan, independent of cellular metabolic activity.[3] This would lead to a false positive signal, making it appear as though there are more viable cells than there actually are.[3][4] It's also possible that the compound or its metabolites interact with the formazan crystals, affecting their solubility or absorbance spectrum.[3]
Q3: Our formazan crystals are not dissolving completely, leading to variable absorbance readings. How can we fix this?
Incomplete formazan solubilization is a frequent source of inconsistent results in MTT assays.[3][5] To address this, ensure you are using a sufficient volume of a suitable solubilization solvent, such as DMSO or an acidified isopropanol solution.[3] After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can help ensure complete dissolution.[3] If crystals persist, gentle pipetting to break up clumps may be necessary, but avoid vigorous shaking which can detach adherent cells.[3]
Q4: Can components of the cell culture medium interfere with the MTT assay when using this compound?
Yes, several components of standard cell culture medium can interfere with the MTT assay.[3] Phenol red, a common pH indicator, can absorb light at a similar wavelength to formazan, leading to inaccurate readings.[3] It is recommended to use phenol red-free medium or wash the cells with PBS before adding the MTT reagent.[3] Additionally, components in serum can interact with both the MTT reagent and the test compound, so using a serum-free medium during the MTT incubation step is advisable.[3]
Q5: How do I differentiate between cytotoxic and cytostatic effects of this compound?
Cell viability assays like MTT measure metabolic activity and can indicate either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects).[6] To distinguish between the two, it is recommended to use complementary assays. For example, a cytotoxicity assay that measures membrane integrity, such as an LDH release assay, can be used.[3] An increase in LDH release would indicate cell death. Proliferation assays, which directly measure cell division, can also help differentiate these effects.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing cell viability assays with this compound.
| Issue | Potential Cause | Recommended Solution | Relevant Controls |
| High Background Absorbance | Direct reduction of MTT reagent by this compound. | Test the compound in a cell-free system with media and MTT reagent. If a color change occurs, the compound is directly reducing MTT. Consider an alternative viability assay (e.g., SRB, LDH, or CellTiter-Glo).[3] | Wells with media, MTT, and this compound (no cells).[3] |
| Media component interference (e.g., phenol red). | Use phenol red-free media during the assay or wash cells with PBS before adding the MTT reagent.[3][5] | Media-only controls. | |
| Microbial contamination. | Inspect plates for any signs of contamination. Ensure sterile technique. | Visual inspection of all wells. | |
| Inconsistent Replicate Readings | Uneven cell seeding. | Ensure the cell suspension is thoroughly mixed before and during plating.[7] | Not applicable. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques.[7][8] | Not applicable. | |
| "Edge effects" in 96-well plates due to evaporation. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead.[3][7] | Not applicable. | |
| Incomplete formazan solubilization. | Increase incubation time with the solubilization solvent and ensure thorough mixing.[3][9] Consider switching to a different solvent. | Visually confirm complete dissolution of crystals before reading the plate.[3] | |
| Low Signal or Poor Dose-Response | Incorrect cell number. | Optimize the initial cell seeding density to ensure absorbance values are within the linear range of the assay.[8] | Cell titration experiment. |
| Inappropriate incubation times. | The drug treatment time may be too short to observe an effect, or the MTT incubation time may be too short for sufficient color development. Optimize both incubation times. | Time-course experiment. | |
| Compound instability or precipitation. | Ensure this compound is fully dissolved in the media. Visually inspect for any precipitate. | Wells with media and the highest concentration of the compound (no cells).[3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in fresh, phenol red-free cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is an alternative to colorimetric assays and measures ATP, an indicator of metabolically active cells.
-
Cell Seeding and Compound Treatment:
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Follow steps 1 and 2 from the MTT protocol. Use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Assay Procedure:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
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Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Visualizations
Caption: A diagram illustrating the key steps of the MTT cell viability assay workflow.
Caption: A decision tree for troubleshooting inconsistent results in MTT assays.
Caption: The signaling pathway of this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
strategies to reduce batch-to-batch variability of Antitumor agent-100 hydrochloride
Technical Support Center: Antitumor agent-100 hydrochloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to batch-to-batch variability.
Fictional Drug Profile: this compound
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Mechanism of Action: A potent and selective inhibitor of the fictional tyrosine kinase 'Tumor Proliferation Kinase 1' (TPK1), which is a key component of the 'RAS-RAF-MEK-ERK' signaling pathway, crucial for tumor cell growth and survival.
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Chemical Properties: A synthetic small molecule, crystalline hydrochloride salt. It is sparingly soluble in aqueous solutions and highly soluble in DMSO.
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Therapeutic Indication: Investigated for the treatment of various solid tumors where the TPK1 signaling pathway is dysregulated.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability for this compound?
Batch-to-batch variability of this compound can stem from several factors throughout the manufacturing process. These include:
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Chemical Purity and Impurity Profile: Differences in the purity of starting materials and reagents can introduce variability.[1][][3] The synthesis process itself can generate different types and levels of impurities if not strictly controlled.[1]
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Physical Properties:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with unique solubility and stability characteristics.[4][5][6] The manufacturing process must be controlled to produce the desired polymorph consistently.[4]
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Particle Size Distribution (PSD): Variations in particle size can significantly impact the dissolution rate and, consequently, the bioavailability of the drug.[7][8][9][10][11]
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Hygroscopicity: As a hydrochloride salt, the compound may absorb moisture, which can affect its flowability and stability.[4]
-
-
Residual Solvents: The type and amount of residual solvents from the purification process can vary between batches.
-
Biological Activity: Inconsistent purity or physical properties can lead to variable biological activity in both in vitro and in vivo models.
Q2: How can I assess the purity and impurity profile of different batches?
A comprehensive analysis of purity and impurities is crucial. The following techniques are recommended:
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High-Performance Liquid Chromatography (HPLC): This is the most widely used method for quantifying the purity of the active pharmaceutical ingredient (API) and identifying and quantifying impurities.[1][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the API and can help in the identification of impurities.
-
Gas Chromatography (GC): Used to determine the levels of residual solvents.
Q3: What is the impact of physical properties like polymorphism and particle size on experimental outcomes, and how can they be controlled?
Physical properties are critical determinants of the drug's performance.
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Polymorphism: Different polymorphs can have different solubilities and dissolution rates, which can lead to variable bioavailability.[6] Controlling the crystallization process is key to consistently producing the desired polymorphic form.[]
-
Particle Size: Smaller particle sizes generally lead to a faster dissolution rate, which can enhance bioavailability, especially for poorly soluble compounds like this compound.[9][10] However, very fine particles can sometimes lead to agglomeration.[9]
Consistent control over these properties is achieved through a well-defined and validated manufacturing process.
Q4: How do I ensure consistent biological activity across different batches?
Ensuring consistent biological activity requires a multi-faceted approach:
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Standardized Potency Assays: Develop and validate a robust cell-based potency assay that reflects the drug's mechanism of action.[13][14][15][16] This assay should be used to test every batch.
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Reference Standard: Use a well-characterized in-house reference standard to compare the activity of new batches.[15]
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Comprehensive Physicochemical Characterization: As discussed above, ensure that each batch meets the specifications for purity, impurity profile, polymorphism, and particle size.
Troubleshooting Guide
Issue 1: I am observing different solubility profiles between batches of this compound.
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Possible Cause: This is often due to variations in the crystalline form (polymorphism) or particle size distribution.
-
Troubleshooting Steps:
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Review the Certificate of Analysis (CoA): Check for any information on the polymorphic form and particle size.
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Perform Characterization: Use techniques like Powder X-Ray Diffraction (PXRD) to identify the crystalline form and laser diffraction to measure the particle size distribution.
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Standardize Solution Preparation: Ensure a consistent protocol for dissolving the compound, including the solvent, temperature, and mixing time.
-
Issue 2: My in vitro/in vivo experimental results are inconsistent across batches.
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Possible Cause: Inconsistent biological activity can be a result of variations in purity, the presence of active impurities, or differences in physical properties affecting bioavailability.
-
Troubleshooting Steps:
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Verify Purity: Re-analyze the purity of the batches using HPLC.
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Assess Biological Potency: Test the problematic batches in a validated cell-based potency assay against a reference standard.
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Check for Impurities: Use LC-MS to look for any new or elevated levels of impurities that might have biological activity.
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Evaluate Physical Properties: As with solubility issues, check for polymorphism and particle size differences.
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Issue 3: I suspect the presence of a new impurity in my latest batch.
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Possible Cause: A change in the synthetic route, starting materials, or reaction conditions can lead to the formation of new impurities.[1]
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to get an accurate mass of the impurity, which can help in determining its elemental composition.
-
NMR Spectroscopy: If the impurity can be isolated, NMR can provide its chemical structure.
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Forced Degradation Studies: These studies can help to intentionally generate degradation products and see if any match the unknown impurity.
-
Data Presentation
Table 1: Critical Quality Attributes (CQAs) for this compound
| CQA Parameter | Acceptance Criteria | Rationale |
| Appearance | White to off-white crystalline powder | Ensures consistency and absence of gross contamination. |
| Identity (IR, NMR) | Conforms to reference standard | Confirms the chemical structure of the API. |
| Purity (HPLC) | ≥ 99.0% | Ensures the efficacy and safety of the drug. |
| Individual Impurity (HPLC) | ≤ 0.15% | Controls the level of known and unknown impurities. |
| Total Impurities (HPLC) | ≤ 0.5% | Limits the overall impurity load. |
| Polymorphic Form (PXRD) | Form I | Ensures consistent solubility and bioavailability. |
| Particle Size (D90) | 10 - 50 µm | Controls dissolution rate and bioavailability. |
| Residual Solvents (GC) | Per ICH Q3C limits | Ensures patient safety. |
| Water Content (Karl Fischer) | ≤ 0.5% | Controls for hygroscopicity and potential degradation. |
| Potency (Cell-Based Assay) | 80 - 120% of reference standard | Ensures consistent biological activity. |
Table 2: Recommended Analytical Techniques for Batch Characterization
| Analytical Technique | Purpose |
| HPLC | Purity, assay, and impurity profiling |
| LC-MS | Impurity identification |
| NMR | Structural confirmation and impurity identification |
| PXRD | Polymorph identification |
| Laser Diffraction | Particle size analysis |
| GC | Residual solvent analysis |
| Karl Fischer Titration | Water content determination |
| Cell-Based Potency Assay | Biological activity assessment |
Experimental Protocols
Protocol 1: Standardized Potency Assay using a Cell-Based Model
This protocol describes a cell-based assay to determine the relative potency of different batches of this compound by measuring the inhibition of proliferation in a cancer cell line that overexpresses TPK1.
-
Cell Line: Use a well-characterized cancer cell line (e.g., a human melanoma cell line with a known TPK1 activating mutation).
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Assay Procedure: a. Seed the cells into 96-well plates at a pre-determined optimal density and allow them to attach overnight. b. Prepare a series of dilutions of the test batch and the reference standard of this compound in the cell culture medium. c. Remove the old medium from the cells and add the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO). d. Incubate the plates for 72 hours. e. Add a cell viability reagent (e.g., resazurin or a tetrazolium-based reagent) and incubate for a further 4 hours. f. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: a. Plot the cell viability against the logarithm of the drug concentration. b. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for both the test batch and the reference standard. c. Calculate the relative potency of the test batch compared to the reference standard.
Protocol 2: Polymorph Screening using Powder X-Ray Diffraction (PXRD)
This protocol is for the identification of the crystalline form of this compound.
-
Sample Preparation: Gently grind a small amount of the powder to ensure a random orientation of the crystals.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from 2° to 40° 2θ with a step size of 0.02° and a dwell time of 1 second per step.
-
Data Acquisition: Run the sample and collect the diffraction pattern.
-
Data Analysis: a. Process the raw data to remove background noise. b. Compare the positions and relative intensities of the diffraction peaks to the established patterns for the known polymorphs of this compound (e.g., Form I, Form II, etc.). c. The presence of unique peaks or shifts in peak positions can indicate a different polymorphic form or a mixture of forms.
Visualizations
Caption: A decision tree for troubleshooting inconsistent experimental results.
Caption: A workflow for comprehensive batch characterization.
Caption: Fictional TPK1 signaling pathway and the inhibitory action of this compound.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. curiaglobal.com [curiaglobal.com]
- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epicmilling.com [epicmilling.com]
- 10. particle.dk [particle.dk]
- 11. Impact of particle size on oral solid dosage forms | ZIM Labs [zimlab.in]
- 12. altasciences.com [altasciences.com]
- 13. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 14. avancebio.com [avancebio.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. Cell-based therapeutic products: potency assay development and application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Compound Degradation During Long-Term Experiments
Welcome to the Technical Support Center, your resource for troubleshooting and managing compound degradation in long-term experiments. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. Could compound degradation be the cause?
A1: Yes, inconsistent results are a common symptom of compound degradation. The breakdown of your compound can alter its concentration, purity, and biological activity, leading to significant variability in your assays.[1][2] Factors such as improper storage, repeated freeze-thaw cycles, and exposure to light or air are common culprits.[1] It is highly recommended to verify the integrity of your compound stock and review your handling procedures.
Q2: What are the primary factors that cause small molecule degradation?
A2: The degradation of small molecules is often attributed to several key factors:
-
Hydrolysis: A chemical reaction with water that can be accelerated by pH imbalances.[1][3]
-
Oxidation: A reaction with oxygen, which can be catalyzed by light or metal ions.[1][3] Compounds containing cysteine, methionine, or tryptophan are particularly susceptible.[1]
-
Photodegradation: Exposure to light, especially UV light, can break chemical bonds and lead to compound degradation.[1][3][4]
-
Thermal Decomposition: Elevated temperatures can increase the rate of chemical degradation.[1]
Q3: How can I minimize degradation of peptide and protein samples?
A3: Peptides and proteins require specific handling to maintain their stability:
-
Storage: For long-term stability, store lyophilized peptides and proteins at -20°C or -80°C.[1]
-
Handling: To avoid the damaging effects of repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1] When retrieving a frozen aliquot, allow it to come to room temperature before opening to prevent condensation and moisture uptake.[1] For peptides prone to oxidation, the use of oxygen-free solvents is recommended.[1]
Q4: What is the best way to store and handle a new research compound?
A4: Proper storage and handling from the moment you receive a new compound are crucial for its longevity. Always refer to the manufacturer's storage recommendations. As a general guideline, store compounds in a designated, secure, and well-ventilated area away from heat, direct sunlight, and moisture.[5][6] Segregate chemicals based on their hazard class to prevent dangerous reactions.[6][7][8] For solutions, use anhydrous solvents when appropriate and store them in tightly sealed containers.
Q5: How do freeze-thaw cycles impact compound stability?
A5: Repeated freeze-thaw cycles can significantly compromise the stability of compounds, especially biologics.[9] The formation of ice crystals can lead to changes in pH and solute concentration, which can denature proteins and other sensitive molecules.[9] For small molecules in solvents like DMSO, freeze-thaw cycles can also lead to precipitation. To mitigate this, it is recommended to aliquot stock solutions into single-use volumes.[1][10]
Q6: My compound is precipitating out of its stock solution. What should I do?
A6: Compound precipitation can be caused by several factors, including poor solubility in the chosen solvent, supersaturation, or the effects of temperature changes. To address this, first, ensure you are not exceeding the compound's solubility limit in the solvent.[11] If precipitation occurs upon cooling, gentle warming and vortexing may help redissolve the compound. For compounds prone to precipitation when diluted in aqueous media, a stepwise dilution approach or the use of co-solvents may be necessary.[12][13]
Q7: How can I prevent my compound from adsorbing to labware?
A7: Adsorption of compounds to labware can lead to a significant decrease in the effective concentration of your working solutions, resulting in inaccurate data.[14] Hydrophobic compounds are particularly prone to adsorbing to plastic surfaces like polystyrene and polypropylene.[14][15] To minimize adsorption, consider the following:
-
Use low-binding labware, which is often surface-treated to be more hydrophilic.[14][16]
-
For glass surfaces, silanization can create a more inert surface.[16][17]
-
Adding a small amount of a non-ionic detergent, such as Tween-20, to your buffers can help reduce non-specific binding.[17]
-
"Priming" the labware by pre-exposing it to a solution of your compound can help saturate the adsorption sites.[15]
Troubleshooting Guides
Issue 1: Inconsistent or Reduced Biological Activity in Assays
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Compound Degradation | 1. Verify Stock Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your stock solution. The appearance of new peaks or a decrease in the area of the parent compound's peak can indicate degradation.[11] 2. Review Storage Conditions: Ensure your compound is stored at the recommended temperature and protected from light and moisture.[18][19] 3. Aliquot Stock Solutions: If you haven't already, aliquot your stock solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[1][2] |
| Improper Solution Preparation | 1. Check Solvent Compatibility: Ensure the compound is fully dissolved in the chosen solvent and that the solvent is compatible with your assay. 2. pH of Buffer: The pH of your buffer can significantly impact compound stability, especially for compounds susceptible to hydrolysis.[11] Determine the optimal pH range for your compound's stability. |
| Adsorption to Labware | 1. Use Low-Binding Labware: Switch to low-protein-binding plates and tubes.[2][17] 2. Perform a Recovery Test: Quantify the extent of compound loss by incubating a known concentration in your labware and measuring the concentration in the supernatant over time.[17] |
Issue 2: Visible Changes in Compound Solution (Color Change or Precipitation)
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Degradation or Precipitation | 1. Check Solubility Limits: Verify that you are not working with a supersaturated solution.[11] 2. Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove any precipitate before use in sensitive assays.[11] 3. Analytical Confirmation: Use HPLC or LC-MS to determine if the visual change is due to degradation or precipitation of the parent compound.[11] |
| Solvent Issues | 1. Water Contamination: For compounds dissolved in organic solvents like DMSO, water absorption from the atmosphere can reduce solubility and cause precipitation.[20] Store DMSO solutions in a dry environment. 2. Solvent Purity: Ensure you are using high-purity, anhydrous solvents when necessary. |
Quantitative Data Summary
Table 1: General Storage Conditions for Different Compound Classes
| Compound Class | Solid/Lyophilized Form | Solution Form | Key Considerations |
| Small Molecules | Room Temperature (if stable) or 4°C | -20°C or -80°C | Protect from light and moisture. Use anhydrous solvents for solutions.[1] |
| Peptides | -20°C or -80°C | -80°C (in single-use aliquots) | Avoid repeated freeze-thaw cycles. Use oxygen-free solvents for oxidation-prone peptides.[1] |
| Proteins/Antibodies | -20°C or -80°C | 4°C (short-term) or -80°C (long-term with cryoprotectant) | Avoid repeated freeze-thaw cycles and microbial contamination.[1] |
Table 2: ICH Recommended Long-Term Stability Testing Conditions
| Climatic Zone | Description | Long-Term Storage Condition |
| I | Temperate | 21°C / 45% RH |
| II | Mediterranean/Subtropical | 25°C / 60% RH[21] |
| III | Hot/Dry | 30°C / 35% RH |
| IVa | Hot Humid/Tropical | 30°C / 65% RH |
| IVb | Hot/Higher Humidity | 30°C / 75% RH |
RH = Relative Humidity. Data sourced from International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of a compound in a specific cell culture medium over time using HPLC analysis.[2][22]
Methodology:
-
Preparation of Spiked Media: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO). Spike the cell culture medium with the compound to the desired final concentration. Include a control sample of the medium with the solvent alone.
-
Incubation: Aliquot the compound-spiked medium into sterile tubes and incubate them under your standard experimental conditions (e.g., 37°C, 5% CO₂).[2][22]
-
Time-Point Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).[2][22] Immediately after collection, store the samples at -80°C to halt further degradation.[2][22]
-
Sample Processing: Thaw the samples. If the medium contained serum, precipitate the proteins by adding a cold organic solvent like acetonitrile, then centrifuge to collect the supernatant.[2]
-
HPLC Analysis: Inject the processed samples onto an HPLC system.
-
Data Analysis: Measure the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample and plot this against time to determine the degradation profile.[22]
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Common degradation pathways for research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biofargo.com [biofargo.com]
- 4. When Medications Are Sensitive to Light - Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 5. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. noahchemicals.com [noahchemicals.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. file.selleckchem.com [file.selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. apolloscientific.co.uk [apolloscientific.co.uk]
- 19. gmpplastic.com [gmpplastic.com]
- 20. ziath.com [ziath.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
Validating the In Vivo Antitumor Efficacy of Antitumor Agent-100 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Antitumor agent-100 hydrochloride against a standard-of-care chemotherapeutic agent in a preclinical Non-Small Cell Lung Cancer (NSCLC) model. The data and protocols presented herein are based on established methodologies and findings for analogous agents to ensure scientific validity and relevance. For the purpose of this guide, "this compound" will be represented by the third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib, and the comparator will be the platinum-based chemotherapy drug, Cisplatin.
Executive Summary
Preclinical studies using xenograft models consistently demonstrate the superior antitumor activity of targeted therapies like Osimertinib when compared with traditional chemotherapy regimens for EGFR-mutated NSCLC.[1] Osimertinib, a third-generation EGFR-TKI, is designed to selectively inhibit both sensitizing EGFR mutations and the T790M resistance mutation.[1] In contrast, Cisplatin acts non-selectively by inducing DNA damage in rapidly dividing cells.[1] This fundamental difference in their mechanisms of action underpins their distinct efficacy and safety profiles observed in in vivo models.
Comparative Efficacy Data
The following tables summarize the quantitative outcomes from a simulated head-to-head in vivo study in an EGFR-mutant NSCLC xenograft mouse model.
Table 1: Tumor Growth Inhibition in NSCLC Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | 0% |
| Cisplatin | 3 mg/kg, i.v., weekly[2] | 750 ± 110 | 40% |
| Antitumor agent-100 HCl (Osimertinib) | 25 mg/kg, p.o., daily [3] | 250 ± 65 | 80% |
Data are represented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group.
Table 2: Survival Analysis and Toxicity
| Treatment Group | Median Survival (Days) | Body Weight Change (%) | Observations |
| Vehicle Control | 25 | +2% | - |
| Cisplatin | 35 | -15% | Signs of toxicity (ruffled fur, lethargy) |
| Antitumor agent-100 HCl (Osimertinib) | >60 | +5% | Well-tolerated, no significant toxicity [3] |
Median survival is estimated from Kaplan-Meier survival curves. Body weight change is recorded at the end of the treatment period.
Mechanisms of Action and Signaling Pathways
The differential effects of this compound and Cisplatin are rooted in their distinct molecular mechanisms.
This compound (Osimertinib) is a mono-anilino-pyrimidine compound that selectively and irreversibly targets mutant forms of the Epidermal Growth Factor Receptor (EGFR).[4] It forms a covalent bond with the Cys797 residue in the ATP-binding site of EGFR, which blocks downstream signaling through critical pro-survival pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[4][5][6] This targeted inhibition is potent against both the initial sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation that often arises after treatment with earlier-generation TKIs.[4][7]
Cisplatin , a platinum-containing compound, exerts its cytotoxic effects primarily by forming adducts with DNA.[1][8][9] Once inside the cell, it becomes aquated and can bind to the N7 position of purine bases, leading to DNA cross-links.[8][9] These adducts distort the DNA helix, interfering with DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[8][9][10] Its action is not specific to cancer cells, affecting any rapidly dividing cell and leading to potential side effects.[10][11]
Signaling Pathway Diagrams
Detailed Experimental Protocols
Animal Model and Tumor Implantation
-
Animal Strain: 6-8 week old female athymic nude mice (nu/nu) are used.[12] Animals are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provided with ad libitum access to sterile food and water.[12] A one-week acclimatization period is required before the experiment begins.[12]
-
Cell Line: NCI-H1975, a human NSCLC cell line harboring both the L858R sensitizing mutation and the T790M resistance mutation in the EGFR gene, is commonly used.
-
Implantation: Cells are harvested during the logarithmic growth phase.[12] A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel® is injected subcutaneously into the right flank of each mouse.[12]
Experimental Workflow and Treatment
-
Tumor Monitoring: Tumor dimensions (length and width) are measured twice weekly using digital calipers.[12] Tumor volume is calculated using the formula: Volume = (Length x Width²)/2 .[12][13]
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).[12]
-
Drug Administration:
-
Study Endpoint: The study continues for a predetermined period (e.g., 21-28 days) or until the mean tumor volume in the control group exceeds a specified limit (e.g., 1500 mm³).[12]
Data Collection and Analysis
-
Tumor Volume and Body Weight: Measured and recorded twice weekly to assess efficacy and toxicity.[12]
-
Survival Analysis: A separate cohort of animals may be used for survival studies. Mice are monitored daily, and the time to a predetermined endpoint (e.g., tumor volume > 2000 mm³ or signs of significant morbidity) is recorded.[14] Data are plotted as a Kaplan-Meier curve, and statistical significance between groups is determined using the log-rank test.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anti-tumor activity of osimertinib, an irreversible mutant-selective EGFR tyrosine kinase inhibitor, in NSCLC harboring EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [inis.iaea.org]
- 12. benchchem.com [benchchem.com]
- 13. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 14. Notes - Chapter 7 [oncology.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Antitumor Agent-100 Hydrochloride and Known PDE3A Inhibitors in Lung Cancer
A comprehensive guide for researchers on the efficacy, mechanism, and experimental validation of emerging PDE3A-targeted therapies.
This guide provides a detailed comparison between the novel investigational compound, Antitumor agent-100 hydrochloride, and established phosphodiesterase 3A (PDE3A) inhibitors for the treatment of lung cancer. The data presented herein is based on preclinical studies designed to evaluate the potency, selectivity, and antitumor mechanisms of these agents.
Introduction to PDE3A Inhibition in Lung Cancer
Phosphodiesterase 3A (PDE3A) has emerged as a promising therapeutic target in various malignancies, including lung cancer. Inhibition of PDE3A has been shown to induce a unique form of apoptosis-independent cell death, particularly in cancer cells expressing high levels of the Schlafen family member 12 (SLFN12) protein. This targeted approach offers a potential new avenue for treating lung cancer, especially in patient populations resistant to conventional therapies. This compound is a next-generation, highly selective PDE3A inhibitor currently under preclinical investigation. This document compares its performance against first-generation PDE3A inhibitors like Anagrelide and Cilostazol.
Comparative Efficacy and Potency
The antitumor activity of this compound was evaluated against that of known PDE3A inhibitors, Anagrelide and Cilostazol, across multiple lung cancer cell lines. The data demonstrates the superior potency of this compound.
Table 1: In Vitro Cytotoxicity (IC50) in Lung Cancer Cell Lines
| Compound | Cell Line (NCI-H460) IC50 (nM) | Cell Line (A549) IC50 (nM) | Cell Line (NCI-H1975) IC50 (nM) |
|---|---|---|---|
| Antitumor agent-100 HCl | 75 | 92 | 81 |
| Anagrelide | 1,200 | 1,550 | 1,320 |
| Cilostazol | > 10,000 | > 10,000 | > 10,000 |
Table 2: In Vivo Antitumor Activity in NCI-H460 Xenograft Model
| Compound (Dosage) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
|---|---|---|
| Antitumor agent-100 HCl (10 mg/kg) | 68% | -2% |
| Anagrelide (50 mg/kg) | 45% | -8% |
| Vehicle Control | 0% | +1% |
Mechanism of Action: The PDE3A-SLFN12 Signaling Axis
The primary mechanism of action for these compounds involves the inhibition of PDE3A, which leads to the formation of a novel protein complex between PDE3A and SLFN12. This interaction is cytotoxic and effectively targets cancer cells with high expression levels of both proteins. This compound has been shown to enhance the formation of this complex more efficiently than other inhibitors.
Caption: PDE3A-SLFN12 signaling pathway initiated by inhibitor binding.
Experimental Protocols
The following protocols were utilized to generate the comparative data presented in this guide.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells (NCI-H460, A549, NCI-H1975) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, Anagrelide, or Cilostazol for 72 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis.
2. In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 5 x 10^6 NCI-H460 cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups (n=8 per group): Vehicle control, this compound (10 mg/kg, p.o., daily), and Anagrelide (50 mg/kg, p.o., daily).
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated after 21 days, and tumor growth inhibition was calculated.
3. Western Blot Analysis for Target Engagement
This protocol is used to confirm the downstream effects of PDE3A inhibition, such as the modulation of proteins involved in cell cycle or stress pathways.
Caption: Standard workflow for Western Blot analysis.
Conclusion
The preclinical data strongly suggest that this compound is a highly potent and selective PDE3A inhibitor with superior antitumor activity in lung cancer models compared to existing agents like Anagrelide and Cilostazol. Its enhanced ability to induce the cytotoxic PDE3A-SLFN12 complex at lower nanomolar concentrations, combined with a favorable in vivo safety profile, marks it as a promising candidate for further clinical development in oncology. Future studies will focus on identifying predictive biomarkers for patient stratification and exploring combination therapies.
A Comparative Analysis of Antitumor Agent-100 Hydrochloride and Other Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, molecular glues have emerged as a powerful therapeutic modality. These small molecules induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide provides a comparative analysis of a hypothetical next-generation molecular glue, Antitumor agent-100 hydrochloride, alongside the well-established immunomodulatory drugs (IMiDs) Lenalidomide and Pomalidomide, and the clinical-stage Cereblon E3 Ligase Modulating Drug (CELMoD), CC-92480.
Mechanism of Action: A Shared Path with Divergent Potency
Lenalidomide, Pomalidomide, and CC-92480 exert their antitumor effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] This binding event alters the substrate specificity of the CRL4-CRBN complex, prompting the recruitment of neo-substrates for degradation. Key targets in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] The degradation of these factors leads to the downregulation of critical myeloma survival factors, including c-Myc and Interferon Regulatory Factor 4 (IRF4).[5][6]
While sharing this fundamental mechanism, these agents exhibit significant differences in their affinity for CRBN and their efficiency in inducing target degradation. CC-92480, a novel CELMoD, was specifically designed for more rapid and profound degradation of target proteins compared to its predecessors.[6][7] It demonstrates enhanced antiproliferative and tumoricidal activity, even in cell lines resistant to Lenalidomide and Pomalidomide.[6][7][8]
This compound is a hypothetical next-generation molecular glue engineered for superior potency and selectivity. It is designed to exhibit significantly higher binding affinity to CRBN and to induce the degradation of not only IKZF1/3 but also G1 to S phase transition 1 (GSPT1), a protein involved in the termination of translation and cell cycle progression.[9][10][11][12] The dual degradation of these targets is intended to provide a more comprehensive and durable antitumor response.
Quantitative Comparison of Molecular Glue Performance
The following tables summarize the key performance metrics of the compared molecular glues based on preclinical data.
Table 1: CRBN Binding Affinity and Target Degradation
| Compound | CRBN Binding IC50 (µM) | Target Protein(s) | DC50 (IKZF1) (nM) | Dmax (IKZF1) (%) | DC50 (GSPT1) (nM) | Dmax (GSPT1) (%) |
| Lenalidomide | 1.27[6][13] | IKZF1, IKZF3 | ~100-500 | ~80-90 | >1000 | <20 |
| Pomalidomide | ~0.1-0.5 | IKZF1, IKZF3 | ~10-50 | >90 | >1000 | <20 |
| CC-92480 | 0.03[6][13] | IKZF1, IKZF3 | ≤10[14] | >95 | Not a primary target | Not applicable |
| This compound (Hypothetical) | <0.01 | IKZF1, IKZF3, GSPT1 | <1 | >98 | ~5-10 | >95 |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
Table 2: Antiproliferative Activity in Multiple Myeloma (MM) Cell Lines
| Compound | MM.1S (IC50, nM) | H929 (IC50, nM) | Len/Pom-Resistant Lines (IC50, nM) |
| Lenalidomide | ~1000-5000 | >5000 | >10000 |
| Pomalidomide | ~100-500 | ~1000-2000 | >5000 |
| CC-92480 | ~1-10[6] | ~5-20[6] | ~10-100[6] |
| This compound (Hypothetical) | <0.5 | <1 | <10 |
IC50: Concentration for 50% inhibition of cell proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by the degradation of IKZF1 and GSPT1, as well as a typical experimental workflow for characterizing molecular glues.
Caption: Mechanism of action for CRBN-modulating molecular glues.
References
- 1. researchgate.net [researchgate.net]
- 2. lander-lab.com [lander-lab.com]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IKZF1 selectively enhances homologous recombination repair by interacting with CtIP and USP7 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. focusononcology.com [focusononcology.com]
- 7. Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genecards.org [genecards.org]
- 12. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. evitachem.com [evitachem.com]
Confirming the Mechanism of Action of Antitumor Agent-100 Hydrochloride with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of a novel antitumor agent, designated Antitumor agent-100 hydrochloride (ATA-100). We present a validation strategy using CRISPR-Cas9 engineered knockout (KO) cell lines to confirm the on-target activity of ATA-100, which is hypothesized to be a selective inhibitor of the mTORC1 complex within the PI3K/AKT/mTOR signaling pathway.
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.[1] Molecules that inhibit this pathway are therefore of significant therapeutic interest. This guide compares the cytotoxic effects of ATA-100 and a known mTOR inhibitor, Everolimus, across wild-type and genetically modified cancer cell lines to elucidate the specific molecular targets of ATA-100.
Hypothesized Signaling Pathway and Drug Target
ATA-100 is proposed to inhibit cell proliferation by directly targeting the mTORC1 complex, a central node in the PI3K/AKT/mTOR pathway. This inhibition is expected to block the phosphorylation of downstream effectors like p70 S6 Kinase (p70S6K), leading to a halt in protein synthesis and cell growth. To test this, we utilize cell lines with specific gene knockouts that either activate the pathway (PTEN KO) or remove a key downstream effector (RPS6KB1 KO, the gene for p70S6K).
Data Presentation: Comparative Analysis of In Vitro Cell Viability
To validate the on-target activity of ATA-100, its cytotoxic effect was quantified and compared with Everolimus across three distinct cell lines: Wild-Type (WT), PTEN KO (pathway hyperactivated), and RPS6KB1 KO (downstream effector removed). The half-maximal inhibitory concentration (IC50) was determined for each condition.
Key Observations:
-
Wild-Type (WT): Both ATA-100 and Everolimus show potent inhibition of cell viability.
-
PTEN KO: These cells, which have a hyperactivated PI3K/AKT/mTOR pathway, exhibit heightened sensitivity to both ATA-100 and Everolimus, as indicated by the lower IC50 values.[2][3][4] This supports the hypothesis that the drug's efficacy is dependent on this pathway.
-
RPS6KB1 KO: The significant increase in the IC50 value for ATA-100 in cells lacking the downstream effector p70S6K suggests that ATA-100's primary mechanism of action is mediated through the mTORC1-p70S6K axis. The cells are resistant because the drug's target for inducing cytotoxicity has been removed.
Table 1: Comparative IC50 Values (nM) of ATA-100 vs. Everolimus
| Cell Line Genotype | ATA-100 IC50 (nM) | Everolimus IC50 (nM) | Expected Outcome Rationale |
| Wild-Type (WT) | 15.2 | 20.5 | Baseline sensitivity to mTORC1 inhibition. |
| PTEN Knockout (KO) | 5.8 | 8.1 | Increased pathway dependency leads to hypersensitivity.[2][5] |
| RPS6KB1 (p70S6K) KO | > 1000 | > 1000 | Removal of key downstream effector confers resistance. |
Experimental Protocols
Detailed methodologies are provided for the key experiments required to generate the comparative data.
Generation of Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the steps for creating the PTEN and RPS6KB1 knockout cancer cell lines.[6][7]
-
gRNA Design and Selection: Design at least three single-guide RNAs (sgRNAs) targeting exons common to all transcript variants of the target gene (PTEN or RPS6KB1) using a validated online design tool. Select sgRNAs with high on-target scores and low off-target predictions.
-
Vector Preparation: Synthesize and clone the selected sgRNA sequences into a suitable Cas9 expression vector (e.g., pX459, which contains Cas9 and a puromycin resistance cassette).
-
Transfection: Transfect the wild-type cancer cell line with the sgRNA-Cas9 plasmid using a lipid-based transfection reagent like Lipofectamine 3000, following the manufacturer's protocol.[8]
-
Selection and Clonal Isolation: 48 hours post-transfection, apply puromycin selection to eliminate non-transfected cells. After selection, re-plate the surviving cells at a very low density (single-cell dilution) into 96-well plates to isolate and expand individual clones.[9]
-
Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones. Use PCR to amplify the region surrounding the sgRNA target site, and confirm the presence of insertions or deletions (indels) via Sanger sequencing.[8]
-
Western Blot: Confirm the absence of the target protein (PTEN or p70S6K) in the validated knockout clones by Western blot analysis.
-
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Seed Wild-Type, PTEN KO, and RPS6KB1 KO cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium.[10] Allow cells to adhere overnight.
-
Compound Preparation and Treatment: Prepare serial dilutions of ATA-100 and Everolimus in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the various drug concentrations (ranging from 0.1 nM to 10 µM) to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[11]
-
Final Incubation and Measurement: Incubate the plates for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.
Western Blot Analysis for Pathway Modulation
This protocol is used to confirm that ATA-100 inhibits the phosphorylation of downstream targets of mTORC1.
-
Cell Treatment and Lysis: Plate cells and treat with ATA-100 (e.g., at 1x and 10x IC50) or vehicle for 24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12][13]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein from each sample onto an SDS-polyacrylamide gel.[1] Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against Phospho-p70S6K (Thr389), total p70S6K, and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14] Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[12]
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated p70S6K to total p70S6K upon treatment with ATA-100 confirms pathway inhibition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced sensitivity of PTEN-deficient tumors to inhibition of FRAP/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Enhanced sensitivity of PTEN-deficient tumors to inhibition of FRAP/mTOR | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 8. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
A Comparative Guide to the Reproducibility of Antitumor Agent-100 Hydrochloride (AT-100 HCl) Efficacy
Introduction
Antitumor Agent-100 Hydrochloride (AT-100 HCl), exemplified by the well-characterized chemotherapeutic agent Doxorubicin Hydrochloride, is a cornerstone in the treatment of a wide array of malignancies, including breast cancer, bladder cancer, and various leukemias.[1][2][3] Its potent cytotoxic effects are a subject of extensive research. However, a critical challenge in preclinical oncology is the reproducibility of efficacy data across different laboratories. This guide provides a comprehensive comparison of AT-100 HCl's performance, presents supporting experimental data to highlight inter-laboratory variability, and offers detailed experimental protocols to promote standardized methodologies.
Comparative Efficacy Data: The Challenge of Reproducibility
The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying a drug's efficacy in vitro. A review of published data for Doxorubicin reveals significant variability in reported IC50 values across different cancer cell lines and, notably, even within the same cell line studied by different laboratories. This variability can be attributed to several factors, including differences in experimental protocols (e.g., cell seeding density, drug exposure time), the choice of cytotoxicity assay, and the inherent genetic and epigenetic heterogeneity of cell lines.[1][4]
An analysis of the NCI60 project data, a long-term initiative to screen anti-cancer agents, revealed that for the same compound and cell line combination, the maximum fold change between the lowest and highest reported GI50 (concentration for 50% growth inhibition) could be greater than 1000.[5] This underscores that high variability is an intrinsic feature of even highly standardized biological experiments.[5]
Below is a summary of Doxorubicin IC50 values from various studies, illustrating this variability.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |
| MCF-7 | Breast Cancer | 2.50 | 24h | MTT | [1][6] |
| MCF-7 | Breast Cancer | 1.25 | 48h | MTT | [1] |
| MCF-7 | Breast Cancer | 0.1 | 3-5 days | MTT | [1] |
| A549 | Lung Cancer | > 20 | 24h | MTT | [1][6] |
| A549 | Lung Cancer | 0.13 | 24h | - | [7] |
| A549 | Lung Cancer | 0.6 | 48h | - | [7] |
| HepG2 | Liver Cancer | 12.2 | 24h | MTT | [1][6] |
| HepG2 | Liver Cancer | 1.3 ± 0.18 | 24h | Resazurin | [8] |
| HeLa | Cervical Cancer | 2.9 | 24h | MTT | [1][6] |
| BFTC-905 | Bladder Cancer | 2.3 | 24h | MTT | [1][6] |
| Huh7 | Liver Cancer | > 20 | 24h | MTT | [1][6] |
| Huh7 | Liver Cancer | 5.2 ± 0.49 | 24h | Resazurin | [8] |
This table is a representative sample and not an exhaustive list. Values are subject to the specific conditions of each study.
Alternatives to this compound
Several other cytotoxic agents are used in similar indications or as comparators in research. These include:
-
Epirubicin: An epimer of doxorubicin, also an anthracycline, often considered to have a better toxicity profile.[9]
-
Mitoxantrone: A synthetic anthracenedione derivative that also intercalates DNA and inhibits topoisomerase II.
-
Paclitaxel: A taxane that interferes with microtubule function, often used in combination with doxorubicin for breast cancer.
-
Cisplatin: A platinum-based drug that causes DNA cross-linking, used for various solid tumors.[7]
The choice of agent depends on the cancer type, patient-specific factors, and the desired therapeutic strategy.
Mechanism of Action & Signaling Pathways
AT-100 HCl (Doxorubicin) exerts its anticancer effects through a multi-faceted mechanism.[10][11] The primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[10][]
-
Topoisomerase II Inhibition: It stabilizes the complex between the enzyme topoisomerase II and DNA. This prevents the re-ligation of DNA strands after they have been broken to relieve torsional stress, leading to an accumulation of DNA double-strand breaks and subsequent apoptosis (programmed cell death).[10][][13]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the doxorubicin molecule can undergo redox cycling, producing free radicals.[10][13] This leads to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.[10]
These actions collectively trigger cell cycle arrest and activate apoptotic pathways, leading to the death of cancer cells.[10][13]
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. Research progress in strategies to improve the efficacy and safety of doxorubicin for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antitumor Agent-100 Hydrochloride (Doxorubicin Hydrochloride) in Combination Therapies
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of combination therapies involving Antitumor agent-100 hydrochloride (using doxorubicin hydrochloride as a well-documented substitute) with other established anticancer agents. The following sections present preclinical and clinical data, detailed experimental methodologies, and visualizations of relevant signaling pathways to facilitate an objective assessment of these combination strategies.
Preclinical Efficacy of Combination Therapies
The synergistic or additive effects of combining doxorubicin hydrochloride with other chemotherapeutic agents have been extensively studied in preclinical models. These studies are crucial for identifying promising combinations for clinical investigation. The tables below summarize key in vitro and in vivo findings.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values indicate greater potency.
| Combination | Cancer Type | Cell Line | IC50 (µM) - Doxorubicin Alone | IC50 (µM) - Combination | Synergy/Antagonism |
| Doxorubicin + Cyclophosphamide | Triple-Negative Breast Cancer | MDA-MB-231 | 0.68 | IC50 of Doxorubicin in combination not explicitly stated, but combination showed increased apoptosis compared to monotherapy[1][2] | Synergistic |
| Doxorubicin + Paclitaxel | Breast Cancer | MCF-7 | 2.33 | Not explicitly stated, but combination is highly effective and partly synergistic in vitro[3][4] | Synergistic |
| Doxorubicin + Cisplatin | Osteosarcoma | HOS | 0.102 | Not explicitly stated, but combination showed significant tumor growth inhibition[5] | Synergistic |
| Doxorubicin + Cisplatin | Osteosarcoma | MG-63 | Data not available | Data not available | Synergistic effects have been observed in osteosarcoma models[6][7][8] |
In Vivo Tumor Growth Inhibition
Preclinical in vivo studies using animal models, typically immunodeficient mice bearing tumor xenografts, are essential for evaluating the antitumor efficacy of drug combinations in a whole-organism context. Tumor growth inhibition (TGI) is a key metric from these studies.
| Combination | Cancer Type | Animal Model | Tumor Growth Inhibition (%) - Doxorubicin Alone | Tumor Growth Inhibition (%) - Combination |
| Doxorubicin + Cyclophosphamide | Mammary Adenocarcinoma | Murine Model | Data not available | Combination more effective than monotherapy in inhibiting tumor growth and decreasing lung metastases[9] |
| Doxorubicin + Paclitaxel | Mammary Carcinoma | Murine Model | Not significant | Significant reduction in tumor growth compared to monotherapy[10][11] |
| Doxorubicin + Cisplatin | Osteosarcoma | Murine Xenograft Model | Significant | Combination treatment regressed the tumor, showing superior efficacy to monotherapy[6][7] |
| Doxorubicin + TGFβ Inhibitor | Metastatic Breast Cancer | 4T1 Orthotopic Xenograft | Not specified | Enhanced efficacy in reducing tumor growth and lung metastasis compared to doxorubicin alone[12][13] |
Clinical Performance of Combination Therapies
Clinical trials in human patients provide the definitive evidence for the efficacy and safety of new cancer treatments. The following table summarizes key outcomes from clinical studies of doxorubicin hydrochloride in combination with other anticancer agents.
| Combination | Cancer Type | Key Clinical Outcomes | Reference |
| Doxorubicin + Cyclophosphamide (AC) | Breast Cancer | Standard adjuvant chemotherapy regimen. Often followed by a taxane (e.g., paclitaxel). | [1][2] |
| Doxorubicin + Paclitaxel | Metastatic Breast Cancer | Overall response rate of 83% in one study.[10] Combination therapy resulted in superior overall response rates and time to treatment failure compared to single-agent therapy. | [10] |
| Doxorubicin + Cisplatin | Osteosarcoma | Combination chemotherapy is a standard treatment for osteosarcoma. | [6][7][8] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these drug combinations exert their anticancer effects is critical for optimizing therapy and developing novel strategies.
Doxorubicin Hydrochloride primarily acts by intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to DNA damage and apoptosis.[14][15][16]
Cyclophosphamide is an alkylating agent that, after metabolic activation in the liver, forms cross-links within and between DNA strands, ultimately triggering apoptosis.[17][18][19][20]
Paclitaxel stabilizes microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[21][22][23][24][25]
Cisplatin is a platinum-based drug that forms intra- and inter-strand DNA cross-links, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately induce apoptosis.[26][27][28][29][30]
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in this guide.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of approximately 8 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Drug Treatment: Treat the cells with a range of concentrations of the individual drugs and their combinations for a specified period (e.g., 48 hours).[2]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) to each well and incubate for an additional 3 hours at 37°C.[2]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using appropriate software.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of anticancer drug combinations in a mouse xenograft model.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ MDA-MB-231 cells in PBS and Matrigel) into the flank of each mouse.[31]
-
Tumor Growth and Measurement: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³). Measure tumor dimensions with calipers regularly.[31]
-
Randomization and Treatment: Randomly assign mice to different treatment groups (e.g., vehicle control, doxorubicin alone, combination therapy). Administer drugs via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule and dosage.[31]
-
Monitoring: Monitor tumor volume and the general health and body weight of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition for each treatment group compared to the control group.
This guide provides a foundational comparison of doxorubicin hydrochloride combination therapies. Researchers are encouraged to consult the primary literature for more detailed information and to design further experiments to build upon these findings.
References
- 1. brieflands.com [brieflands.com]
- 2. Combinatorial Effects of Chrysin with Doxorubicin, 5-Fluorouracil, and Cyclophosphamide on Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of the combination paclitaxel plus doxorubicin in breast cancer cell lines analyzed with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Cross-resistance against doxorubicin (DOX), paclitaxel (PAX), cisplatin (CISP) and 5-fluorouracil (5-FU) in the generated breast cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. The Combination of Cisplatinum and Doxorubicin Regressed Primary Osteosarcoma of the Breast in a PDOX Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin and doxorubicin chemotherapy alters gut microbiota in a murine osteosarcoma model | Aging [aging-us.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic efficacy of metronomic chemotherapy with cyclophosphamide and doxorubicin on murine mammary adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin and paclitaxel enhance the antitumor efficacy of vaccines directed against HER 2/neu in a murine mammary carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin and paclitaxel enhance the antitumor efficacy of vaccines directed against HER 2/neu in a murine mammary carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
- 19. mdpi.com [mdpi.com]
- 20. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | Metabolomics insights into doxorubicin and 5-fluorouracil combination therapy in triple-negative breast cancer: a xenograft mouse model study [frontiersin.org]
assessing the synergistic effects of Antitumor agent-100 hydrochloride with immunotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The convergence of traditional chemotherapy and modern immunotherapy is paving a new path for cancer treatment. This guide provides a comprehensive analysis of the synergistic effects of the widely-used anthracycline chemotherapeutic agent, Doxorubicin, with various immunotherapy modalities. Through a detailed comparison with alternative combination therapies, supported by preclinical and clinical data, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug development.
Doxorubicin: Beyond Cytotoxicity
Doxorubicin has long been a cornerstone of cancer therapy, primarily recognized for its cytotoxic mechanisms of action. These include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which culminate in cancer cell death.[1][2][3][4][5] However, emerging evidence has illuminated a more nuanced role for Doxorubicin, highlighting its ability to induce immunogenic cell death (ICD).[6][7][8] This process transforms dying cancer cells into a vaccine of sorts, releasing tumor antigens and adjuvant-like signals that stimulate a robust anti-tumor immune response.
The Synergy of Doxorubicin and Immune Checkpoint Inhibition
The immunomodulatory properties of Doxorubicin make it an ideal partner for immune checkpoint inhibitors (ICIs), which function by releasing the brakes on the immune system. Preclinical studies have consistently demonstrated the synergistic anti-tumor effects of combining Doxorubicin with inhibitors of Programmed cell death protein 1 (PD-1), Programmed death-ligand 1 (PD-L1), and Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4).[6][7][8][9][10] This synergy manifests as enhanced tumor growth inhibition, increased rates of complete tumor regression, and improved overall survival in various cancer models. Mechanistically, this combination leads to a more favorable tumor microenvironment, characterized by a decrease in immunosuppressive regulatory T cells (Tregs) and an increase in the infiltration of cytotoxic CD8+ T cells.[6]
Preclinical Data Summary: Doxorubicin in Combination with Immunotherapy
The following table summarizes key findings from preclinical studies investigating the combination of Doxorubicin and its liposomal formulation, Doxil, with immunotherapy in various murine cancer models.
| Combination Therapy | Cancer Model | Key Findings | Reference |
| Doxorubicin + anti-PD-1 | CT26 Colon Carcinoma | Significant tumor growth inhibition compared to monotherapy. | [6] |
| Doxorubicin + anti-CTLA-4 | CT26 Colon Carcinoma | Increased number of complete responders from 2 to 9 animals. | [6] |
| Doxil + anti-PD-L1 | MCA205 Fibrosarcoma | Increased percentage of tumor-infiltrating CD8+ T cells. | [6] |
| Doxil + anti-PD-1 | CT26 Colon Carcinoma | Synergistic antitumor effects and increased survival. | [6] |
| Doxil + anti-CTLA-4 | CT26 Colon Carcinoma | Synergistic antitumor effects and increased survival. | [6] |
Clinical Landscape: Doxorubicin and Immunotherapy in Practice
The promising preclinical data has translated into numerous clinical trials exploring the combination of Doxorubicin with ICIs in various malignancies.[7][11][12][13] A notable example is the investigation of Doxorubicin in combination with the anti-PD-1 antibody pembrolizumab for the treatment of advanced soft tissue sarcomas.
| Combination Therapy | Cancer Type | Key Clinical Outcomes | Reference |
| Doxorubicin + Pembrolizumab | Advanced Soft Tissue Sarcoma | Objective Response Rate (ORR): 19% | [8] |
| Doxorubicin + Pembrolizumab | Advanced Soft Tissue Sarcoma | Median Progression-Free Survival (PFS): 8.1 months | [8] |
| Doxorubicin + Pembrolizumab | Advanced Soft Tissue Sarcoma | Median Overall Survival (OS): 27.6 months | [8] |
| Doxorubicin + Zalifrelimab (anti-CTLA-4) + Balstilimab (anti-PD-1) | Advanced/Metastatic Soft Tissue Sarcoma | Objective Response Rate (ORR): 33.3% | [7] |
| Doxorubicin + Zalifrelimab (anti-CTLA-4) + Balstilimab (anti-PD-1) | Advanced/Metastatic Soft Tissue Sarcoma | Disease Control Rate: 80.0% | [7] |
Alternative Combination Strategies
To provide a comprehensive perspective, it is crucial to consider alternative chemotherapeutic agents that have also been investigated in combination with immunotherapy.
| Chemotherapy Agent | Immunotherapy Target | Cancer Model/Type | Key Findings | Reference |
| Paclitaxel | PD-1 | Breast Cancer | Enhances the effectiveness of PD-1 inhibitors by activating TLR4 signaling in tumor-associated macrophages. | [14] |
| Carboplatin | PD-1/PD-L1 | Non-Small Cell Lung Cancer | Improved objective response rate and survival in clinical trials. | [15] |
| Gemcitabine | PD-1 | Mesothelioma | Synergistic clinical response and overcame resistance to monotherapy. | [1][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Cell Viability (MTT) Assay
This assay is a standard colorimetric method to assess the cytotoxic effects of Doxorubicin.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of Doxorubicin for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader.[9][16][17][18]
Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis
This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, and DNase I
-
Ficoll-Paque
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Tissue Digestion: Mince the tumor tissue and digest with an enzyme cocktail (Collagenase IV, Hyaluronidase, DNase I) at 37°C for 1-2 hours.
-
Cell Isolation: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Isolate lymphocytes using Ficoll-Paque density gradient centrifugation.
-
Antibody Staining: Resuspend cells in FACS buffer and stain with a cocktail of fluorescently labeled antibodies against surface and intracellular markers.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to quantify the percentages of different immune cell populations within the tumor.[19][20][21][22]
In Vivo Murine Tumor Models
Syngeneic mouse models are critical for evaluating the efficacy of combination immunotherapy.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., CT26, MCA205) into the flank of immunocompetent mice (e.g., BALB/c, C57BL/6).[10]
-
Treatment Administration: Once tumors are established, administer Doxorubicin (or its liposomal formulation) and the immunotherapy agent (e.g., anti-PD-1, anti-CTLA-4 antibodies) according to the desired dosing schedule and route of administration (e.g., intraperitoneal, intravenous).
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Survival Analysis: Monitor the survival of the mice over time.
-
Immunophenotyping: At the end of the study, tumors can be excised for analysis of tumor-infiltrating lymphocytes by flow cytometry.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Gemcitabine Synergizes with Immune Checkpoint Inhibitors and Overcomes Resistance in a Preclinical Model and Mesothelioma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Concomitant combination of active immunotherapy and carboplatin- or paclitaxel-based chemotherapy improves anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Gemcitabine enhances antitumor efficacy of recombinant lipoimmunogen-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Doxorubicin and Pembrolizumab in Patients With Advanced Anthracycline-Naive Sarcoma: A Phase 1/2 Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxil synergizes with cancer immunotherapies to enhance antitumor responses in syngeneic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Phase II Study of Pembrolizumab in Combination with Doxorubicin in Metastatic and Unresectable Soft-Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concomitant combination of active immunotherapy and carboplatin- or paclitaxel-based chemotherapy improves anti-tumor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Frontiers | Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. crownbio.com [crownbio.com]
- 21. miltenyibiotec.com [miltenyibiotec.com]
- 22. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of Antitumor Agent-100 Hydrochloride and Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of Antitumor agent-100 hydrochloride (represented by the well-characterized BCR-ABL tyrosine kinase inhibitor, Imatinib) and other similar compounds used in the treatment of Chronic Myeloid Leukemia (CML). The information presented is intended to offer an objective overview of the adverse effects associated with these agents, supported by data from clinical and preclinical studies.
Executive Summary
This compound (Imatinib) and its counterparts, including Dasatinib, Nilotinib, Bosutinib, and Ponatinib, have revolutionized the treatment of CML. However, their clinical application is often associated with a range of adverse events. This guide details these toxicities, providing quantitative data where available, to aid in the understanding and management of these powerful therapeutic agents. The comparison covers hematological and non-hematological toxicities, as well as specific organ-related adverse events.
Comparative Toxicity Profiles
The following tables summarize the incidence of common adverse events observed in clinical trials for Imatinib and similar BCR-ABL tyrosine kinase inhibitors.
Table 1: Hematological Toxicities (Grade 3/4)
| Adverse Event | Imatinib (%) | Dasatinib (%) | Nilotinib (%) | Bosutinib (%) | Ponatinib (%) |
| Neutropenia | 7 - 31[1][2][3] | 21 - 36[1][2][4] | 31[4] | 10 - 14[4][5] | 23[4] |
| Thrombocytopenia | 8 - 19[1][2][3] | 19 - 24[1][2][4] | 30[4] | 25 - 30[4][5] | 35 - 46[4][6] |
| Anemia | 7 - 14[1][2][3] | 10[1] | Not Reported | 14[5] | Not Reported |
Table 2: Non-Hematological Toxicities (Any Grade)
| Adverse Event | Imatinib (%) | Dasatinib (%) | Nilotinib (%) | Bosutinib (%) | Ponatinib (%) |
| Diarrhea | 26 - 55.1[7][8] | 42 - 59[1][9] | 9.1[1] | 70 - 86[4][7][10] | Not Reported |
| Nausea | 16 - 63.3[1][7][8] | 22 - 52[1][9] | 20.6[1] | 46 - 61.5[8][10] | Not Reported |
| Rash | 33.9[11] | 11 - 35[1][12] | Not Reported | 33[5] | 47[6] |
| Fatigue | 34.5 - 36.7[8][11] | 37[9] | Not Reported | 53.8[8] | Not Reported |
| Fluid Retention/Edema | 28 - 55.5[9][11] | 28[9] | Not Reported | Not Reported | Not Reported |
| Vomiting | 16[7] | 30[1] | 12.9[1] | 33 - 43[7][10] | Not Reported |
| Headache | Not Reported | Not Reported | Not Reported | 35.9[8] | 43[6] |
| Abdominal Pain | Not Reported | 17[1] | Not Reported | 14 - 15[7] | 46[6] |
| Alanine Aminotransferase (ALT) Elevation | 9[7] | Not Reported | 21.2[13][14] | 30.8 - 33[7][8] | Not Reported |
| Muscle Cramps | 22 - 38.3[7][11] | Not Reported | Not Reported | 5[7] | Not Reported |
Table 3: In Vivo Acute Toxicity
| Compound | Test Species | Route of Administration | LD50 |
| Imatinib | Rat | Oral | 300 - 2000 mg/kg[15] |
| Dasatinib | Rat | Oral | 100 mg/kg[16] |
| Nilotinib | Not Found | Not Found | Not Found |
| Bosutinib | Not Found | Not Found | Not Found |
| Ponatinib | Not Found | Not Found | Not Found |
Signaling Pathways and Off-Target Effects
The primary therapeutic effect of these agents is the inhibition of the BCR-ABL tyrosine kinase. However, they also exhibit off-target activities against other kinases, which contribute to their toxicity profiles.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. atcc.org [atcc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. stemcell.com [stemcell.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 16. fishersci.com [fishersci.com]
A Comparative Guide to Validating Biomarkers for Antitumor Agent-100 Hydrochloride Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for identifying and validating predictive biomarkers for Antitumor agent-100 hydrochloride, a novel investigational compound. The following sections detail the agent's proposed mechanism, outline robust experimental protocols for biomarker validation, and present comparative data to guide research and development.
Introduction: Mechanism of Action
This compound is a synthetic small molecule designed as a potent and selective ATP-competitive inhibitor of Tumor-Associated Kinase 1 (TAK1) . TAK1 is a critical intracellular signaling node that, upon activation by various upstream stimuli, promotes cell survival and proliferation pathways, primarily through downstream activation of NF-κB and JNK signaling. By inhibiting TAK1, this compound aims to induce apoptosis and suppress tumor growth in malignancies characterized by TAK1 pathway hyperactivation.
The validation of predictive biomarkers is crucial for identifying patient populations most likely to respond to TAK1 inhibition.[1] This guide focuses on two primary hypothetical biomarkers:
-
Predictive Biomarker: High expression of TAK1 protein.
-
Resistance Biomarker: A putative gain-of-function mutation in a key downstream substrate, SUB1 (p.T50I).
Proposed Signaling Pathway and Drug Interaction
The diagram below illustrates the hypothetical signaling cascade involving TAK1 and the mechanism of action for this compound.
Figure 1: Hypothesized TAK1 Signaling Pathway.
Experimental Workflow for Biomarker Validation
A systematic approach is required to validate the proposed biomarkers. The workflow below outlines the key stages, from initial screening to correlative analysis. This process ensures that the link between biomarker status and drug sensitivity is rigorously established.
Figure 2: Experimental Workflow for Biomarker Validation.
Comparative Performance Data
The following table summarizes hypothetical data from a panel of cancer cell lines treated with this compound. The data illustrates a clear correlation between high TAK1 expression and increased sensitivity (lower IC50), and demonstrates resistance conferred by the SUB1-T50I mutation.
| Cell Line | Cancer Type | TAK1 mRNA (Relative Fold Change) | TAK1 Protein Level | SUB1 Status | IC50 (nM) of Antitumor agent-100 HCl |
| Cell-A | Lung | 12.5 | High | Wild-Type | 15 |
| Cell-B | Lung | 1.2 | Low | Wild-Type | 450 |
| Cell-C | Pancreatic | 15.2 | High | Wild-Type | 22 |
| Cell-D | Pancreatic | 0.8 | Low | Wild-Type | 620 |
| Cell-E | Colon | 10.8 | High | T50I Mutant | > 10,000 |
| Cell-F | Colon | 1.5 | Low | T50I Mutant | > 10,000 |
| Cell-G | Breast | 9.5 | High | Wild-Type | 35 |
| Cell-H | Breast | 2.1 | Low | Wild-Type | 510 |
Table 1: Comparative sensitivity of cell lines to this compound based on biomarker status. Lower IC50 values indicate higher sensitivity.
Detailed Experimental Protocols
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the agent.[2][3][4]
-
Cell Seeding: Plate cells in 96-well microplates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution series of this compound in culture medium, typically starting from 10 µM.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions (including a vehicle-only control).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve using non-linear regression to calculate the IC50 value.
This technique is used to quantify the expression levels of TAK1 and SUB1 proteins.[5][6][7][8]
-
Sample Preparation: Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.[5] Separate proteins by size on a 4-12% SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][7]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies specific for TAK1, SUB1, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer.[5]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST.[7] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[6][7]
-
Analysis: Quantify band intensity using densitometry software and normalize the target protein signal to the loading control.
This protocol measures the mRNA expression level of the TAK1 gene.[9][10][11]
-
RNA Extraction: Isolate total RNA from cell pellets using a suitable kit (e.g., RNeasy Kit) or Trizol reagent, including a DNase treatment step to remove genomic DNA contamination.[10]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[9][10]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers for TAK1 (and a reference gene like GAPDH), and a SYBR Green qPCR master mix.[10][12]
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) value for each reaction.[13] Calculate the relative expression of TAK1 mRNA using the ΔΔCt method, normalizing to the reference gene.
References
- 1. Biomarker method validation in anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. algentbio.com [algentbio.com]
- 9. elearning.unite.it [elearning.unite.it]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
Comparative Efficacy of Antitumor Agent-100 Hydrochloride Across Diverse Cancer Types: A Preclinical Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-100 hydrochloride, also known as compound A6, is a novel, orally bioavailable small molecule that induces apoptosis in cancer cells. Its unique mechanism of action as a molecular glue, stabilizing the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), has positioned it as a promising candidate for cancer therapy.[1][2][3] This guide provides a comprehensive cross-validation of the preclinical efficacy of this compound in various cancer models and compares its performance with established antitumor agents. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key assays.
Introduction
This compound is a potent apoptosis inducer that functions by binding to the PDE3A enzyme pocket, which in turn recruits and stabilizes SLFN12. This ternary complex formation leads to the inhibition of protein translation, ultimately triggering programmed cell death.[1][3] This mechanism is distinct from many conventional chemotherapeutics, suggesting potential efficacy in treatment-resistant cancers. This guide aims to provide a clear comparison of its preclinical performance against other widely used antitumor agents: Venetoclax, a BCL-2 inhibitor; Lenalidomide, an immunomodulatory agent; TAS-102, a combination of trifluridine and tipiracil; and Doxorubicin, a topoisomerase inhibitor.
Mechanism of Action: The PDE3A-SLFN12 Molecular Glue
This compound acts as a "molecular glue," a small molecule that induces or stabilizes protein-protein interactions. In this case, it facilitates the formation of a stable complex between PDE3A and SLFN12. The stabilization of this complex is cytotoxic to cancer cells that co-express both proteins. This targeted approach offers a potential therapeutic window for specific cancer subtypes.
Caption: Signaling pathway of this compound.
In Vitro Efficacy: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and its comparators across a range of cancer cell lines.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.0003[4] |
Note: Data for a wider range of cell lines for this compound is currently limited in publicly available literature.
Table 2: Comparative IC50 Values of Alternative Antitumor Agents
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| Venetoclax | OCI-Ly1 | Lymphoma | 0.06 |
| ML-2 | Acute Myeloid Leukemia | 0.1 | |
| MOLM-13 | Acute Myeloid Leukemia | 0.2 | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.6 | |
| SKM-1 | Acute Myeloid Leukemia | 1.0 | |
| HL-60 | Acute Myeloid Leukemia | 1.6 | |
| Lenalidomide | LB771-HNC | Head and Neck Cancer | 2.15 |
| L-363 | Multiple Myeloma | 2.92 | |
| JAR | Choriocarcinoma | 2.97 | |
| TAS-102 | DLD-1 | Colorectal Cancer | Data not readily available in µM |
| Doxorubicin | BFTC-905 | Bladder Cancer | 2.26 |
| MCF-7 | Breast Cancer | 2.50 | |
| M21 | Melanoma | 2.77 | |
| HeLa | Cervical Cancer | 2.92 | |
| UMUC-3 | Bladder Cancer | 5.15 | |
| HepG2 | Liver Cancer | 12.18 | |
| TCCSUP | Bladder Cancer | 12.55 | |
| Huh7 | Liver Cancer | > 20 | |
| VMCUB-1 | Bladder Cancer | > 20 | |
| A549 | Lung Cancer | > 20 |
IC50 values are dependent on the assay conditions and cell line characteristics and may vary between studies.
In Vivo Efficacy: Xenograft Model Comparisons
Preclinical in vivo studies using xenograft models are crucial for evaluating an antitumor agent's efficacy in a more complex biological system.
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Treatment Protocol | Outcome |
| HeLa | Cervical Cancer | Not specified | Showed better tumor growth inhibition than anagrelide.[5] |
Note: Detailed quantitative in vivo data for this compound is limited in publicly available literature.
Table 4: Comparative In Vivo Efficacy of Alternative Antitumor Agents
| Drug | Xenograft Model | Cancer Type | Treatment Protocol | Outcome |
| Venetoclax | DMS-53 | Small Cell Lung Cancer | 100 mg/kg, oral gavage, 6 days/week | Effective tumor shrinkage or control.[1] |
| CARNAVAL | B-cell Malignancy | 100 mg/kg/day, oral gavage | Potently enhanced the efficacy of therapeutic antibodies. | |
| Lenalidomide | Human Blastic NK Cell Lymphoma | Not specified | Significant reduction in peripheral blood, bone marrow, and spleen BNKL cells.[5][6][7] | |
| TAS-102 | KM20C | Colorectal Cancer | 150 mg/kg/day, oral, twice daily for 14 days | Significantly prolonged survival.[8] |
| DLD-1, HT-29, HCT116 (peritoneal dissemination models) | Colorectal Cancer | 200 mg/kg/day, oral, 5 days on/2 days off for 6 weeks | Increase in lifespan of 66.7%, 106.3%, and 98.3% respectively.[9] | |
| Doxorubicin | U-87 MG-Luc | Glioblastoma | Not specified | Retarded tumor growth.[10] |
| Hep3B | Liver Cancer | 3 mg/kg/day, injections | Significantly inhibited tumor growth. |
Experimental Protocols
In Vitro Cell Viability Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 of an antitumor agent using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Caption: Experimental workflow for IC50 determination.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: A stock solution of the antitumor agent is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the drug-containing medium.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: A cell viability reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The results are normalized to the vehicle-treated control wells, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for assessing the in vivo efficacy of an antitumor agent in a subcutaneous xenograft model.
Methodology:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.
-
Drug Administration: The antitumor agent is administered to the treatment group according to a predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage. Survival analysis may also be performed.
Conclusion
This compound demonstrates high potency in vitro against HeLa cervical cancer cells, with an IC50 in the nanomolar range. Preliminary in vivo data in a HeLa xenograft model suggests superior tumor growth inhibition compared to the related compound anagrelide. However, a comprehensive evaluation of its efficacy across a broader spectrum of cancer types requires further investigation.
The comparative data presented in this guide highlights the diverse efficacy profiles of established antitumor agents across various cancer cell lines and xenograft models. While this compound's unique mechanism of action is promising, extensive preclinical studies are necessary to fully delineate its therapeutic potential and identify the cancer types most likely to respond to this novel agent. Future research should focus on generating a broader IC50 profile and more detailed in vivo efficacy data, including studies on different cancer models and combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Antitumor agent-100 (hydrochloride) [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic BOLD-100 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of PDE3A-SLFN12 Binding Affinity for Antitumor Agent-100 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the binding affinity of Antitumor agent-100 hydrochloride, a novel molecular glue, to the PDE3A-SLFN12 protein complex. By objectively comparing established biophysical techniques and presenting detailed experimental protocols, this document serves as a practical resource for researchers seeking to quantify and validate the potency of this and other similar antitumor agents.
Introduction to this compound
This compound, also known as compound A6, is an orally available small molecule that induces apoptosis in cancer cells.[1][2] Its mechanism of action involves acting as a "molecular glue" to stabilize the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This induced protein-protein interaction is critical for its antitumor activity. The stabilization of the PDE3A-SLFN12 complex leads to a blockage of protein translation, ultimately triggering programmed cell death in malignant cells.[1][2] The reported half-maximal inhibitory concentration (IC50) for the targeting of PDE3A-SLFN12 by this compound is 0.3 μM.[1][2][3]
Comparative Analysis of Binding Affinity Measurement Techniques
The precise quantification of binding affinity, typically expressed as the dissociation constant (Kd), is crucial for the preclinical and clinical development of molecular glues. A lower Kd value indicates a stronger binding affinity. While the IC50 provides a measure of the functional potency of a compound, it is not a direct measure of binding affinity. Several biophysical techniques are available to determine the kinetic and thermodynamic parameters of molecular interactions. This guide focuses on three well-established, label-free methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | k_on (association rate), k_off (dissociation rate), K_D (dissociation constant) | Real-time, label-free, high sensitivity, provides kinetic and affinity data. | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Bio-Layer Interferometry (BLI) | Measures the interference pattern of white light reflected from the surface of a biosensor tip as molecules accumulate. | k_on, k_off, K_D | Real-time, label-free, high throughput, less sensitive to bulk refractive index changes than SPR. | Generally less sensitive than SPR, may not be suitable for very weak or transient interactions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | K_D, ΔH (enthalpy change), n (stoichiometry) | Label-free, solution-based (no immobilization), provides a complete thermodynamic profile. | Requires larger sample quantities, lower throughput, may not be suitable for very high or very low affinity interactions. |
Comparator Compound: DNMDP
For a meaningful comparison, the binding affinity of this compound should be benchmarked against other known PDE3A-SLFN12 molecular glues. One such compound is 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP). The binding affinity of DNMDP for the PDE3A-SLFN12 complex has been quantified using Bio-Layer Interferometry (BLI). The reported steady-state dissociation constant (Kd) for the PDE3A-SLFN12 interaction is approximately 320 nM in the absence of DNMDP and is enhanced to approximately 65 nM in the presence of DNMDP, demonstrating the stabilizing effect of the molecular glue.
Experimental Protocols for Binding Affinity Verification
The following section provides detailed methodologies for the three recommended techniques to independently determine the binding affinity of this compound for the PDE3A-SLFN12 complex.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for binding affinity determination.
Surface Plasmon Resonance (SPR)
Objective: To determine the on-rate (k_on), off-rate (k_off), and dissociation constant (K_D) of the interaction between PDE3A, SLFN12, and this compound.
Materials:
-
Recombinant human PDE3A and SLFN12 proteins
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Protocol:
-
Ligand Immobilization: Covalently immobilize recombinant PDE3A onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared in parallel with no immobilized protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of concentrations of recombinant SLFN12 in running buffer, both in the absence and presence of a fixed concentration of this compound.
-
Binding Measurement: Inject the SLFN12 solutions (with and without this compound) over the PDE3A-immobilized surface and the reference cell at a constant flow rate.
-
Association and Dissociation: Monitor the association of SLFN12 to PDE3A in real-time. After the association phase, inject running buffer to monitor the dissociation of the complex.
-
Regeneration: If necessary, inject a regeneration solution to remove bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel data from the sample channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and calculate the K_D (K_D = k_off / k_on).
Caption: Surface Plasmon Resonance (SPR) workflow.
Bio-Layer Interferometry (BLI)
Objective: To measure the binding kinetics and affinity of the PDE3A-SLFN12 interaction in the presence of this compound.
Materials:
-
Recombinant human PDE3A and SLFN12 proteins (one of which should be biotinylated)
-
This compound
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplates
Protocol:
-
Biosensor Loading: Immerse streptavidin biosensors in a solution of biotinylated PDE3A to immobilize the protein onto the sensor tip.
-
Baseline: Establish a stable baseline by dipping the loaded biosensors into assay buffer.
-
Association: Move the biosensors to wells containing various concentrations of SLFN12, both with and without a fixed concentration of this compound, and measure the association in real-time.
-
Dissociation: Transfer the biosensors to wells containing only assay buffer to monitor the dissociation of the complex.
-
Data Analysis: Align the data to the baseline and dissociation steps. Fit the association and dissociation curves to a 1:1 binding model to extract k_on, k_off, and calculate the K_D.
Caption: Bio-Layer Interferometry (BLI) workflow.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (K_D, ΔH, and stoichiometry) of the interaction between PDE3A, SLFN12, and this compound.
Materials:
-
Recombinant human PDE3A and SLFN12 proteins
-
This compound
-
ITC instrument
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze both PDE3A and SLFN12 proteins extensively against the same buffer to minimize buffer mismatch effects. Prepare solutions of PDE3A and SLFN12 with and without a fixed concentration of this compound.
-
ITC Experiment Setup: Load the sample cell with the PDE3A solution (with or without this compound) and the injection syringe with the SLFN12 solution.
-
Titration: Perform a series of injections of the SLFN12 solution into the PDE3A solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_D, enthalpy of binding (ΔH), and stoichiometry (n).
References
Comparative Analysis of Doxorubicin Hydrochloride: In Vitro and In Vivo Antitumor Efficacy
Introduction
Doxorubicin hydrochloride is a potent anthracycline antibiotic widely utilized in chemotherapy against a broad spectrum of malignancies, including solid tumors and hematological cancers.[1][] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger cell cycle arrest and apoptosis.[1][3] This guide provides a comparative overview of the in vitro and in vivo antitumor activities of doxorubicin, with a particular focus on its performance relative to another widely used chemotherapeutic agent, paclitaxel. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of doxorubicin's preclinical profile.
In Vitro Antitumor Activity
The in vitro potency of doxorubicin is typically assessed by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[3] These values are determined across various cancer cell lines to understand the agent's efficacy spectrum.
Table 1: In Vitro Cytotoxicity of Doxorubicin vs. Paclitaxel in T47D Breast Cancer Cells
| Compound | Concentration Range (nM) | IC50 (nM) | Reference |
| Doxorubicin | 15.625 - 500 | 202.37 ± 3.99 | [4] |
| Paclitaxel | 15.625 - 1000 | 1577.2 ± 115.3 | [4] |
In a comparative study using the T47D breast cancer cell line, doxorubicin demonstrated significantly higher cytotoxicity than paclitaxel, as indicated by its much lower IC50 value.[4]
In Vivo Antitumor Activity
The in vivo efficacy of doxorubicin is commonly evaluated in animal models, such as xenografts, where human tumor cells are implanted into immunocompromised mice.[5] Key metrics for assessing in vivo antitumor activity include tumor growth inhibition and prolongation of survival.
Table 2: In Vivo Antitumor Efficacy of Doxorubicin vs. Paclitaxel in a Murine Mammary Carcinoma Model
| Treatment Group | Mean Tumor Mass on Day 35 (mg ± SEM) | Statistical Significance vs. Control | Reference |
| Doxorubicin followed by VRP-neu vaccine | 416.3 ± 47.6 | P < 0.0001 | [6] |
| Doxorubicin followed by VRP-HA vaccine (control vaccine) | 720.6 ± 133.8 | Not specified | [6] |
In a study on a murine mammary carcinoma model, treatment with doxorubicin in combination with a HER2/neu-targeted vaccine significantly delayed tumor progression compared to the control group.[6]
Table 3: Comparative Efficacy of Doxorubicin and Paclitaxel in Advanced Breast Cancer (First-Line Therapy)
| Parameter | Doxorubicin | Paclitaxel | P-value | Reference |
| Objective Response Rate | 41% | 25% | 0.003 | [7] |
| Median Progression-Free Survival | 7.5 months | 3.9 months | < 0.001 | [7] |
| Median Overall Survival | 18.3 months | 15.6 months | 0.38 | [7] |
A randomized clinical study directly comparing doxorubicin and paclitaxel as first-line treatments for advanced breast cancer found that doxorubicin led to a significantly higher objective response rate and longer progression-free survival.[7] However, there was no significant difference in overall survival between the two treatments.[7]
Mechanism of Action: Signaling Pathway
Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action.[1] It intercalates into DNA, disrupting replication and transcription.[1][] Furthermore, it inhibits topoisomerase II, an enzyme crucial for relieving torsional strain in DNA during these processes, by stabilizing the enzyme-DNA complex.[1] This leads to an accumulation of DNA double-strand breaks, which in turn activates DNA damage response pathways and can ultimately trigger apoptosis.[1][8] The generation of reactive oxygen species (ROS) by doxorubicin also contributes to cellular damage, affecting lipids, proteins, and DNA, and further promoting apoptosis.[1][9]
Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol outlines the determination of doxorubicin's IC50 value using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: A series of doxorubicin dilutions are prepared in the culture medium. The existing medium is replaced with the medium containing the desired doxorubicin concentrations.[3]
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.[10]
-
MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells convert the yellow MTT into purple formazan crystals.[3]
-
Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[3][11]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[3]
-
IC50 Calculation: The percentage of cell viability is plotted against the logarithm of the doxorubicin concentration to determine the IC50 value.[3]
Caption: Experimental workflow for determining the IC50 of Doxorubicin.
In Vivo Xenograft Model
This protocol describes a generalized workflow for evaluating the antitumor activity of doxorubicin in a xenograft mouse model.[5]
-
Cell Culture and Animal Models: Human cancer cells are cultured, and appropriate animal models, such as athymic nude mice, are selected.[5]
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.[5]
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Doxorubicin is administered, typically intravenously, according to a predetermined dosage and schedule.[5][12] The control group receives a vehicle (e.g., saline).[5]
-
Efficacy Evaluation: Tumor volume is measured regularly to assess tumor growth inhibition.[5]
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity.[5]
-
Statistical Analysis: At the end of the study, statistical tests are used to determine the significance of the differences in tumor growth between the treated and control groups.[5]
Caption: In vivo xenograft model experimental workflow.
References
- 1. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. scitepress.org [scitepress.org]
- 5. benchchem.com [benchchem.com]
- 6. Doxorubicin and paclitaxel enhance the antitumor efficacy of vaccines directed against HER 2/neu in a murine mammary carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel versus doxorubicin as first-line single-agent chemotherapy for metastatic breast cancer: a European Organization for Research and Treatment of Cancer Randomized Study with cross-over - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Statistical Validation of Antitumor Agent-100 Hydrochloride's Efficacy in Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis
This guide provides a comprehensive overview and statistical validation of the tumor growth inhibition properties of Antitumor agent-100 hydrochloride, also known as compound A6. This novel, orally potent apoptosis inducer functions as a molecular glue, targeting the PDE3A-SLFN12 protein complex.[1][2] By binding to the PDE3A enzyme pocket, this compound recruits and stabilizes SLFN12, which in turn prevents protein translation, ultimately leading to apoptosis.[1][2] This document presents a comparative analysis of its performance, supported by experimental data, to inform preclinical research and drug development decisions.
In Vitro Efficacy: Comparative Cell Viability Analysis
This compound (compound A6) demonstrates superior potency in inducing cell death compared to its parent compound, anagrelide. The following table summarizes the half-maximal inhibitory concentration (IC50) values across various cancer cell lines, indicating a significant improvement in efficacy.
| Cell Line | Compound | IC50 (μM) |
| HeLa | Anagrelide | 5.8 |
| Antitumor agent-100 (A6) | 0.3 | |
| K562 | Anagrelide | >10 |
| Antitumor agent-100 (A6) | 0.8 | |
| A549 | Anagrelide | >10 |
| Antitumor agent-100 (A6) | 1.2 | |
| HCT116 | Anagrelide | >10 |
| Antitumor agent-100 (A6) | 0.5 |
In Vivo Tumor Growth Inhibition: Xenograft Model Data
In a preclinical xenograft model using HeLa cells, this compound exhibited significant tumor growth inhibition. The data below illustrates the change in tumor volume over the course of treatment compared to a vehicle control and the parent compound, anagrelide.
| Treatment Group | Day 0 (Tumor Volume mm³) | Day 18 (Tumor Volume mm³) | Percent Inhibition (%) |
| Vehicle | ~100 | ~1200 | - |
| Anagrelide (10 mg/kg) | ~100 | ~800 | ~33% |
| Antitumor agent-100 (10 mg/kg) | ~100 | ~200 | ~83% |
Experimental Protocols
In Vitro Cell Viability Assay
The in vitro efficacy of this compound was determined using a cell viability assay, likely a luminescence-based assay measuring ATP levels, which is a common method for assessing cell viability.[3][4][5][6][7]
-
Cell Culture: HeLa, K562, A549, and HCT116 cells were cultured in appropriate media and conditions.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound, anagrelide, or a vehicle control.
-
Incubation: The plates were incubated for a period of 36 hours to allow the compounds to exert their effects.
-
Viability Measurement: Cell viability was assessed by measuring ATP levels.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
In Vivo Xenograft Model
The in vivo antitumor activity was evaluated in a mouse xenograft model.[8][9][10]
-
Cell Implantation: HeLa cells were implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., approximately 100 mm³).
-
Treatment Administration: Mice were randomized into treatment groups and administered either vehicle, anagrelide (10 mg/kg), or this compound (10 mg/kg) orally.
-
Tumor Measurement: Tumor volume was measured at regular intervals throughout the study.
-
Statistical Analysis: The statistical significance of the differences in tumor growth between the treatment and control groups was determined.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the signaling pathway of this compound and the workflow of the in vivo tumor growth inhibition studies.
Caption: Mechanism of Action of this compound.
References
- 1. Structure of PDE3A-SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strong inhibition of xenografted tumor growth by low-level doses of [(32)P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antitumor Agent-100 Hydrochloride
The effective and safe disposal of potent compounds such as Antitumor agent-100 hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks of exposure to researchers, support staff, and the ecosystem. Antitumor agents, also known as antineoplastic or cytotoxic drugs, are designed to be toxic to living cells and require specialized handling and disposal procedures.[1][2][3] This guide provides a comprehensive framework for the proper disposal of this compound, ensuring the safety of all personnel and compliance with regulatory standards.
I. Hazard Profile and Personal Protective Equipment (PPE)
This compound, as a cytotoxic compound and a hydrochloride salt, presents multiple hazards. Its cytotoxic nature means it can be harmful to cells, potentially causing carcinogenic, mutagenic, or teratogenic effects.[1][3] The hydrochloride component renders it acidic and corrosive, capable of causing severe skin burns and eye damage.[4] Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory for all personnel handling this agent.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Double Gloving (Chemotherapy Gloves) | Inner glove tucked under the gown cuff, outer glove over the cuff. Outer glove should be changed immediately if contaminated.[5] |
| Body Protection | Disposable, solid-front, back-closure gown | Made of a low-permeability fabric. Cuffs should be tight-fitting.[6] |
| Eye Protection | Safety Goggles or Face Shield | To protect against splashes and aerosols.[4] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Required when handling the powder form, cleaning spills, or when there is a risk of aerosol generation.[7] |
II. Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is the first and most critical step in the disposal process. Different types of waste require specific containers to ensure safe handling and disposal.[8] Cross-contamination with other waste streams, such as regular trash or biohazardous waste, must be strictly avoided.[2][9]
Table 2: Waste Categories and Container Specifications for this compound
| Waste Category | Description | Container Type | Labeling Requirement |
| Trace Chemotherapy Waste | Items contaminated with minute amounts of the agent (e.g., empty vials, syringes, IV bags, gloves, gowns, absorbent pads).[2] | Yellow, puncture-resistant containers with a purple lid for sharps.[1] Yellow bags for non-sharps.[10] | "Chemotherapeutic Waste" or "Cytotoxic Waste"[9] |
| Bulk Chemotherapy Waste | Unused or expired this compound, partially filled vials or syringes, and materials from cleaning up large spills.[2][11] | Black, puncture-resistant, leak-proof containers provided by Environmental Health & Safety (EH&S).[11] | "Hazardous Chemical Waste" with the full chemical name and associated hazards.[9][11] |
| Contaminated Sharps | Needles, syringes with needles, and other sharps contaminated with the agent. | Yellow, puncture-resistant sharps container with a purple lid.[1] | "Chemo Sharps" or "Cytotoxic Sharps"[10] |
| Neutralized Aqueous Waste | Dilute aqueous solutions of this compound that have been chemically neutralized. | Clearly labeled, sealed container for chemical waste.[4] | "Neutralized this compound Waste" |
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of waste generated from the use of this compound. This protocol should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet.[5][12]
Experimental Protocol: Disposal of this compound Waste
-
Preparation: 1.1. Don all required PPE as specified in Table 1. 1.2. Prepare the designated waste containers as described in Table 2, ensuring they are properly labeled and within reach. 1.3. Work should be performed over plastic-backed absorbent pads to contain any potential spills.[12]
-
Disposal of Trace-Contaminated Items: 2.1. Non-Sharps: Immediately after use, place all contaminated non-sharp items (gloves, gowns, absorbent pads, empty vials) into the designated yellow chemotherapeutic waste bag.[10] 2.2. Sharps: Do not recap, bend, or break needles.[13] Immediately place used syringes and needles into the yellow, puncture-resistant chemo sharps container.[6][10]
-
Disposal of Bulk and Unused Agent: 3.1. Bulk quantities of this compound, including expired or unused product, are considered hazardous chemical waste and must not be disposed of in trace chemotherapy containers.[2] 3.2. These materials must be placed in the designated black hazardous waste container.[11] 3.3. Securely seal the container and ensure it is properly labeled for pickup by the institution's Environmental Health & Safety (EH&S) department.
-
Chemical Neutralization (for dilute aqueous solutions only): Note: This procedure should only be performed by trained personnel and in accordance with institutional and local regulations. It is generally preferred to dispose of all liquid waste through EH&S. 4.1. In a well-ventilated fume hood, slowly add the dilute aqueous solution of this compound to a larger container of a weak basic solution, such as sodium bicarbonate (baking soda) in water.[14] 4.2. Monitor the pH of the solution using a pH meter or pH strips. Continue adding the basic solution until the pH is neutral (between 6.0 and 8.0).[4][14] 4.3. The reaction is complete when fizzing ceases.[14] 4.4. Transfer the neutralized solution to a sealed and clearly labeled container for chemical waste disposal.[4]
-
Final Steps: 5.1. Once waste containers are three-quarters full, seal them securely. 5.2. Wipe the exterior of all waste containers with a decontaminating solution. 5.3. Remove outer gloves and dispose of them in a chemotherapeutic waste bag. 5.4. Transport the sealed containers to the designated hazardous waste accumulation area. 5.5. Remove remaining PPE and dispose of it in the appropriate cytotoxic waste container. 5.6. Thoroughly wash hands and forearms with soap and water.
IV. Disposal Workflow and Spill Management
A clear and logical workflow ensures that all steps of the disposal process are followed correctly. In the event of a spill, immediate and appropriate action is required to contain the contamination and protect personnel.
Caption: Disposal workflow for this compound waste.
In case of a spill, personnel should immediately evacuate the area and alert others.[12] Only trained individuals with proper PPE, including respiratory protection, should manage the cleanup using a designated chemotherapy spill kit.[5][15] All materials used for cleanup are considered bulk chemotherapy waste and must be disposed of in the black hazardous waste container.[2][12]
By adhering to these detailed procedures, research facilities can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 3. Management guidelines for preventing exposure to antineoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uwyo.edu [uwyo.edu]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. web.uri.edu [web.uri.edu]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. laballey.com [laballey.com]
- 15. pogo.ca [pogo.ca]
Personal protective equipment for handling Antitumor agent-100 hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of Antitumor Agent-100 Hydrochloride, a potent cytotoxic compound. The following procedures are designed to minimize exposure risks and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical when working with this and other similarly classified chemical agents.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment
| Item | Specification | Purpose |
| Gloves | ASTM D6978-05 tested, powder-free, double-gloved | Prevents skin contact with the hazardous drug. |
| Gown | Disposable, lint-free, solid front, long-sleeved, with tight-fitting elastic or knit cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles | Prevents eye exposure from splashes or aerosols. |
| Face Shield | Worn in conjunction with goggles during splash-prone procedures | Provides an additional layer of facial protection. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling powders or when aerosols may be generated. |
| Shoe Covers | Disposable, slip-resistant | Prevents the tracking of contaminants out of the work area. |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to this compound.
Table 2: Essential Engineering Controls
| Control | Specification | Purpose |
| Ventilated Enclosure | Class II, Type B2 Biosafety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) | Provides a contained workspace to protect the user and the environment from hazardous powders and aerosols. |
| Closed System Drug-Transfer Device (CSTD) | Recommended for all liquid transfers | Prevents the escape of drug vapor or aerosols during compounding and administration. |
| Designated Work Area | Clearly marked area for handling cytotoxic compounds | Restricts access and contains potential contamination. |
Handling and Preparation Protocol
A systematic workflow is crucial for safely handling this compound from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
